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  • Product: 3-Methyl-[1,1'-biphenyl]-4-ol
  • CAS: 30451-49-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-[1,1'-biphenyl]-4-ol for Researchers and Drug Development Professionals

Introduction 3-Methyl-[1,1'-biphenyl]-4-ol, also known by its IUPAC name 2-methyl-4-phenylphenol, is an aromatic organic compound belonging to the biphenyl class. Biphenyls and their hydroxylated derivatives are signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-[1,1'-biphenyl]-4-ol, also known by its IUPAC name 2-methyl-4-phenylphenol, is an aromatic organic compound belonging to the biphenyl class. Biphenyls and their hydroxylated derivatives are significant structural motifs in medicinal chemistry, materials science, and organic synthesis[1]. This class of compounds has garnered attention for its presence in biologically active molecules and its utility as a versatile building block for more complex structures. This guide provides a comprehensive technical overview of 3-Methyl-[1,1'-biphenyl]-4-ol, including its chemical identity, properties, potential synthesis strategies, and a detailed analysis of its safety and handling protocols, tailored for professionals in research and development.

Chemical Identity and Core Properties

The foundational step in working with any chemical is to confirm its identity and understand its fundamental physicochemical properties.

Identifiers

This compound is uniquely identified by its CAS Registry Number and can be referred to by several synonyms.

IdentifierValueSource
CAS Registry Number 30451-49-1[2][3]
IUPAC Name 2-methyl-4-phenylphenol[3]
Synonyms 3-Methyl-[1,1'-biphenyl]-4-ol, [1,1'-Biphenyl]-4-ol, 3-methyl-[3]
Molecular Formula C₁₃H₁₂O[3]
Molecular Weight 184.23 g/mol [3]
InChIKey WWDJZBIPKJNQBZ-UHFFFAOYSA-N[3]
Physicochemical Properties

The properties of 3-Methyl-[1,1'-biphenyl]-4-ol dictate its behavior in various solvents and its potential for interaction with biological systems. While experimental data for some properties are not widely published, computed values provide useful estimates for research applications.

PropertyValueNotes
Physical Form White to yellow powder or crystals.Based on supplier information.
XLogP3 3.6A computed value indicating moderate lipophilicity.[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]

Synthesis and Manufacturing

The synthesis of unsymmetrical biaryls like 3-Methyl-[1,1'-biphenyl]-4-ol is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials[4].

Proposed Synthesis Route: Suzuki-Miyaura Coupling

A plausible and efficient laboratory-scale synthesis involves the coupling of an aryl halide with an arylboronic acid. In this case, 4-bromo-2-methylphenol would be a suitable aryl halide to couple with phenylboronic acid.

Reaction Scheme: 4-bromo-2-methylphenol + Phenylboronic acid ---(Pd Catalyst, Base, Solvent)--> 3-Methyl-[1,1'-biphenyl]-4-ol

The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and purity. A common system involves a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a solvent mixture like toluene/water or dioxane/water[5][6].

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies[4].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 4-bromo-2-methylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water. To this stirred mixture, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~1-3 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-Methyl-[1,1'-biphenyl]-4-ol.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification A Combine Reactants: - 4-bromo-2-methylphenol - Phenylboronic acid - Base (e.g., Na₂CO₃) B Purge with N₂/Ar A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat to Reflux (80-100 °C) & Monitor Progress (TLC/GC) C->D E Cool & Dilute with Ethyl Acetate D->E F Aqueous Wash (Water, Brine) E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter & Concentrate G->H I Column Chromatography on Silica Gel H->I J Pure 3-Methyl-[1,1'-biphenyl]-4-ol I->J

Caption: Safe Handling and Emergency Logic Diagram.

First Aid Measures

These measures are based on the compound's GHS classification and standard laboratory practice.

  • If Inhaled (P261): Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

  • If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere to prevent degradation.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be handled as hazardous chemical waste.

Conclusion

3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1) is a moderately hazardous chemical with significant potential as a building block in synthetic and medicinal chemistry. Its structural similarity to biologically active hydroxylated biphenyls makes it a compound of interest for toxicological and pharmacological research. Professionals handling this substance must employ stringent safety measures, including appropriate engineering controls and personal protective equipment, to mitigate the risks of irritation and acute oral toxicity. Further research into its specific biological activities and applications is warranted to fully realize its potential in the field of drug development.

References

  • Letcher, R. J., et al. (2000). Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. In The Handbook of Environmental Chemistry. Available at: [Link]

  • Nakagawa, Y., et al. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. PubMed. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 3-Methyl-[1,1'-biphenyl]-4-ol (C007B-224484). Available at: [Link]

  • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ESI for - The Royal Society of Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-[1,1'-biphenyl]-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). 3-methyl-[1,1'-biphenyl]-4-carbaldehyde — Chemical Substance Information. Available at: [Link]

  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. Available at: [Link]

  • International Laboratory USA. (n.d.). 3'-METHYL[1,1'-BIPHENYL]-4-OL. Available at: [Link]

  • Frontiers in Microbiology. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available at: [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox®. Available at: [Link]

  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available at: [Link]

  • PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Available at: [Link]

  • MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Available at: [Link]

Sources

Exploratory

Comprehensive Toxicity Profile and Handling Guidelines for 3-Methyl-[1,1'-biphenyl]-4-ol

Executive Summary 3-Methyl-[1,1'-biphenyl]-4-ol (CAS 30451-49-1), frequently referred to by its IUPAC name 2-methyl-4-phenylphenol, is a biphenyl derivative widely utilized in advanced chemical synthesis and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-[1,1'-biphenyl]-4-ol (CAS 30451-49-1), frequently referred to by its IUPAC name 2-methyl-4-phenylphenol, is a biphenyl derivative widely utilized in advanced chemical synthesis and materials science[1]. While highly valuable as a synthetic building block, its structural homology to known xenoestrogens requires rigorous toxicity profiling and stringent laboratory controls. This technical whitepaper synthesizes its physicochemical properties, mechanistic toxicology, and standardized handling protocols to provide a field-proven guide for researchers and drug development professionals.

Physicochemical and Structural Profile

Understanding the physicochemical properties of 3-Methyl-[1,1'-biphenyl]-4-ol is critical for predicting its biological distribution, cellular permeability, and solvent requirements for in vitro assays. The lipophilic nature of the biphenyl core significantly dictates its behavior in aqueous biological systems[1].

PropertyValueClinical/Experimental Significance
IUPAC Name 2-methyl-4-phenylphenolNomenclature standard for regulatory filing.
CAS Number 30451-49-1Primary identifier for SDS and safety tracking[1].
Molecular Weight 184.23 g/mol Small molecule; highly permeable across lipid bilayers[1].
XLogP3 3.6High lipophilicity; necessitates organic solvents (e.g., DMSO) for in vitro assays[1].
Topological Polar Surface Area 20.2 ŲLow TPSA indicates a high potential for intracellular accumulation[1].

Toxicity Profile & Mechanistic Toxicology

Acute Hazard Classifications

Based on standardized safety data, 3-Methyl-[1,1'-biphenyl]-4-ol exhibits several acute toxicity vectors that must be mitigated during handling[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology: Endocrine Disruption

Beyond acute irritation, the primary chronic toxicological concern is its classification as a potential endocrine-disrupting chemical (EDC). It is officially flagged in the PARC T4.2 database of 7,074 potential EDCs[1] and tracked by the [3].

Causality & Mechanism: The structural architecture of 3-Methyl-[1,1'-biphenyl]-4-ol mimics the steroidal backbone of endogenous estrogens. The phenolic hydroxyl group acts as a critical hydrogen bond donor, interacting directly with the histidine and glutamate residues within the ligand-binding domain (LBD) of the Estrogen Receptor (ER). Simultaneously, the highly lipophilic biphenyl moiety (XLogP3 = 3.6) stabilizes the receptor's hydrophobic pocket. This aberrant binding induces a conformational change, leading to inappropriate receptor dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs) on the DNA. This cascade drives unregulated cellular transcription, resulting in toxicity or abnormal proliferation.

ER_Pathway Ligand 3-Methyl-[1,1'-biphenyl]-4-ol (Lipophilic Ligand) ER Estrogen Receptor (ER) in Cytoplasm Ligand->ER H-Bonding & Hydrophobic Interaction Complex Ligand-ER Complex (Dimerization) ER->Complex Activation Nucleus Nuclear Translocation Complex->Nucleus Translocates ERE Binding to ERE (DNA Response Element) Nucleus->ERE Chromatin Binding GeneExp Altered Gene Expression (Toxicity / Proliferation) ERE->GeneExp Transcription

Endocrine disruption pathway of 3-Methyl-[1,1'-biphenyl]-4-ol via Estrogen Receptor activation.

Standardized Handling Guidelines & Risk Mitigation

Given its lipophilicity and EDC potential, dermal exposure and inhalation of particulates are the primary risk vectors[2]. According to , the following controls are mandatory:

  • Engineering Controls: All manipulations of the powder form must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent the inhalation of aerosolized particulates (mitigating H335 risks).

  • Personal Protective Equipment (PPE): Nitrile gloves, splash-proof chemical goggles, and a chemically resistant lab coat. Expert Insight: Double-gloving is strictly recommended when handling concentrated DMSO stock solutions, as DMSO rapidly enhances the dermal penetration of lipophilic solutes.

  • Spill Management:

    • Solid Spills: Do not dry sweep. Wet the powder with a 10% ethanol/water solution to suppress dust generation, then collect with absorbent pads.

    • Liquid Spills (e.g., in DMSO): Apply an inert absorbent material (such as vermiculite or sand). Dispose of all cleanup materials as hazardous chemical waste.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every toxicological assay must be designed as a self-validating system. This requires incorporating internal controls that verify the assay's dynamic range and rule out artifactual data.

Protocol 1: High-Throughput In Vitro Cytotoxicity Assay (CellTiter-Glo)

Rationale: Assessing ATP depletion provides a highly sensitive, luminescent readout for cell viability. This protocol evaluates the general cytotoxicity of the compound.

  • Cell Seeding: Plate HepG2 (hepatotoxicity model) or MCF-7 (ER+ breast cancer model) cells at 1×104 cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-Methyl-[1,1'-biphenyl]-4-ol in 100% molecular-grade DMSO to generate a 10 mM master stock.

    • Expert Insight: Due to the compound's high XLogP3 (3.6)[1], DMSO is mandatory for solubility. However, the final DMSO concentration in the culture media must strictly not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity, which would confound the IC50 calculation.

  • Dose-Response Treatment: Perform a 10-point, 1:3 serial dilution in culture media (e.g., from 100 μM down to 5 nM).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., Doxorubicin at 1 μM) to validate the assay's sensitivity to cell death.

  • Incubation & Readout: Treat the cells for 48 hours. Add the CellTiter-Glo reagent at a 1:1 volume ratio to the culture media. Incubate for 10 minutes at room temperature on an orbital shaker to induce complete cell lysis and stabilize the luminescent signal. Read the plate on a microplate luminometer.

  • Data Analysis: Normalize the raw luminescence units (RLU) to the vehicle control. Utilize non-linear regression (four-parameter logistic curve) to calculate the absolute IC50.

Workflow Prep 1. Compound Preparation (10 mM DMSO Stock) Treatment 3. Dose-Response Treatment (0.1 μM - 100 μM, max 0.1% DMSO) Prep->Treatment CellCulture 2. Cell Culture (MCF-7 / HepG2 Seeding) CellCulture->Treatment Assay 4. Viability Assay (ATP-dependent Luminescence) Treatment->Assay Analysis 5. Data Analysis (Non-linear Regression for IC50) Assay->Analysis

Experimental workflow for high-throughput cytotoxicity and viability assessment.

Protocol 2: Fluorescence Polarization (FP) ER Binding Assay

Rationale: To empirically validate the PARC EDC classification[1], an FP assay directly measures the displacement of a fluorescently labeled estrogen ligand from recombinant ERα.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 0.01% Tween-20).

    • Expert Insight: The inclusion of 0.01% Tween-20 is critical. Without this non-ionic surfactant, highly lipophilic molecules like 3-Methyl-[1,1'-biphenyl]-4-ol will non-specifically adsorb to the plastic walls of the microplate, generating false-negative binding data.

  • Reaction Assembly: Combine recombinant ERα protein, a fluorescent estradiol tracer, and varying concentrations of the test compound in a black 384-well plate.

  • Self-Validation Step: Include unlabeled 17β-estradiol (E2) as a homologous competitive control. This proves the tracer can be competitively displaced from the receptor's active site.

  • Measurement: Incubate for 2 hours at room temperature to reach equilibrium. Measure fluorescence polarization (mP). A dose-dependent decrease in mP indicates that 3-Methyl-[1,1'-biphenyl]-4-ol successfully displaced the heavy receptor-bound tracer, confirming direct target engagement.

Quantitative Data Presentation: Expected Toxicological Thresholds

The following table summarizes the expected toxicological parameters for biphenylol derivatives, providing a benchmark for assay validation.

Assay TypeTarget / ReadoutExpected Range for BiphenylolsInterpretation
In Vitro Cytotoxicity HepG2 Viability (IC50)20 μM - 80 μMModerate general cytotoxicity; requires careful dose selection for mechanistic assays.
Receptor Binding (FP) ERα Binding Affinity (Ki)0.5 μM - 10 μMWeak to moderate xenoestrogen; capable of displacing endogenous ligands at high concentrations.
Transcriptional Activation ERE-Luciferase (EC50)1 μM - 15 μMConfirms functional agonism/antagonism following receptor binding.

References

  • PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786". National Center for Biotechnology Information. Available at:[Link]

  • PARC T4.2. "List of 7074 potential endocrine disrupting compounds (EDCs)". Zenodo. DOI: 10.5281/zenodo.10944198. Available at:[Link]

  • Cenmed Enterprises. "3-Methyl-[1,1'-biphenyl]-4-ol (C007B-224484) Safety Data". Available at:[Link]

  • U.S. Environmental Protection Agency. "3-Methyl-[1,1'-biphenyl]-4-ol (DTXSID10617421)". EPA CompTox Chemicals Dashboard. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

Sources

Foundational

In Vivo Pharmacokinetics of 3-Methyl-[1,1'-biphenyl]-4-ol Derivatives: A Comprehensive Guide to ADME Profiling and Bioavailability Optimization

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter structurally privileged scaffolds that require rigorous analytical strategies to unlock their therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter structurally privileged scaffolds that require rigorous analytical strategies to unlock their therapeutic potential. The 3-Methyl-[1,1'-biphenyl]-4-ol motif (also known as 2-methyl-4-phenylphenol) is one such scaffold. Biphenyl-4-ol derivatives are extensively utilized in medicinal chemistry, most notably as potent P-glycoprotein (P-gp) modulators designed to overcome multidrug resistance in oncology[1], as well as core structures for novel anti-inflammatory and endocrine-modulating agents.

This technical whitepaper provides an in-depth framework for evaluating the in vivo pharmacokinetics of 3-Methyl-[1,1'-biphenyl]-4-ol derivatives, focusing on the causality between their structural dynamics and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Structural Dynamics and ADME Causality

To design a robust PK study, one must first understand how the physicochemical properties of the molecule dictate its biological fate.

  • Absorption & Distribution (The Biphenyl Core): The biphenyl system imparts significant lipophilicity to the molecule (calculated LogP typically ranges from 3.6 to 4.5). This high lipophilicity drives excellent passive transcellular permeability across the gastrointestinal tract and the blood-brain barrier (BBB). However, it also results in low aqueous solubility and extensive plasma protein binding (>95% to human serum albumin), which dramatically increases the volume of distribution ( Vd​ ) while reducing the unbound, pharmacologically active fraction in plasma.

  • Metabolism (The Role of the 3-Methyl Group): Phenolic compounds like unsubstituted 4-hydroxybiphenyl undergo rapid, high-capacity Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation[2]. This extensive first-pass metabolism often obliterates oral bioavailability. The strategic placement of a methyl group at the 3-position (ortho to the phenol) is a classic medicinal chemistry tactic. The 3-methyl group introduces steric hindrance , which physically shields the hydroxyl group from UGT enzymes. This steric shielding attenuates the rate of glucuronidation, effectively prolonging the biological half-life ( t1/2​ ) and improving systemic exposure compared to unmethylated analogs.

Metabolic_Pathway Parent 3-Methyl-[1,1'-biphenyl]-4-ol (Parent Scaffold) Phase1 Phase I: CYP450 (Aliphatic/Aromatic Oxidation) Parent->Phase1 Minor Pathway Phase2 Phase II: UGT / SULT (Glucuronidation/Sulfation) Parent->Phase2 Major Pathway Met_OH 3-Hydroxymethyl-biphenyl-4-ol (Minor Metabolite) Phase1->Met_OH Met_Gluc Biphenyl-4-O-Glucuronide (Major Excretory Metabolite) Phase2->Met_Gluc Met_OH->Phase2 Secondary Conjugation Excretion Biliary & Renal Excretion Met_Gluc->Excretion

Major Phase I and Phase II metabolic pathways of 3-Methyl-[1,1'-biphenyl]-4-ol derivatives.

Experimental Protocol: In Vivo PK Study Design & Bioanalysis

A trustworthy pharmacokinetic study must be a self-validating system. The following protocol outlines a standard rodent PK study coupled with a rigorously validated LC-MS/MS bioanalytical method, adhering strictly to FDA guidelines for accuracy, precision, and matrix effect evaluation[3].

Step-by-Step Methodology

Step 1: Formulation Preparation Due to the high lipophilicity and poor aqueous solubility of biphenyl derivatives, standard saline cannot be used. Formulate the compound in a biocompatible co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline). Ensure the Intravenous (IV) formulation is a visually clear, true solution to prevent micro-embolisms, while the Per Os (PO) formulation can be a homogenous micro-suspension.

Step 2: Animal Dosing and Serial Sampling

  • Utilize male Sprague-Dawley rats (n=3 to 5 per dosing route), fasted overnight with free access to water.

  • Administer the derivative at 2 mg/kg (IV) via the tail vein and 10 mg/kg (PO) via oral gavage.

  • Collect serial blood samples (approx. 200 µL) via jugular vein cannulation into K2-EDTA tubes at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Step 3: Plasma Separation and Protein Precipitation

  • Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C to separate the plasma.

  • Transfer 50 µL of plasma to a 96-well plate.

  • Self-Validating Step: Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., 13C6​ -labeled analog). The organic solvent disrupts the extensive plasma protein binding of the biphenyl core and precipitates endogenous proteins.

  • Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

Step 4: LC-MS/MS Bioanalysis

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Utilize a gradient elution consisting of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Detect the analyte using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).

PK_Workflow Dosing 1. In Vivo Dosing (IV & PO Routes) Sampling 2. Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA 5. PK Modeling (Non-Compartmental) LCMS->NCA

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

Quantitative Data Presentation

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). Below is a representative data summary table illustrating the typical PK profile of a sterically hindered 3-Methyl-[1,1'-biphenyl]-4-ol derivative in a rodent model.

Note: The moderate oral bioavailability (%F) reflects the balance between excellent intestinal permeability and the remaining first-pass Phase II metabolism that bypasses the steric hindrance of the 3-methyl group.

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,850 ± 210840 ± 115
Tmax​ (Time to Max Concentration)hr-1.5 ± 0.5
AUC0−∞​ (Area Under the Curve)hr*ng/mL3,200 ± 3505,600 ± 620
t1/2​ (Terminal Half-Life)hr4.2 ± 0.64.8 ± 0.7
CL (Clearance)mL/min/kg10.4 ± 1.2-
Vss​ (Volume of Distribution)L/kg3.1 ± 0.4-
%F (Oral Bioavailability)%-35.0%

Conclusion

The in vivo pharmacokinetic behavior of 3-Methyl-[1,1'-biphenyl]-4-ol derivatives is a masterclass in the interplay between physicochemical properties and biological systems. While the biphenyl core ensures target engagement and membrane permeability, it is the precise placement of the 3-methyl group that dictates the molecule's survivability against hepatic glucuronidation. By employing rigorous, self-validating LC-MS/MS protocols, researchers can accurately quantify these dynamics, paving the way for the optimization of highly bioavailable therapeutics.

References

  • Guglielmo, S., et al. "A Potent and Selective P-gp Modulator for Altering Multidrug Resistance Due to Pump Overexpression." ChemMedChem, 2016. URL:[Link][3]

  • Murai, T., et al. "Formation of a structurally novel, serial diglucuronide of 4-hydroxybiphenyl by further glucuronidation of a monoglucuronide in dog liver microsomes." Drug Metabolism and Pharmacokinetics, 2002. URL:[Link][2]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, 2018. URL:[Link]

Sources

Exploratory

3-Methyl-[1,1'-biphenyl]-4-ol: A Technical Guide to Molecular Weight and Exact Mass Determination in High-Resolution Mass Spectrometry

Executive Summary In contemporary drug development and synthetic organic chemistry, the rigorous structural validation of small molecules is paramount. 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development and synthetic organic chemistry, the rigorous structural validation of small molecules is paramount. 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol) is a biphenyl derivative utilized as a critical intermediate and active pharmaceutical ingredient precursor. This whitepaper provides a comprehensive, self-validating methodology for calculating and experimentally verifying the molecular weight and exact mass of 3-Methyl-[1,1'-biphenyl]-4-ol using High-Resolution Mass Spectrometry (HRMS). By differentiating between average molecular weight (used for stoichiometry) and monoisotopic exact mass (used for empirical formula confirmation), researchers can ensure unparalleled analytical fidelity[1].

Chemical Identification & Structural Analysis

3-Methyl-[1,1'-biphenyl]-4-ol (CAS Registry Number: 30451-49-1) consists of a biphenyl core with a hydroxyl group at the para position and a methyl group at the meta position relative to the phenyl substitution[2].

  • IUPAC Name: 2-methyl-4-phenylphenol

  • Molecular Formula: C13H12O

  • SMILES: CC1=C(C=CC(=C1)C2=CC=CC=C2)O

To establish a self-validating analytical framework, one must anticipate the compound's behavior in a mass spectrometer. Phenolic compounds are highly amenable to Negative Electrospray Ionization (ESI-), readily yielding a stable deprotonated ion [M-H]-.

Fragmentation M 3-Methyl-[1,1'-biphenyl]-4-ol Neutral (M) Exact Mass: 184.0888 Da ESI Electrospray Ionization (ESI-) Deprotonation [M-H]- M->ESI Solvent / High Voltage Ion Deprotonated Ion Formula: C13H11O- m/z: 183.0815 ESI->Ion -H+ Frag1 Fragment Ion Loss of CH3 radical m/z: 168.0580 Ion->Frag1 CID Energy -CH3 Frag2 Fragment Ion Loss of CO m/z: 155.0866 Ion->Frag2 CID Energy -CO

ESI- Fragmentation Pathway of 3-Methyl-[1,1'-biphenyl]-4-ol

Theoretical Mass Calculations: Causality & Methodology

A frequent point of failure in analytical workflows is the conflation of molecular weight and exact mass. Understanding the causality behind these two metrics is essential:

  • Average Molecular Weight: Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes[3]. This value is essential for macroscopic operations, such as calculating molarity for biological assays or reaction stoichiometry.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope of each element (e.g., ^12C, ^1H, ^16O). In HRMS, the mass analyzer separates isotopes into distinct peaks; therefore, the exact mass is required to identify the primary monoisotopic peak[4].

Table 1: Atomic Constants for Mass Calculations

Element Symbol Monoisotopic Mass (Da) Standard Atomic Weight ( g/mol )
Carbon C 12.000000 12.011
Hydrogen H 1.007825 1.008

| Oxygen | O | 15.994915 | 15.999 |

Step-by-Step Calculation for C13H12O:

  • Molecular Weight: (13 × 12.011) + (12 × 1.008) + (1 × 15.999) = 156.143 + 12.096 + 15.999 = 184.238 g/mol

  • Exact Mass: (13 × 12.000000) + (12 × 1.007825) + (1 × 15.994915) = 156.000000 + 12.093900 + 15.994915 = 184.088815 Da [2]

Table 2: 3-Methyl-[1,1'-biphenyl]-4-ol Mass Summary

Parameter Value Application
Formula C13H12O Chemical Identification
Average Molecular Weight 184.23 g/mol Stoichiometry, Bulk Prep
Exact Mass (Monoisotopic) 184.0888 Da HRMS Structural Validation

| Deprotonated Ion [M-H]- m/z | 183.0815 | Negative Ion Mode ESI-MS |

Experimental Protocol: Self-Validating HRMS Methodology

To empirically validate the structural identity of 3-Methyl-[1,1'-biphenyl]-4-ol, researchers must employ an HRMS protocol that inherently corrects for instrumental drift. The following step-by-step methodology establishes a self-validating system using an internal lock mass.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 3-Methyl-[1,1'-biphenyl]-4-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol and LC-MS grade Water.

  • Causality: High analyte concentrations cause detector saturation and space-charge effects in Orbitrap mass analyzers, which artificially shift the measured m/z values. A 1 µg/mL concentration ensures optimal ion flux and prevents mass inaccuracies.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Causality: Chromatographic separation isolates the target analyte from matrix suppressors and potential isobaric impurities before they reach the ionization source, ensuring the resulting mass spectrum is free from confounding interferences.

Step 3: Mass Spectrometer Calibration (The Self-Validating Step)

  • Action: Operate the Orbitrap or Q-TOF HRMS in Negative ESI mode with a resolution setting of >60,000 FWHM. Continuously infuse a lock mass, such as Leucine Enkephalin (exact mass for[M-H]- is 554.2620 Da), via a secondary reference sprayer.

  • Causality: Environmental factors (e.g., temperature fluctuations) alter the physical dimensions of the flight tube or the electronics of the mass analyzer. The lock mass provides a known, constant reference point, allowing the instrument's algorithms to perform real-time mass recalibration. This guarantees sub-ppm mass accuracy[4].

Step 4: Data Acquisition & Processing

  • Action: Extract the ion chromatogram for m/z 183.0815. Calculate the mass error and compare the empirical isotopic distribution (M, M+1, M+2) against the theoretical model.

HRMS_Workflow Prep 1. Sample Preparation 1 µg/mL in MeOH/H2O LC 3. UHPLC Separation C18 Column, Gradient Elution Prep->LC Calib 2. Mass Calibration Internal Lock Mass Infusion MS 4. HRMS Acquisition Orbitrap/TOF (Res > 60,000) Calib->MS LC->MS Eluent Data 5. Data Processing Calculate Mass Error (ppm) MS->Data Raw m/z Spectra Valid 6. Self-Validation Error < 5 ppm & Isotopic Match Data->Valid Algorithmic Check

Self-Validating HRMS Experimental Workflow for Exact Mass Determination

Data Interpretation & Self-Validation

The trustworthiness of the HRMS data relies on two self-validating criteria:

  • Mass Defect Analysis: The measured mass must fall within a strict tolerance of the theoretical exact mass. The mass error is calculated as: Mass Error (ppm) = [(Measured Mass - Exact Mass) / Exact Mass] × 10^6 For 3-Methyl-[1,1'-biphenyl]-4-ol ([M-H]- exact mass = 183.0815), a measured mass of 183.0818 yields an error of ~1.6 ppm. In pharmaceutical development, an error of < 5 ppm is the gold standard for confirming an empirical formula[1].

  • Isotopic Pattern Evaluation: The natural abundance of ^13C (~1.1%) dictates that the M+1 peak (m/z 184.0848) should have a relative intensity of approximately 14.3% compared to the monoisotopic peak (13 carbon atoms × 1.1%). An empirical match of >90% to this theoretical distribution definitively rules out isobaric interferences.

Conclusion

The accurate determination of the molecular weight and exact mass of 3-Methyl-[1,1'-biphenyl]-4-ol is a foundational requirement in chemical research. By leveraging the theoretical exact mass (184.0888 Da) in conjunction with a rigorously controlled, lock-mass-calibrated HRMS protocol, scientists can achieve unambiguous structural validation. This self-correcting analytical framework ensures the highest standards of data integrity in downstream drug development pipelines.

References

  • Title: 3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL: [Link]

  • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: U.S. Geological Survey (usgs.gov) URL: [Link]

  • Title: On the Integrity of Accurate Mass Measurement Data in Compound Characterization Source: ACS Publications (acs.org) URL: [Link]

Sources

Foundational

literature review on 3-Methyl-[1,1'-biphenyl]-4-ol biological activity

An In-Depth Technical Guide on the Biological Activity and Pharmacological Applications of 3-Methyl-[1,1'-biphenyl]-4-ol As drug development increasingly relies on privileged scaffolds to navigate complex biological targ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Biological Activity and Pharmacological Applications of 3-Methyl-[1,1'-biphenyl]-4-ol

As drug development increasingly relies on privileged scaffolds to navigate complex biological targets, 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1) has emerged as a highly versatile pharmacophore. Characterized by its lipophilic biphenyl core and a sterically hindered phenolic hydroxyl group, this compound serves as a critical intermediate and structural motif in the synthesis of targeted therapeutics, ranging from oncology to metabolic disease management.

This whitepaper synthesizes the current literature on the biological activity of 3-Methyl-[1,1'-biphenyl]-4-ol and its derivatives, detailing the mechanistic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these activities in a rigorous laboratory setting.

Structural Significance and Pharmacophore Mapping

The chemical architecture of 3-Methyl-[1,1'-biphenyl]-4-ol dictates its biological interactions. The biphenyl system provides a rigid, hydrophobic backbone ideal for occupying lipophilic pockets in receptor binding domains. Concurrently, the hydroxyl group at the para position (relative to the biphenyl linkage) acts as a critical hydrogen bond donor/acceptor. The addition of the methyl group at the ortho position (C3) introduces steric hindrance that restricts the rotation of the hydroxyl group and lowers the bond dissociation energy of the O-H bond, enhancing its stability as a phenoxy radical[1]. This specific substitution pattern is frequently leveraged in 1 to yield stable, biologically active phenolic compounds[1].

Core Biological Activities

Oncology: Tubulin Polymerization Inhibition

Derivatives of 3-Methyl-[1,1'-biphenyl]-4-ol, specifically 6-aryl-3-aroyl-indole analogues, have demonstrated potent anti-cancer properties. By acting as structural mimics of colchicine, these compounds bind to the tubulin heterodimer, preventing the assembly of the microtubule network essential for chromosomal segregation during mitosis. This disruption leads to a robust G2/M phase cell cycle arrest and subsequent apoptosis in human breast cancer cell lines, such as MCF-7 and MDA-MB-231[2]. The lead analogue from this series, KGP591, highlights the necessity of the biphenyl-like steric bulk for optimal target engagement[2].

TubulinPathway Compound Biphenyl-4-ol Analogues (e.g., KGP591) Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds to Inhibition Inhibition of Microtubule Assembly Tubulin->Inhibition Prevents polymerization Arrest G2/M Cell Cycle Arrest (MCF-7, MDA-MB-231) Inhibition->Arrest Disrupts mitosis Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Triggers

Figure 1: Mechanism of tubulin polymerization inhibition by biphenyl-4-ol derivatives.

Metabolic Regulation: Farnesoid X Receptor (FXR) Agonism

Beyond oncology, the 3-methylbiphenyl-4-ol scaffold is a highly prized precursor in the synthesis of novel 3[3]. FXR is a nuclear receptor that acts as the master regulator of bile acid, lipid, and glucose homeostasis. The lipophilic nature of the biphenyl rings mimics the steroidal backbone of endogenous bile acids (like chenodeoxycholic acid), allowing the synthetic ligand to dock deeply within the FXR ligand-binding domain (LBD). Activation of FXR recruits the Retinoid X Receptor (RXR), leading to the transcription of target genes that lower hepatic triglycerides and cholesterol[3].

FXRPathway Ligand FXR Agonist (Biphenyl-4-ol scaffold) FXR Farnesoid X Receptor (Cytosol -> Nucleus) Ligand->FXR Activates RXR RXR Heterodimerization FXR->RXR Recruits DNA FXRE Binding on DNA RXR->DNA Translocates & Binds GeneExp Target Gene Expression (SHP, BSEP, CYP7A1) DNA->GeneExp Modulates

Figure 2: Transcriptional activation pathway of FXR by biphenyl-derived agonists.

Antioxidant and Material Science Applications

Due to the resonance stabilization of the phenoxy radical, 3-methyl-4-phenylphenol exhibits significant antioxidant efficacy. The methyl group at the C3 position provides steric shielding, preventing the rapid dimerization of the radical and allowing it to effectively neutralize reactive oxygen species (ROS) in biological assays (e.g., DPPH radical scavenging)[1]. Furthermore, this stability makes it an excellent monomeric unit in the formulation of 4, where it acts as an intrinsic antioxidant to prevent thermal degradation of the polymer matrix[4].

Quantitative Data Summary

The following table summarizes the representative biological activities of 3-Methyl-[1,1'-biphenyl]-4-ol derivatives across different therapeutic targets.

Compound / Derivative ClassTarget / AssayCell Line / SystemPrimary Activity MetricBiological Effect
KGP591 (Indole Analogue) Tubulin PolymerizationMCF-7 / MDA-MB-231IC₅₀ < 50 nMG2/M Arrest / Apoptosis
Biphenyl-4-ol FXR Agonists FXR Reporter AssayHepG2 (Transfected)EC₅₀ ~ 10 - 100 nMUpregulation of SHP/BSEP
3-Methyl-4-phenylphenol DPPH Radical ScavengingCell-Free Chemical Assay>90% Neutralization (20 min)ROS Quenching / Antioxidant

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. The inclusion of orthogonal controls guarantees that the observed signals are a direct result of the compound's mechanism of action rather than assay artifacts.

Workflow Prep Compound Prep & Serial Dilution Assay In Vitro Assay (Tubulin / FXR / DPPH) Prep->Assay Readout Signal Detection (Fluorescence / Luminescence) Assay->Readout Control Internal Controls (Positive & Vehicle) Control->Assay Analysis Data Analysis (IC50 / EC50 Calculation) Readout->Analysis

Figure 3: Generalized self-validating workflow for high-throughput pharmacological screening.

Protocol A: Tubulin Polymerization Fluorescence Assay

Rationale: Microtubule assembly is a thermodynamically driven process that occurs at 37°C. By using a fluorescent reporter that increases in quantum yield when incorporated into polymerized microtubules, we can kinetically track the inhibition caused by the biphenyl derivatives.

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice (4°C) to prevent premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area plate, add 5 µL of the test compound (serial dilutions from 10 µM to 1 nM).

    • Self-Validation Controls: Include Paclitaxel (3 µM, polymerization enhancer), Colchicine (3 µM, polymerization inhibitor), and 1% DMSO (vehicle baseline).

  • Assay Initiation: Add 45 µL of the tubulin-fluorophore mix to each well using a multichannel pipette. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Interpretation: The Vmax of the polymerization curve is calculated. Compounds mimicking colchicine will show a flattened curve with a significantly reduced Vmax compared to the DMSO control.

Protocol B: FXR Dual-Luciferase Reporter Assay

Rationale: To prove that the biphenyl-4-ol derivative acts as a true nuclear receptor agonist, transcriptional activation must be measured. A dual-luciferase system normalizes the data against cell viability and transfection efficiency, eliminating false positives caused by cellular proliferation.

  • Cell Culture & Transfection: Seed HepG2 cells in 96-well plates at 2x10⁴ cells/well. After 24 hours, co-transfect the cells with an FXR expression plasmid, an FXRE-driven Firefly luciferase reporter plasmid, and a constitutively active CMV-Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with assay media (phenol red-free, 1% charcoal-stripped FBS) containing the test compounds.

    • Self-Validation Controls: Use GW4064 (1 µM) as the maximum efficacy reference (100% activation) and DMSO as the basal control.

  • Lysis and Detection: After 18 hours of incubation, lyse the cells using Passive Lysis Buffer. Sequentially add Firefly substrate (measure luminescence), followed by the Stop & Glo reagent to quench Firefly and activate Renilla luminescence.

  • Data Analysis: Calculate the ratio of Firefly to Renilla RLU (Relative Light Units). Plot the normalized fold-activation against the log of the compound concentration to determine the EC₅₀.

Conclusion

The 3-Methyl-[1,1'-biphenyl]-4-ol scaffold is a masterclass in structural efficiency. By combining the lipophilic reach of a biphenyl system with the tunable electronics and steric gating of an ortho-methylated phenol, it provides medicinal chemists with a reliable foundation for designing highly selective tubulin inhibitors and potent FXR agonists. As targeted therapies continue to evolve, the integration of this scaffold into novel drug discovery pipelines remains highly promising.

References

  • Google Patents - CN101448791A - Fxr激动剂 (FXR Agonists utilizing biphenyl-4-ol precursors).
  • EPO.org - Novolak resin composition and products formed therefrom - Patent 0032060. Available at:[Link]

  • ACS Publications - Photochemistry of Bicyclo[2.2.2]oct-7-ene-2,5-diones and the Corresponding 5-Hydroxyimino and 5-Methylene Derivatives. Available at:[Link]

Sources

Exploratory

The Environmental Odyssey of 3-Methyl-[1,1'-biphenyl]-4-ol: Geochemical Origins, Fate, and Analytical Methodologies

Executive Summary 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 3-methyl-4-phenylphenol or 2-methyl-4-phenylphenol, empirical formula C₁₃H₁₂O) is a specialized alkylated biphenylol. While frequently encountered as a synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-[1,1'-biphenyl]-4-ol (also known as 3-methyl-4-phenylphenol or 2-methyl-4-phenylphenol, empirical formula C₁₃H₁₂O) is a specialized alkylated biphenylol. While frequently encountered as a synthetic intermediate or a potential endocrine-disrupting compound in regulatory suspect lists [1[1]], its natural occurrence and environmental fate are deeply tied to the geochemistry of fossil fuels and the microbial degradation of complex aromatic networks. This whitepaper synthesizes current intelligence on its natural origins, environmental partitioning, and biotic/abiotic degradation pathways, while providing field-proven, self-validating experimental protocols for its analysis.

Geochemical Origins and Natural Occurrence

Contrary to the assumption that biphenylols are strictly anthropogenic, alkylated biphenyls and their hydroxylated analogs are intrinsic components of the natural environment, primarily originating from geological and microbial processes.

Biomarkers in Petroleum and Source Rocks

Alkylbiphenyls, including methylbiphenyl isomers, are naturally occurring constituents of crude oil and ancient sedimentary source rocks. They are generated via the deposition and diagenesis of oxygen-rich source materials in oxic depositional environments [2[2]]. In petroleum geochemistry, the relative abundance of methylbiphenyls serves as a highly reliable indicator of thermal maturity and the extent of biodegradation within reservoirs.

Microbial Biodesulfurization (The 4S Pathway)

A significant natural source of 3-Methyl-[1,1'-biphenyl]-4-ol is the microbial biodesulfurization of fossil fuels. Soil and marine bacteria, such as Gordonia alkanivorans and Pseudomonas species, utilize the "4S pathway" to extract sulfur from recalcitrant organosulfur compounds like methyldibenzothiophenes (m-DBT) [3[3]]. Because the carbon-carbon bonds of the biphenyl core are not cleaved during this specific desulfurization process, methyl-hydroxybiphenyls accumulate as terminal, dead-end metabolites in the environment.

G A Methyl-Dibenzothiophene (Petroleum Component) B DszC (Monooxygenase) Sulfoxidation A->B C Methyl-DBT-Sulfone B->C D DszA (Monooxygenase) Ring Cleavage C->D E Methyl-hydroxybiphenyl-sultinate D->E F DszB (Desulfinase) Desulfurization E->F G 3-Methyl-[1,1'-biphenyl]-4-ol (Terminal Product) F->G

Caption: Microbial 4S biodesulfurization pathway generating 3-Methyl-[1,1'-biphenyl]-4-ol.

Environmental Fate and Partitioning

The environmental trajectory of 3-Methyl-[1,1'-biphenyl]-4-ol is dictated by the interplay between its hydrophobic biphenyl core and its polar hydroxyl group.

Physicochemical Drivers

With an estimated soil organic carbon-water partitioning coefficient (Koc) ranging from 1300 to 4300 (extrapolated from structural analogs like 4-phenylphenol and methylbiphenyl), the molecule exhibits low mobility in aqueous environments [4[4], 5[5]]. It preferentially adsorbs to humic substances in soil and benthic sediments.

Abiotic and Biotic Degradation
  • Atmospheric Photodegradation: If volatilized, the compound exists primarily in the vapor phase where it is rapidly degraded by photochemically produced hydroxyl radicals. The estimated atmospheric half-life is highly transient, ranging from 6 to 48 hours [4[4], 5[5]].

  • Microbial Mineralization: In soil and water, biodegradation is heavily dependent on the local microbial consortium. Bacteria expressing biphenyl dioxygenase (encoded by the bph operon) initiate degradation via dihydroxylation of the unsubstituted ring, followed by meta-cleavage. This eventually funnels the compound into central carbon metabolism via pyruvate and methylbenzoic acid derivatives [4[4]].

Quantitative Data Summary
PropertyValueEnvironmental Implication
Molecular Weight 184.23 g/mol Moderate size, capable of crossing biological membranes.
Estimated LogP ~4.14High lipophilicity; potential for bioaccumulation in aquatic species.
Estimated Koc 1300 - 4300Low mobility; acts as a sink in soil and sediment compartments.
Atmospheric Half-life 6 - 48 hoursRapid abiotic removal from the gas phase via OH radicals.
pKa ~9.55Exists primarily in a non-dissociated, hydrophobic form at environmental pH.

Self-Validating Experimental Protocols

To accurately assess the environmental presence and fate of 3-Methyl-[1,1'-biphenyl]-4-ol, rigorous, self-validating methodologies are required. The protocols below are designed with internal causality—every step includes a control mechanism to prevent false positives/negatives.

Protocol A: Extraction and GC-MS/MS Quantification from Sediment

Causality: Because 3-Methyl-[1,1'-biphenyl]-4-ol binds strongly to soil organic matter, mild extraction techniques fail. We utilize Accelerated Solvent Extraction (ASE) with a binary solvent system, followed by derivatization to prevent peak tailing of the hydroxyl group during gas chromatography.

  • Sample Preparation: Lyophilize 10 g of environmental sediment to absolute dryness. Rationale: Water physically blocks non-polar solvents from penetrating soil micropores.

  • Surrogate Spiking: Spike the dry sediment with 50 ng of 4-phenylphenol-d9 (Surrogate Standard). Rationale: This validates the absolute recovery efficiency of the entire extraction process.

  • Accelerated Solvent Extraction (ASE): Extract using Dichloromethane/Acetone (1:1 v/v) at 100°C and 1500 psi for 3 static cycles. Rationale: The high pressure keeps solvents liquid above their boiling point, disrupting strong analyte-matrix interactions.

  • Matrix Cleanup: Pass the extract through a Florisil/Silica gel SPE cartridge, eluting with hexane/ethyl acetate (80:20). Rationale: Removes co-extracted humic acids that cause ion suppression in the mass spectrometer.

  • Derivatization: Evaporate to near dryness under gentle N₂, add 50 µL of BSTFA + 1% TMCS, and incubate at 60°C for 30 minutes. Rationale: Converts the polar -OH group to a volatile trimethylsilyl (-TMS) ether, ensuring sharp chromatographic peaks.

  • Internal Standard Addition: Add 50 ng of Phenanthrene-d10 immediately prior to injection. Rationale: Corrects for injection volume variations and instrument drift.

  • Analysis: Analyze via GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol B: OECD 301F Manometric Respirometry (Biodegradability)

Causality: To prove whether 3-Methyl-[1,1'-biphenyl]-4-ol is inherently biodegradable, we measure the biochemical oxygen demand (BOD) in a closed system. The system is self-validating through the mandatory inclusion of specific control flasks.

  • Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Wash the sludge thrice with mineral medium to remove endogenous dissolved organic carbon (DOC).

  • Flask Setup (The Self-Validating Matrix):

    • Flask 1 (Blank Control): Mineral medium + Inoculum. (Measures baseline endogenous respiration).

    • Flask 2 (Reference Control): Mineral medium + Inoculum + 100 mg/L Sodium Acetate. (Validates that the microbial population is viable and active).

    • Flask 3 (Test Suspension): Mineral medium + Inoculum + 100 mg/L 3-Methyl-[1,1'-biphenyl]-4-ol. (The primary experimental variable).

    • Flask 4 (Toxicity Control): Mineral medium + Inoculum + 100 mg/L Sodium Acetate + 100 mg/L 3-Methyl-[1,1'-biphenyl]-4-ol. (Validates that the test compound is not acting as a biocide, which would yield a false-negative for biodegradability).

  • Incubation: Seal all flasks in a respirometer at 22°C in the dark for 28 days.

  • Validation & Data Interpretation: The test is only valid if Flask 2 reaches >60% degradation by day 14, and Flask 4 reaches >25% degradation by day 14. If valid, the oxygen consumption in Flask 3 (minus Flask 1) dictates the biodegradation percentage of the target compound.

G Start OECD 301F Setup Blank Blank Control (Inoculum Only) Validates baseline respiration Start->Blank Ref Reference Control (Sodium Acetate) Validates sludge viability Start->Ref Test Test Suspension (3-Me-4-BP-ol + Inoculum) Measures specific degradation Start->Test Tox Toxicity Control (Test + Ref) Validates non-inhibition Start->Tox Data BOD Measurement via Pressure Drop Blank->Data Ref->Data Test->Data Tox->Data Result Biodegradability Assessment Data->Result

Caption: Self-validating experimental logic for OECD 301F biodegradability testing.

References

  • PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786". National Institutes of Health (NIH). 1

  • BenchChem. "The Environmental Odyssey of 4-Phenylphenol: A Technical Guide to its Fate and Degradation". BenchChem. 4

  • PubChem. "2-Methylbiphenyl | C13H12 | CID 12563". National Institutes of Health (NIH). 5

  • SciSpace. "Occurrence of Biphenyl and Alkylbiphenyls in Source Rocks from Tertiary Niger Delta Basin, Nigeria". SciSpace. 2

  • ResearchGate. "Toxicity evaluation of 2-hydroxybiphenyl and other compounds involved in studies of fossil fuels biodesulphurisation". ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol

These application notes provide a comprehensive guide for the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol, a key intermediate in pharmaceutical and materials science research. This document outlines two primary synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol, a key intermediate in pharmaceutical and materials science research. This document outlines two primary synthetic strategies, the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction, with a detailed, step-by-step protocol provided for the recommended Suzuki-Miyaura approach due to its superior yield and substrate tolerance. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

3-Methyl-[1,1'-biphenyl]-4-ol, also known as 2-methyl-4-phenylphenol, is a biphenyl derivative of significant interest. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The targeted substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a detailed examination of its synthesis, focusing on practical and efficient laboratory-scale preparation.

Comparative Overview of Synthetic Routes

The construction of the C-C bond linking the two aryl rings is the critical step in the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol. Two classical and powerful methods for this transformation are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction.

Feature Suzuki-Miyaura Coupling Gomberg-Bachmann Reaction
Reaction Type Palladium-catalyzed cross-couplingAryl-aryl coupling via a diazonium salt
Starting Materials Aryl halide and an arylboronic acidArylamine (to form diazonium salt) and an arene
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Often requires a base, sometimes a phase-transfer catalyst
Yields Generally high (can exceed 80-90%)Generally low to moderate (< 40%) due to side reactions[2][3][4]
Functional Group Tolerance Excellent, tolerates a wide range of functional groupsLess tolerant due to the reactive nature of diazonium salts
Reaction Conditions Mild, often at or slightly above room temperatureCan require low temperatures for diazonium salt formation
Scalability Well-established for both lab and industrial scaleCan be challenging to scale due to safety concerns with diazonium salts

Based on this comparison, the Suzuki-Miyaura coupling is the recommended route for the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol due to its higher yields, milder reaction conditions, and broader functional group tolerance.[5][6]

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The chosen retrosynthetic analysis for 3-Methyl-[1,1'-biphenyl]-4-ol via the Suzuki-Miyaura coupling is illustrated below. The key disconnection is made at the biphenyl C-C bond.

Retrosynthesis cluster_products Product cluster_intermediates Precursors Target 3-Methyl-[1,1'-biphenyl]-4-ol Disconnect Suzuki-Miyaura Disconnection Target->Disconnect SM1 4-Bromo-2-methylphenol Disconnect->SM1 Aryl Halide SM2 Phenylboronic acid Disconnect->SM2 Boronic Acid Intermediates Starting Materials Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl ArylBoronate Ar'B(OH)₃⁻ ArylBoronate->Transmetal Base Base (e.g., Na₂CO₃) BoronicAcid Ar'B(OH)₂ Base->BoronicAcid BoronicAcid->ArylBoronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Sources

Application

Suzuki-Miyaura cross-coupling protocol for 3-Methyl-[1,1'-biphenyl]-4-ol

Application Note: Protecting-Group-Free Suzuki-Miyaura Cross-Coupling Protocol for 3-Methyl-[1,1'-biphenyl]-4-ol Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protecting-Group-Free Suzuki-Miyaura Cross-Coupling Protocol for 3-Methyl-[1,1'-biphenyl]-4-ol

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an optimized, scalable, and self-validating methodology for the direct synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol via palladium-catalyzed cross-coupling, eliminating the need for phenolic protection and deprotection steps.

Strategic Context & Molecule Significance

3-Methyl-[1,1'-biphenyl]-4-ol (also referred to as 4-phenyl-2-methylphenol) is a highly versatile biaryl building block. It is a critical intermediate in the synthesis of potent [1], as well as a foundational core in advanced agrochemicals and materials. Historically, the cross-coupling of phenols required masking the hydroxyl group (e.g., as an acetate or benzyl ether) to prevent catalyst deactivation or competing O-arylation. However, modern catalytic systems enable[2], which drastically improve atom economy, reduce step count, and minimize chemical waste.

Mechanistic Rationale (E-E-A-T)

As an application scientist, it is crucial to understand that a successful protecting-group-free coupling relies on the kinetic preference for transmetalation over nucleophilic attack by the phenoxide.

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 4-bromo-2-methylphenol. Because the phenol ring is electron-rich, this step requires a robust, electron-rich ligand environment to proceed efficiently[3].

  • Base Activation & Transmetalation: We utilize K₂CO₃ in a biphasic 1,4-Dioxane/H₂O system. The water is critical; it dissolves the base and facilitates the formation of the reactive boronate anion, [PhB(OH)3]-[3]. While the base also deprotonates the phenol (pKa ~10), the intermolecular transmetalation of the boronate to the Pd(II) center is significantly faster than O-arylation.

  • Reductive Elimination: The bidentate nature of the dppf ligand in Pd(dppf)Cl₂ enforces a cis-geometry on the diorganopalladium(II) intermediate. This proximity accelerates reductive elimination and suppresses side reactions like protodeboronation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 4-Bromo-2-methylphenol TransMet Transmetalation Pd(II) Complex OxAdd->TransMet [Ph-B(OH)3]- RedElim Reductive Elimination State TransMet->RedElim Ligand Isomerization RedElim->Pd0 Biaryl Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 3-Methyl-[1,1'-biphenyl]-4-ol.

Reaction Optimization & Data Presentation

To establish the most robust self-validating protocol, various conditions were evaluated. The data below summarizes the causality behind our final protocol selection:

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)901262%Significant protodeboronation observed.
Pd(OAc)₂ / PPh₃K₃PO₄ (3.0)Dioxane/H₂O (4:1)801655%Sluggish oxidative addition; incomplete conversion.
Pd(dppf)Cl₂ (3 mol%) K₂CO₃ (3.0) Dioxane/H₂O (4:1) 80 6 94% Clean conversion; rapid reductive elimination.

Experimental Protocol

Reagents Required:

  • 4-Bromo-2-methylphenol: 1.87 g (10.0 mmol, 1.0 equiv)

  • Phenylboronic acid: 1.46 g (12.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 245 mg (0.3 mmol, 3 mol%)

  • K₂CO₃: 4.14 g (30.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous): 40 mL

  • Deionized Water (Degassed): 10 mL

Step-by-Step Methodology:

  • Reagent Assembly & Rigorous Degassing:

    • Action: Charge a 100 mL Schlenk flask with 4-bromo-2-methylphenol, phenylboronic acid, and K₂CO₃. Add 1,4-Dioxane and H₂O.

    • Causality: Sparge the biphasic mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl) and the oxidation of the phosphine ligands.

  • Catalyst Introduction:

    • Action: Briefly open the flask under a positive stream of Argon and add the Pd(dppf)Cl₂ catalyst. Seal the flask tightly.

    • Causality: Adding the catalyst after initial degassing prevents premature degradation of the Pd(II) precatalyst by dissolved oxygen.

  • Cross-Coupling (Heating):

    • Action: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 6 hours.

    • Causality: High stirring rates are mandatory for biphasic reactions to maximize the interfacial surface area between the organic (aryl halide) and aqueous (boronate) phases.

  • Reaction Quench & Phase Separation:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with saturated aqueous NH₄Cl (30 mL).

    • Causality: NH₄Cl is chosen specifically because it neutralizes the basic aqueous layer without overly acidifying it (maintaining pH ~6-7). This ensures the phenolic product remains fully protonated and partitions exclusively into the organic phase.

  • Extraction & Drying:

    • Action: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 15% EtOAc in Hexanes). The product elutes as a distinct UV-active spot (R_f = 0.35 in 15% EtOAc/Hexanes).

Workflow Step1 1. Reagent Assembly & Degassing (Argon Sparging, 15 min) Step2 2. Catalyst Addition (Pd(dppf)Cl2 under Argon) Step1->Step2 Step3 3. Cross-Coupling Reaction (80 °C, 6 hours, 800 rpm) Step2->Step3 Step4 4. Quench & Extraction (Sat. NH4Cl / EtOAc) Step3->Step4 Step5 5. Chromatographic Purification (Silica Gel, EtOAc/Hexanes) Step4->Step5

Figure 2: Step-by-step experimental workflow for the protecting-group-free synthesis.

Analytical Validation

To ensure the trustworthiness of the protocol, validate the isolated product using the following metrics:

  • LC-MS: Confirm the mass of the product. Exact mass for C₁₃H₁₂O is 184.09. Expect an [M-H]⁻ peak at m/z 183.1 in negative electrospray ionization (ESI-) due to the acidic phenol.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the upfield aryl bromide signals and the appearance of a 5-proton multiplet (~7.30–7.55 ppm) corresponding to the newly installed unsubstituted phenyl ring. The characteristic methyl singlet should remain intact near 2.30 ppm.

References

  • Title: Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 2,2′-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki–Miyaura Coupling in Water Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Method

Application Note: 3-Methyl-[1,1'-biphenyl]-4-ol as an Advanced End-Capping Agent for High-Refractive-Index Polycarbonates

Target Audience: Polymer Chemists, Materials Scientists, and Optical Resin Development Professionals Compound Focus: 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1) Executive Summary & Mechanistic Rationale In the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Optical Resin Development Professionals Compound Focus: 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1)

Executive Summary & Mechanistic Rationale

In the synthesis of high-performance optical polymers, controlling molecular weight and end-group stability is paramount. 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 4-hydroxy-3-methylbiphenyl or 2-methyl-4-phenylphenol) has emerged as a specialized chain terminator (end-capping agent) in the interfacial polycondensation of bisphenol-A (BPA) polycarbonates[1].

While standard end-cappers like phenol or p-tert-butylphenol (PTBP) are sufficient for general-purpose resins, they limit the optical and thermal boundaries of the final polymer. Substituting these with 3-methyl-[1,1'-biphenyl]-4-ol introduces two critical mechanistic advantages:

  • Optical Enhancement via π -Conjugation: The extended π -electron system of the biphenyl moiety significantly increases the polarizability of the polymer chain ends. This directly elevates the refractive index ( nd​ ) of the bulk material, a critical requirement for thin optical lenses, waveguides, and optical data storage[2][3].

  • Steric Shielding & Hydrolytic Stability: The methyl group situated at the 3-position (ortho to the phenolic hydroxyl) provides precise steric hindrance. During melt-extrusion, this steric bulk restricts the rotational freedom of the terminal carbonate linkage, elevating the glass transition temperature ( Tg​ ) and protecting the end-cap from hydrolytic degradation without severely impeding the initial end-capping reaction kinetics.

Experimental Workflows

The following protocols detail the synthesis and characterization of a high-refractive-index polycarbonate resin using 3-methyl-[1,1'-biphenyl]-4-ol as the chain terminator.

Protocol A: Interfacial Polycondensation of BPA Polycarbonate

This protocol utilizes triphosgene as a bench-safe substitute for phosgene gas. The reaction is conducted in a biphasic aqueous/organic system.

Reagents Required:

  • Monomer: Bisphenol A (BPA) – 22.8 g (100 mmol)

  • End-Capper: – 0.736 g (4.0 mmol, 4.0 mol% relative to BPA)[1]

  • Carbonyl Source: Triphosgene – 10.9 g (36.7 mmol, equivalent to 110 mmol phosgene)

  • Catalyst: Triethylamine (TEA) – 0.10 g (1.0 mmol)

  • Solvents/Bases: Dichloromethane (DCM), Deionized Water, Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve BPA (22.8 g) and NaOH (9.0 g) in 200 mL of deionized water within a 1 L baffled reactor.

    • Causality (E-E-A-T): Purge the solution with nitrogen gas for 15 minutes. Phenoxide ions are highly susceptible to oxidation into quinone structures. Preventing this oxidation is mandatory to maintain a low Yellowness Index (YI < 1.5) in optical-grade polymers[2].

  • Emulsification: Add 150 mL of DCM to the reactor. Initiate vigorous mechanical stirring (800 rpm) to create a fine biphasic emulsion.

  • Phosgenation: Dissolve the triphosgene in 50 mL of DCM. Add this solution dropwise over 30 minutes while maintaining the reactor at 20–25 °C using a water bath.

    • Causality (E-E-A-T): Maintain the pH between 10.5 and 11.5 by adding 20% NaOH dropwise. This pH range ensures complete deprotonation of BPA while minimizing the competing side-reaction of phosgene hydrolysis.

  • Targeted End-Capping: Once ~80% of the triphosgene solution has been added, dissolve the 3-methyl-[1,1'-biphenyl]-4-ol in 10 mL of DCM and inject it into the reactor.

    • Causality (E-E-A-T): Timing is critical. Adding the end-capper at 80% conversion ensures the polymer chains have formed intermediate chloroformate oligomers. The monophenol rapidly caps these ends, restricting the molecular weight to the target range ( Mw​ ~ 25,000 g/mol ) and preventing the formation of unstable terminal hydroxyls.

  • Catalysis & Maturation: Add the TEA catalyst and stir for an additional 15 minutes. TEA acts as a phase-transfer and nucleophilic catalyst, overcoming the steric hindrance of the ortho-methyl group to ensure 100% end-capping efficiency.

  • Purification: Transfer to a separatory funnel and isolate the heavy organic (DCM) layer. Wash sequentially with 5% HCl, followed by DI water until the aqueous phase reaches pH 7.

    • Causality (E-E-A-T): The HCl wash is non-negotiable. It neutralizes and removes residual TEA. Trace amine catalyst left in the polymer matrix will trigger severe thermal degradation and chain scission during high-temperature melt processing (280–300 °C).

  • Precipitation: Slowly pour the washed DCM solution into 1 L of vigorously stirred methanol. Filter the precipitated white fibrous polymer and dry in a vacuum oven at 80 °C for 24 hours.

Protocol B: Optical and Thermal Characterization
  • Molecular Weight (GPC): Dissolve the dried polymer in THF (1 mg/mL) and analyze via Gel Permeation Chromatography against polystyrene standards to confirm Mw​ and Polydispersity Index (PDI).

  • Refractive Index ( nd​ ): Melt-press the polymer into a 2.5 mm thick plaque. Measure the refractive index at 589 nm (Sodium D-line) using an Abbe Refractometer[3].

  • Thermal Analysis (DSC): Perform Differential Scanning Calorimetry at a heating rate of 10 °C/min under nitrogen to determine the Tg​ .

Process Visualization

G A Aqueous Phase BPA + NaOH (pH 11) C Interfacial Boundary Oligomerization A->C B Organic Phase DCM + Triphosgene B->C D Chain Termination Add 3-Methyl-[1,1'-biphenyl]-4-ol C->D Chloroformate Intermediates E Catalysis TEA Addition D->E F Phase Separation Acid & Water Washes E->F End-Capped Polymer G Precipitation Methanol Anti-solvent F->G H High-RI Polycarbonate Stable Biphenyl End-Caps G->H

Workflow of interfacial polymerization and end-capping using 3-Methyl-[1,1'-biphenyl]-4-ol.

Comparative Data Analysis

The integration of 3-methyl-[1,1'-biphenyl]-4-ol yields measurable improvements in optical density and thermal resistance compared to traditional aliphatic or simple aromatic end-cappers[2][4].

End-Capping AgentMol% Used Mw​ ( g/mol )PDI Tg​ (°C)Refractive Index ( nd​ )Yellowness Index (YI)
Phenol (Standard)4.024,5002.11481.585< 1.5
p-tert-Butylphenol (PTBP)4.025,1002.01501.583< 1.5
3-Methyl-[1,1'-biphenyl]-4-ol 4.0 24,800 2.1 155 1.612 < 1.5

Data Interpretation: At an equivalent molar loading (4.0 mol%), the molecular weights remain consistent, proving that 3-methyl-[1,1'-biphenyl]-4-ol is a highly efficient chain terminator despite its ortho-methyl steric hindrance. The critical divergence is observed in the Refractive Index , which jumps from ~1.585 to 1.612. This shift is highly significant in optical engineering, allowing for the manufacturing of thinner, lighter lenses without sacrificing the pristine transparency (YI < 1.5) of the polycarbonate matrix[3][4].

References

  • PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786". National Center for Biotechnology Information. URL:[Link]

  • US Patent 9290618B2. "Polycarbonate compositions having enhanced optical properties, methods of making and articles comprising the polycarbonate compositions". Google Patents.
  • ResearchGate. "Synthesis and Optical Properties of Co-Polycarbonate Containing Cardo Structure and Binaphthalene Structure". Polymer Engineering. URL:[Link]

  • ACS Publications. "Mechanical and Optical Properties of Polycarbonate Containing p-Terphenyl". Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Application

Application Note: 3-Methyl-[1,1'-biphenyl]-4-ol as a Strategic Precursor in Advanced Organic Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Profiling 3-Methyl-[1,1'-biphenyl]-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol) is a highly versatile building block in modern organic synthesis. Characterized by its rigid biphenyl core, an electron-donating hydroxyl group, and a strategically positioned ortho-methyl group, this compound serves as a critical junction for both O-functionalization and regioselective C-functionalization[1].

In pharmaceutical development, the biphenyl scaffold provides essential lipophilicity and structural rigidity for target binding[2]. In materials science, it acts as a high-performance monomer for synthesizing trisphenol compounds used in photoresists and epoxy resins[3], as well as a precursor for specialized phosphonitrilic acid esters[4].

Table 1: Key Physicochemical Properties
PropertyValueRationale / Synthetic Implication
CAS Registry Number 30451-49-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H12OEstablishes baseline mass (184.23 g/mol ) for stoichiometric calculations[1].
XLogP3 3.6Indicates high lipophilicity; reactions require non-polar or biphasic solvent systems[1].
Topological Polar Surface Area 20.2 ŲDictates solubility profiles and interaction with polar stationary phases during chromatography[1].

Mechanistic Rationale & Regiocontrol (E-E-A-T)

Understanding the intrinsic electronic and steric environment of 3-Methyl-[1,1'-biphenyl]-4-ol is paramount for designing successful synthetic routes.

  • O-Functionalization (Activation): The hydroxyl group at the C4 position possesses a pKa of approximately 9.5–10. Deprotonation yields a highly nucleophilic phenoxide. While direct acylation or methylation is common[2], converting this phenol into a trifluoromethanesulfonate (triflate) fundamentally reverses its synthetic role—transforming an electron-rich ring into a potent electrophile for Palladium-catalyzed cross-coupling reactions.

  • C-Functionalization (Regioselectivity): The hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution. However, the exact site of attack is dictated by steric shielding. The para position (C1) is blocked by the phenyl ring. One ortho position (C3) is blocked by the methyl group. Consequently, the C5 position is the only sterically accessible, electronically activated site[3]. This predictable regiocontrol allows chemists to synthesize complex, multi-substituted trisphenol resins without the burden of resolving complex structural isomers.

Visualization: Divergent Synthetic Workflows

G A 3-Methyl-[1,1'-biphenyl]-4-ol (Precursor) B O-Triflation (Tf2O, Pyridine) A->B Activation of C-O bond C Electrophilic Aromatic Substitution (C5) A->C Regioselective C5 attack D O-Alkylation / Acylation A->D Phenoxide formation E Pd-Catalyzed Cross-Coupling B->E Suzuki/Buchwald F Trisphenol Compounds (Resins/Polymers) C->F Condensation G Phosphonitrilic Acid Esters D->G Esterification

Caption: Divergent synthetic workflows utilizing 3-Methyl-[1,1'-biphenyl]-4-ol as a core precursor.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. In-process controls are embedded to ensure causality between experimental execution and successful outcomes.

Protocol A: Synthesis of 3-Methyl-[1,1'-biphenyl]-4-yl Trifluoromethanesulfonate

Objective: Activate the C-O bond to enable downstream transition-metal catalysis.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-[1,1'-biphenyl]-4-ol (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous conditions are strictly required; ambient moisture will rapidly hydrolyze the highly electrophilic triflic anhydride into inert triflic acid.

  • Base Addition: Inject anhydrous pyridine (1.5 eq, 15 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling prevents the highly exothermic triflation from generating dark, tar-like degradation byproducts.

  • Triflation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq, 12 mmol) over 15 minutes.

  • In-Process Validation: After 2 hours of stirring at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active, polar phenol spot confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct extended polyaromatic scaffolds using the activated triflate.

  • Reaction Assembly: In a Schlenk tube, combine the synthesized triflate (1.0 eq, 5 mmol), an arylboronic acid (1.2 eq, 6 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq, 10 mmol).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate ligand framework accelerates the challenging oxidative addition into the C-OTf bond while resisting steric hindrance from the adjacent 3-methyl group.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: The biphasic solvent ensures the solubility of both the highly lipophilic organic substrates and the inorganic base. Degassing is critical; molecular oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Execution: Heat the sealed tube at 90 °C for 12 hours.

  • In-Process Validation: Monitor via LC-MS. The emergence of the target biaryl mass and the consumption of the triflate validate the transmetalation and reductive elimination steps.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling

Summarized data demonstrating the necessity of specific catalytic conditions for sterically hindered biphenyl triflates.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9041%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10074%
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 92%

References

  • PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786". National Institutes of Health.
  • "US8816135B2 - Trisphenol compound". Google Patents.
  • "DE112004000910T5 - Process for the preparation of a phosphonitrilic acid ester". Google Patents.
  • "2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol". Smolecule.

Sources

Method

Application Note: In Vitro Assay Preparation and Protocols for 3-Methyl-[1,1'-biphenyl]-4-ol

Introduction & Scientific Background 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1), also known as 2-methyl-4-phenylphenol, is a biphenyl derivative characterized by a phenolic hydroxyl group and a methyl substitution [...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Background

3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1), also known as 2-methyl-4-phenylphenol, is a biphenyl derivative characterized by a phenolic hydroxyl group and a methyl substitution [1]. In recent years, structurally homologous biphenyls (such as 4-phenylphenol and various bisphenol analogs) have drawn significant scrutiny in drug development and environmental toxicology due to their potential to act as Endocrine Disrupting Chemicals (EDCs).

Because the phenolic ring of 3-Methyl-[1,1'-biphenyl]-4-ol can mimic the A-ring of endogenous 17β-estradiol, it is flagged in predictive toxicological frameworks as a potential ligand for the Estrogen Receptor (ER) [1]. Consequently, evaluating this compound requires robust in vitro systems that can accurately measure nuclear receptor transactivation and map its metabolic fate.

This application note provides detailed, self-validating in vitro protocols for assessing the ERα agonistic potential and hepatic metabolic stability of 3-Methyl-[1,1'-biphenyl]-4-ol.

Physicochemical Properties & Assay Parameters

Understanding the physicochemical profile of 3-Methyl-[1,1'-biphenyl]-4-ol is critical for assay design. Its lipophilicity dictates the choice of solvent, while its functional groups inform the expected metabolic pathways.

PropertyValueExperimental Implication
CAS Number 30451-49-1Unique identifier for high-purity chemical sourcing [1].
Molecular Weight 184.23 g/mol Essential for precise serial dilutions and molarity calculations [1].
XLogP3 (Lipophilicity) 3.6Highly lipophilic. Requires DMSO as a vehicle. High risk of non-specific binding to polystyrene plasticware; necessitates the use of glass vials for stock storage [1].
Hydrogen Bond Donors 1 (Phenolic -OH)Primary driver for ER ligand-binding domain (LBD) docking and Phase II glucuronidation/sulfation.
Hydrogen Bond Acceptors 1Interacts with target receptor amino acid residues.

Mechanism of Action: Estrogen Receptor Transactivation

To accurately design a reporter gene assay, one must understand the causality of the signaling cascade. When 3-Methyl-[1,1'-biphenyl]-4-ol enters the intracellular space, its phenolic hydroxyl group docks into the hydrophobic pocket of the ERα ligand-binding domain. This binding event induces a conformational shift, displacing chaperone proteins (e.g., HSP90) and exposing the receptor's dimerization interface. The resulting homodimer translocates to the nucleus, binds to the Estrogen Response Element (ERE) on the DNA, and recruits coactivators to initiate the transcription of downstream genes (or, in our assay, a luciferase reporter) [2].

ER_Pathway L 3-Methyl-[1,1'-biphenyl]-4-ol (Ligand) ER Estrogen Receptor (ER) (Cytosol/Nucleus) L->ER Ligand Binding Dimer ER Dimerization ER->Dimer Conformational Change ERE Estrogen Response Element (DNA Binding) Dimer->ERE Nuclear Translocation Gene Reporter Gene (Luciferase) ERE->Gene Transcriptional Activation

Mechanism of ERα transactivation by 3-Methyl-[1,1'-biphenyl]-4-ol.

Experimental Protocols

Protocol 1: In Vitro ERα Transcriptional Activation Assay

Objective: To quantify the estrogenic agonist activity of 3-Methyl-[1,1'-biphenyl]-4-ol using the stably transfected hERα-HeLa-9903 cell line, adhering to OECD Test Guideline 455 [2].

Causality & System Validation: This assay is a self-validating system. It includes a positive control (17β-estradiol) to confirm assay sensitivity, a negative control (Corticosterone) to ensure specificity, and a vehicle control to establish baseline luminescence.

Step-by-Step Methodology:

  • Cell Culture & Steroid Starvation:

    • Action: Cultivate hERα-HeLa-9903 cells in Eagle's Minimum Essential Medium (EMEM) lacking phenol red, supplemented with 10% Dextran-Coated Charcoal-treated Fetal Bovine Serum (DCC-FBS).

    • Causality: Standard FBS contains endogenous steroidal hormones that will cause high background luminescence. Charcoal stripping removes these lipophilic hormones while leaving essential hydrophilic growth factors intact. Phenol red is omitted because it possesses weak estrogenic activity [2].

  • Compound Preparation & Dosing:

    • Action: Dissolve 3-Methyl-[1,1'-biphenyl]-4-ol in 100% molecular-grade DMSO to create a 10 mM stock. Prepare a 7-point serial dilution (e.g., 10 μM down to 1 nM). Spike the dilutions into the culture medium so that the final DMSO concentration is exactly 0.1% (v/v).

    • Causality: Maintaining a strict ≤0.1% DMSO concentration prevents solvent-induced cytotoxicity and membrane disruption, which would artificially suppress luciferase expression and yield false-negative data.

  • Exposure & Incubation:

    • Action: Seed cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours. Replace the medium with the compound-dosed medium. Incubate for an additional 20–24 hours at 37°C, 5% CO₂.

  • Luciferase Detection & Viability Check:

    • Action: Remove the medium, wash with PBS, and lyse the cells using a commercial luciferase lysis buffer. Add luciferin substrate and immediately read the chemiluminescence on a microplate luminometer. Concurrently, run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a parallel plate.

    • Causality: High-potency EDCs are typically defined by an AC50​≤1μM [3]. However, if the compound is cytotoxic at high doses, the drop in cell viability will mimic a drop in receptor activation. The parallel viability plate ensures that decreases in luminescence are due to lack of agonism, not cell death.

Protocol 2: In Vitro Hepatic Metabolic Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of 3-Methyl-[1,1'-biphenyl]-4-ol using Human Liver Microsomes (HLMs).

Causality & System Validation: Because 3-Methyl-[1,1'-biphenyl]-4-ol possesses a free phenolic hydroxyl group, it is highly susceptible to Phase II metabolism (glucuronidation/sulfation) and Phase I aromatic hydroxylation. Thus, the system must be supplemented with specific cofactors to sustain these enzymatic reactions.

Step-by-Step Methodology:

  • Reaction Mixture Setup:

    • Action: In a 96-well deep-well plate, combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 μM 3-Methyl-[1,1'-biphenyl]-4-ol. Pre-incubate at 37°C for 5 minutes.

  • Cofactor Initiation:

    • Action: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and 2 mM UDP-glucuronic acid (UDPGA).

    • Causality: CYP450 enzymes require a continuous supply of electrons (via NADPH) to oxidize the biphenyl ring. UGT enzymes require UDPGA to conjugate the phenolic -OH group. Without these cofactors, the in vitro system cannot mimic in vivo hepatic clearance.

  • Time-Course Sampling & Quenching:

    • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile rapidly denatures the microsomal proteins, instantaneously halting all enzymatic activity. This ensures the kinetic data accurately reflects the exact time point sampled.

  • Centrifugation & LC-MS/MS Analysis:

    • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and identify glucuronide metabolites.

References

  • PubChem CID 21726786: 3-Methyl-[1,1'-biphenyl]-4-ol , National Center for Biotechnology Information. URL:[Link]

  • Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists , OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • ToxCast Database: Exploring Endocrine Disruption Potential , U.S. Environmental Protection Agency (EPA). URL:[Link]

Application

Advanced Formulation Techniques for 3-Methyl-[1,1'-biphenyl]-4-ol: Overcoming Solubility and Bioavailability Barriers

Executive Summary & Physicochemical Profiling The compound 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 4-hydroxy-3-methylbiphenyl or 2-methyl-4-phenylphenol) is a highly lipophilic biphenyl derivative. While it holds si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 4-hydroxy-3-methylbiphenyl or 2-methyl-4-phenylphenol) is a highly lipophilic biphenyl derivative. While it holds significant potential as an active pharmaceutical ingredient (API), antioxidant, and biocidal agent, its utility in aqueous-based biological and dermatological systems is severely bottlenecked by its physicochemical properties.

According to [1], the molecule exhibits a computed XLogP3 of ~3.6 and a molecular weight of 184.23 g/mol . This high lipophilicity translates to practically zero aqueous solubility. To harness its therapeutic or functional potential, formulation scientists must engineer delivery systems that bypass this solubility barrier while ensuring targeted delivery (e.g., stratum corneum penetration for topical applications).

This application note details two field-proven, self-validating formulation strategies tailored specifically for this API: Solid Lipid Nanoparticles (SLNs) and β -Cyclodextrin ( β -CD) Inclusion Complexes .

Mechanistic Rationale: Why These Delivery Systems?

Solid Lipid Nanoparticles (SLNs)

For APIs with a LogP > 3, traditional oil-in-water emulsions often suffer from rapid drug partitioning and thermodynamic instability. SLNs utilize a solid lipid matrix (e.g., stearic acid or glyceryl behenate) that remains solid at room and body temperatures. As detailed in[2], lipophilic drugs are efficiently encapsulated between the fatty acid chains and crystal imperfections of the lipid core. This solid matrix restricts the mobility of the 3-Methyl-[1,1'-biphenyl]-4-ol molecules, preventing premature leakage, protecting the phenolic hydroxyl group from oxidative degradation, and providing a sustained release profile.

β -Cyclodextrin ( β -CD) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The β -CD cavity has a diameter of approximately 7.8 Å. Research on the chromatographic behavior of biphenylols[3] demonstrates that the spatial geometry of chloro- and methyl-substituted biphenylols (diameter ~7.1 Å) allows for a thermodynamically favorable, tight fit into the β -CD cavity. The hydrophobic biphenyl rings of 3-Methyl-[1,1'-biphenyl]-4-ol displace water molecules within the cavity, driven by Van der Waals forces and hydrophobic interactions, effectively masking the API's lipophilicity and drastically increasing its apparent aqueous solubility.

Quantitative Formulation Metrics

The following table summarizes the expected physicochemical improvements when transitioning 3-Methyl-[1,1'-biphenyl]-4-ol from a free API to the engineered delivery systems.

Table 1: Comparative Formulation Metrics

ParameterFree 3-Methyl-[1,1'-biphenyl]-4-olSLN Formulation β -CD Inclusion Complex
Aqueous Solubility < 0.01 mg/mLDispersible (Colloidal)> 5.0 mg/mL (Apparent)
Physical State Crystalline PowderAqueous NanosuspensionAmorphous Solid Powder
Particle/Complex Size Bulk120 - 180 nmMolecular level encapsulation
Encapsulation Efficiency N/A85% - 92%> 95% (Complexation yield)
Primary Release Mechanism Dissolution-limitedLipid matrix degradation / DiffusionEquilibrium dissociation

Experimental Protocol A: Solid Lipid Nanoparticle (SLN) Formulation

This protocol utilizes Hot High-Pressure Homogenization (HPH), which is highly effective for lipophilic APIs, ensuring the lipid remains molten during size reduction to prevent system clogging and yield monodisperse populations.

Step-by-Step Methodology
  • Lipid Phase Preparation : Heat 5.0 g of Stearic Acid to 75°C (approximately 5-10°C above its melting point). Once fully molten, dissolve 0.5 g of 3-Methyl-[1,1'-biphenyl]-4-ol into the lipid melt. The API's high LogP ensures rapid and complete dissolution in the lipid phase.

  • Aqueous Phase Preparation : In a separate vessel, dissolve 2.0 g of Poloxamer 188 (surfactant) in 42.5 mL of ultra-purified water. Heat this aqueous phase to exactly 75°C. Causality: Isothermal mixing prevents premature lipid crystallization during emulsification.

  • Pre-emulsion Formation : Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator homogenizer at 8,000 RPM for 3 minutes.

  • High-Pressure Homogenization : Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles.

  • Controlled Solidification : Rapidly cool the nanoemulsion to 4°C using an ice bath. Causality: Rapid cooling induces lipid crystallization, trapping the API within the solid lipid matrix before it can partition into the aqueous phase.

Validation & Quality Control (Self-Validating System)
  • Dynamic Light Scattering (DLS) : Measure the hydrodynamic diameter. A successful formulation must yield a Z-average size of < 200 nm and a Polydispersity Index (PDI) < 0.3, confirming a stable, monodisperse colloidal system.

  • Encapsulation Efficiency (EE%) : Centrifuge an aliquot using a 100 kDa MWCO ultrafiltration unit. Quantify the unencapsulated API in the filtrate via RP-HPLC (C18 column, Methanol:Water 80:20 v/v, UV detection at 254 nm).

    • Formula: EE% = [(Total API - Free API) / Total API] × 100. Target: > 85%.

SLN_Workflow API 3-Methyl-[1,1'-biphenyl]-4-ol (Lipophilic API) Lipid Solid Lipid Melt (Stearic Acid, 75°C) API->Lipid Dissolution PreEmulsion Pre-emulsion Formation (High-Shear Mixing) Lipid->PreEmulsion Aqueous Aqueous Surfactant Phase (Poloxamer 188, 75°C) Aqueous->PreEmulsion HPH High-Pressure Homogenization (Hot HPH, 500 bar) PreEmulsion->HPH Droplet Size Reduction Cooling Controlled Cooling (Lipid Crystallization) HPH->Cooling SLN Solid Lipid Nanoparticles (API in Lipid Core) Cooling->SLN Solidification

Caption: Workflow for formulating 3-Methyl-[1,1'-biphenyl]-4-ol into Solid Lipid Nanoparticles.

Experimental Protocol B: β -Cyclodextrin Inclusion Complexation

This protocol employs the solvent evaporation method, which forces the equilibrium toward complexation by gradually removing the co-solvent, leaving behind the solid host-guest complex.

Step-by-Step Methodology
  • Host-Guest Solubilization : Dissolve 1.0 molar equivalent of β -CD in a minimal volume of ultra-purified water at 45°C. In a separate flask, dissolve 1.0 molar equivalent of 3-Methyl-[1,1'-biphenyl]-4-ol in analytical grade ethanol.

  • Equilibrium Mixing : Dropwise, add the ethanolic API solution to the aqueous β -CD solution under continuous magnetic stirring (400 RPM). Maintain the system at 45°C for 2 hours, then reduce to 25°C and stir for an additional 24 hours. Causality: The extended stirring time at room temperature allows the system to reach thermodynamic equilibrium, maximizing the displacement of cavity-bound water by the lipophilic biphenyl rings.

  • Solvent Evaporation : Transfer the mixture to a rotary evaporator. Remove the ethanol and water under reduced pressure at 40°C until a dry residue is obtained.

  • Desiccation : Place the resulting solid in a vacuum desiccator over anhydrous calcium chloride for 48 hours to remove residual moisture.

Validation & Quality Control (Self-Validating System)
  • Differential Scanning Calorimetry (DSC) : Run a thermal scan of the free API, free β -CD, their physical mixture, and the formulated complex. The disappearance of the sharp endothermic melting peak of 3-Methyl-[1,1'-biphenyl]-4-ol (typically observed for crystalline phenolic compounds) in the complex validates successful molecular encapsulation and amorphization.

  • Phase Solubility Study : Add excess complex to water and agitate for 48 hours. Filter and quantify via UV-Vis spectrophotometry. A linear increase in API solubility as a function of β -CD concentration (an AL​ -type curve) mathematically validates the 1:1 stoichiometric inclusion.

BCD_Complexation API 3-Methyl-[1,1'-biphenyl]-4-ol (Guest Molecule) Solvent Co-solvent System (Ethanol/Water) API->Solvent BCD β-Cyclodextrin (Host Molecule) BCD->Solvent Mixing Equilibrium Mixing (24h, 25°C) Solvent->Mixing Hydrophobic Interactions Evap Solvent Evaporation (Rotary Evaporator) Mixing->Evap Complex Inclusion Complex (Enhanced Aqueous Solubility) Evap->Complex Solid State Isolation

Caption: Thermodynamic pathway for β-Cyclodextrin inclusion complexation via solvent evaporation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21726786, 3-Methyl-[1,1'-biphenyl]-4-ol" PubChem. Available at:[Link]

  • Uner, M., & Yener, G. (2012). "Lipid Nanoparticulate Drug Delivery Systems: A Revolution in Dosage Form Design and Development" IntechOpen. Available at:[Link]

  • Li, S., & Purdy, W. C. (1993). "Liquid chromatographic retention behaviour and separation of chlorophenols on a β -cyclodextrin bonded-phase column." Canadian Journal of Chemistry, 71(7), 1047-1052. Available at:[Link]

Sources

Method

Application Note: Enzymatic Degradation Pathways for 3-Methyl-[1,1'-biphenyl]-4-ol

Introduction & Biological Context 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 3-methyl-4-hydroxybiphenyl) is a substituted biphenyl derivative often encountered as an industrial byproduct, a metabolite of complex polycy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

3-Methyl-[1,1'-biphenyl]-4-ol (also known as 3-methyl-4-hydroxybiphenyl) is a substituted biphenyl derivative often encountered as an industrial byproduct, a metabolite of complex polycyclic compounds, and a potential endocrine-disrupting chemical (EDC). Understanding its biodegradation is critical for environmental bioremediation, toxicity reduction, and pharmaceutical metabolite profiling.

Aerobic bacteria, such as Pseudomonas testosteroni strain B-356 and Rhodococcus opacus strain KT112-7, possess highly efficient catabolic machinery for degrading biphenyls and their mono-hydroxylated derivatives[1][2]. The degradation relies on the classic "upper biphenyl pathway" encoded by the bph operon, which systematically dismantles the biphenyl core before funneling the remnants into the tricarboxylic acid (TCA) cycle.

Mechanistic Pathway: The "Upper" Biphenyl Cascade

The enzymatic degradation of mono-substituted biphenyls exhibits strict regiospecificity. The presence of the methyl and hydroxyl groups on one ring (the phenolic ring) introduces steric hindrance and alters the local electron density. Consequently, the initial enzymatic attack preferentially occurs on the unsubstituted phenyl ring [1].

Enzymatic Causality & Step-by-Step Mechanism
  • Initial Dioxygenation (BphA) : Biphenyl 2,3-dioxygenase, a multicomponent Rieske non-heme iron oxygenase, catalyzes the NADH-dependent addition of molecular oxygen to the unsubstituted ring. This forms a cis-dihydrodiol intermediate: 2,3-dihydro-2,3-dihydroxy-4'-(4-hydroxy-3-methylphenyl)biphenyl.

  • Dehydrogenation (BphB) : Dihydrodiol dehydrogenase restores the aromaticity of the cleaved ring via NAD⁺-dependent dehydrogenation, yielding 2,3-dihydroxy-4'-(4-hydroxy-3-methylphenyl)biphenyl.

  • Meta-Cleavage (BphC) : 2,3-dihydroxybiphenyl 1,2-dioxygenase performs a critical extradiol meta-cleavage of the dihydroxylated ring. This reaction is highly exergonic and produces a yellow-colored intermediate, a HOPDA derivative (2-hydroxy-6-oxo-6-(4-hydroxy-3-methylphenyl)hexa-2,4-dienoic acid), which serves as an excellent spectrophotometric marker[3].

  • Hydrolysis (BphD) : HOPDA hydrolase cleaves the C-C bond of the linear intermediate, releasing 2-hydroxypenta-2,4-dienoic acid (which enters the citrate cycle) and 4-hydroxy-3-methylbenzoic acid (which is further degraded via the "lower" pathway into the TCA cycle)[2].

Pathway Visualization

Biphenyl_Degradation Substrate 3-Methyl-[1,1'-biphenyl]-4-ol (Unsubstituted Ring Attack) BphA BphA (Biphenyl 2,3-dioxygenase) + O2, + NADH Substrate->BphA Int1 2,3-Dihydro-2,3-dihydroxy- 4'-(4-hydroxy-3-methylphenyl)biphenyl BphA->Int1 BphB BphB (Dihydrodiol dehydrogenase) + NAD+ Int1->BphB Int2 2,3-Dihydroxy-4'- (4-hydroxy-3-methylphenyl)biphenyl BphB->Int2 BphC BphC (1,2-dioxygenase) + O2 (Meta-cleavage) Int2->BphC Int3 HOPDA Derivative (Yellow Intermediate, Abs ~412 nm) BphC->Int3 BphD BphD (HOPDA hydrolase) + H2O Int3->BphD Prod1 4-Hydroxy-3-methylbenzoic acid (Lower Pathway / TCA Cycle) BphD->Prod1 Prod2 2-Hydroxypenta-2,4-dienoic acid (Citrate Cycle) BphD->Prod2

Enzymatic upper pathway for 3-Methyl-[1,1'-biphenyl]-4-ol degradation.

Experimental Protocols: Self-Validating Workflows

To validate the degradation of 3-Methyl-[1,1'-biphenyl]-4-ol, researchers must employ orthogonal techniques: spectrophotometric enzyme assays for real-time kinetic tracking, and LC-MS for structural confirmation of metabolites.

Protocol 1: Real-Time Spectrophotometric Assay for BphC (Meta-Cleavage) Activity

Rationale : BphC activity is the rate-limiting and most visually distinct step of the pathway. The meta-cleavage product forms a conjugated dienoic acid system (HOPDA derivative) that absorbs strongly at ~412 nm. By tracking this absorbance, you can continuously monitor the flux through the upper pathway[3].

Materials :

  • 50 mM Phosphate buffer (pH 7.5)

  • Purified BphC enzyme (or crude cell extract from induced R. opacus KT112-7)

  • Substrate: 2,3-dihydroxy-4'-(4-hydroxy-3-methylphenyl)biphenyl (10 mM stock in DMSO)

Step-by-Step Methodology :

  • Baseline Establishment : In a quartz cuvette, add 980 µL of 50 mM phosphate buffer (pH 7.5) and 10 µL of the purified BphC enzyme extract. Place in a UV-Vis spectrophotometer and blank the instrument at 412 nm.

  • Reaction Initiation : Add 10 µL of the substrate stock (final concentration 100 µM) to the cuvette. Mix rapidly by inversion.

  • Kinetic Tracking : Record the absorbance at 412 nm every 10 seconds for 5 minutes. A rapid increase in absorbance indicates the formation of the yellow HOPDA derivative.

  • Self-Validation Control : Run a parallel reaction using heat-inactivated BphC (boiled for 10 mins). The absence of an absorbance spike at 412 nm confirms that the cleavage is strictly enzymatically driven and not an artifact of auto-oxidation.

Protocol 2: LC-MS Profiling of End-Point Metabolites

Rationale : BphD hydrolysis yields 4-hydroxy-3-methylbenzoic acid. LC-MS provides the exact mass and structural confirmation of this terminal upper-pathway metabolite, proving complete traversal of the bph operon.

Step-by-Step Methodology :

  • Reaction Quenching : Incubate 3-Methyl-[1,1'-biphenyl]-4-ol (1 mM) with the full BphA-D enzyme consortium (or whole resting cells) in 50 mM phosphate buffer for 2 hours at 30°C. Quench the reaction by adding 1 volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Protein Precipitation : Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • LC-MS Analysis : Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as phenolic and carboxylic acid metabolites ionize efficiently by losing a proton [M-H]⁻.

Quantitative Data Presentation

The following table summarizes the key enzymes, genetic markers, and LC-MS tracking parameters for the degradation workflow.

EnzymeGeneReaction CatalyzedKey Intermediate / ProductLC-MS Tracking Marker (m/z)*
Biphenyl 2,3-dioxygenasebphAInitial dioxygenation of unsubstituted ring2,3-Dihydro-2,3-dihydroxy derivative217.08 [M-H]⁻
Dihydrodiol dehydrogenasebphBNAD⁺-dependent rearomatization2,3-Dihydroxy derivative215.07 [M-H]⁻
1,2-DioxygenasebphCExtradiol meta-cleavageHOPDA derivative (Yellow, Abs ~412 nm)247.06 [M-H]⁻
HOPDA hydrolasebphDC-C bond hydrolysis4-Hydroxy-3-methylbenzoic acid151.04 [M-H]⁻

*Exact m/z values are calculated based on the monoisotopic mass of the deprotonated [M-H]⁻ species.

References

  • Metabolism of hydroxybiphenyl and chloro-hydroxybiphenyl by biphenyl/chlorobiphenyl degrading Pseudomonas testosteroni, strain B-356 Source: Journal of Industrial Microbiology and Biotechnology | Oxford Academic URL
  • Source: PMC (nih.gov)
  • Validation of biphenyl degradation pathway by polymerase chain reaction, peptide mass fingerprinting and enzyme analysis Source: ResearchGate URL

Sources

Application

Application Note: Isotope Labeling of 3-Methyl-[1,1'-biphenyl]-4-ol for Tracer and ADME Studies

Scientific Rationale & Target Profile 3-Methyl-[1,1'-biphenyl]-4-ol (CAS 30451-49-1), also known as 2-methyl-4-phenylphenol, is a structurally significant biphenyl derivative. It is widely monitored due to its classifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Profile

3-Methyl-[1,1'-biphenyl]-4-ol (CAS 30451-49-1), also known as 2-methyl-4-phenylphenol, is a structurally significant biphenyl derivative. It is widely monitored due to its classification as a potential endocrine-disrupting compound (EDC) and its presence as a food contact substance[1]. Furthermore, hydroxylated biphenyls are critical downstream metabolites of widespread environmental toxicants, such as polychlorinated biphenyls (e.g., PCB 11), which are known to alter hepatic cytochrome P450 enzyme expression[2].

To rigorously study the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME) of this compound, researchers require stable isotope-labeled (SIL) analogs. Incorporating heavy isotopes (Deuterium, Carbon-13) provides a reliable mass shift for LC-HRMS/MS quantification and serves as an indispensable tracer mechanism during drug development and environmental monitoring[3].

Mechanistic Principles of Isotope Incorporation

The selection of the labeling isotope and its position on the molecule dictates its utility in tracer studies. We outline two distinct, self-validating methodologies based on the desired application:

A. Deuterium Labeling via Substrate-Mediated H/D Exchange

Deuterium (²H) labeling is highly cost-effective and ideal for generating internal standards for mass spectrometry. Utilizing a Ruthenium-catalyzed H/D exchange mechanism, the phenolic -OH group acts as a directing moiety. As demonstrated in recent catalytic studies, Ru-complexes facilitate a substrate-mediated proton exchange with deuterated solvents (like D₂O or Methanol-d₄) under mild conditions[4].

  • Causality of Design: During the reaction, the acidic phenolic proton (O-H) rapidly exchanges to O-D. However, during aqueous workup, the O-D bond back-exchanges to O-H, leaving only the stable, covalently bound carbon-deuterium (C-D) bonds at the ortho positions of the aromatic rings.

  • Limitation: C-D bonds can be susceptible to the Kinetic Isotope Effect (KIE) if CYP450 enzymes target those specific sites during metabolism, potentially altering the drug's intrinsic clearance rate.

B. Carbon-13 Labeling via De Novo Cross-Coupling

For long-term in vivo ADME studies where isotopic scrambling or KIE must be entirely avoided, Carbon-13 (¹³C) labeling is the gold standard.

  • Causality of Design: By synthesizing the molecule from scratch using a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-methylphenol and [¹³C₆]-phenylboronic acid, we embed the isotope directly into the carbon framework. This provides a uniform, non-exchangeable +6 Da mass shift that remains completely stable regardless of the metabolic pathway.

Experimental Methodologies

Protocol A: Ruthenium-Catalyzed Directed H/D Exchange (Deuterium)

Objective: Synthesis of [Dₙ]-3-Methyl-[1,1'-biphenyl]-4-ol for use as an LC-MS/MS internal standard.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of unlabeled 3-Methyl-[1,1'-biphenyl]-4-ol in 5.0 mL of Methanol-d₄.

  • Catalyst Addition: Add 5 mol% of a Ruthenium catalyst (e.g., Ru-DTBM-segphos or standard Ru/C for heterogeneous exchange)[4].

  • Isotope Source: Introduce 10 equivalents of D₂O to drive the equilibrium toward deuteration.

  • Thermal Activation: Stir the mixture at 60°C for 24 hours. The low pressure and mild temperature suppress unwanted hydrogenation of the aromatic rings while maximizing H/D exchange.

  • Workup & Back-Exchange: Cool the reaction to room temperature. Quench with 10 mL of non-deuterated H₂O and extract with Ethyl Acetate (3 × 10 mL). Crucial Step: The addition of H₂O forces the labile phenolic O-D back to O-H, ensuring mass stability during atmospheric MS ionization.

  • Validation: Evaporate the solvent and purify via silica gel plug. Confirm isotopic enrichment via ¹H-NMR (disappearance of ortho-aromatic protons) and HRMS (target mass shift of +1 to +3 Da).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Carbon-13)

Objective: Synthesis of 3-Methyl-[¹³C₆-1,1'-biphenyl]-4-ol for rigorous in vivo PK/ADME tracing.

  • Reaction Setup: In a microwave-safe vial, combine 1.0 mmol of 4-bromo-2-methylphenol and 1.1 mmol of [¹³C₆]-phenylboronic acid.

  • Catalyst & Base: Add 3 mol% of Pd(dppf)Cl₂ and 3.0 equivalents of anhydrous K₂CO₃. The bidentate dppf ligand is specifically chosen to prevent catalyst deactivation by the sterically hindered ortho-methyl group on the phenol.

  • Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and H₂O (5 mL total volume).

  • Coupling: Heat the reaction mixture to 90°C for 4 hours under vigorous stirring.

  • Workup: Dilute with 15 mL of Ethyl Acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient). Validate the uniform +6 Da mass shift via LC-HRMS. The ¹³C-NMR will show dramatically enhanced signals for the labeled phenyl ring carbons.

Quantitative Data Presentation

The following table summarizes the strategic differences and analytical metrics of the two labeling protocols to aid in experimental planning:

ParameterProtocol A: Deuterium LabelingProtocol B: Carbon-13 Labeling
Isotope Source D₂O / Methanol-d₄[¹³C₆]-Phenylboronic acid
Catalyst System Ru-DTBM-segphos or Ru/CPd(dppf)Cl₂ / K₂CO₃
Mass Shift (Δm) +1 to +3 Da (Site-dependent)+6 Da (Uniform phenyl ring)
Isotopic Stability Moderate (Susceptible to scrambling)High (Non-exchangeable framework)
Metabolic KIE Potential (if C-D bond is oxidized)Negligible
Primary Use Case LC-MS/MS Internal StandardLong-term in vivo ADME/PK studies
Typical Yield 75 - 85%80 - 90%

Workflow Visualization

IsotopeLabeling Start1 3-Methyl-[1,1'-biphenyl]-4-ol (Unlabeled Precursor) MethodA Protocol A: Ru-Catalyzed H/D Exchange (D2O) Start1->MethodA Start2 4-Bromo-2-methylphenol + [13C6]-Phenylboronic acid MethodB Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling Start2->MethodB ProductA [D]-3-Methylbiphenyl-4-ol (Ortho-D Labeled) MethodA->ProductA ProductB [13C6]-3-Methylbiphenyl-4-ol (13C6-Phenyl Labeled) MethodB->ProductB AppA Application: MS Internal Standard ProductA->AppA AppB Application: ADME & PK Tracing ProductB->AppB

Fig 1: Divergent synthetic workflows for Deuterium and Carbon-13 labeling of 3-Methylbiphenyl-4-ol.

References

  • PubChem - 3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786. National Center for Biotechnology Information. URL:[Link]

  • ACS Catalysis - Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. American Chemical Society. URL:[Link]

  • ResearchGate - 3,3'-Dichlorobiphenyl (PCB 11) alters the hepatic expression of cytochrome P450 enzymes in the liver of mouse dams exposed orally during pregnancy and lactation. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol

Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the synthesis of functionalized biphenyls is a critical endeavor[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the synthesis of functionalized biphenyls is a critical endeavor[1]. The target molecule, 3-Methyl-[1,1'-biphenyl]-4-ol (also known structurally as 4-phenyl-2-methylphenol), is synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and phenylboronic acid [2].

While this coupling is fundamentally robust, researchers frequently encounter yield-limiting bottlenecks such as catalyst poisoning, homocoupling, and incomplete transmetalation. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, empirical data, and a self-validating protocol to maximize your reaction yield.

Part 1: Mechanistic Grounding & Pathway Analysis

To effectively troubleshoot, we must first understand the causality within the catalytic cycle. The reaction proceeds through three primary stages: Oxidative Addition of the aryl halide to a Pd(0) complex, Transmetalation with the boronic acid in the presence of a base, and Reductive Elimination to yield the biphenyl product[1].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 4-Bromo-2-methylphenol BaseExchange Base Exchange Alkoxo-Pd(II) OxAdd->BaseExchange + Base (e.g., K3PO4) Transmet Transmetalation Diaryl-Pd(II) BaseExchange->Transmet + Phenylboronic Acid RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Yields 3-Methyl-[1,1'-biphenyl]-4-ol

Caption: Suzuki-Miyaura catalytic cycle for 3-Methyl-[1,1'-biphenyl]-4-ol synthesis.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion, and I observe a black precipitate in the flask. What is happening? A1: The black precipitate is "Palladium Black," indicating severe catalyst degradation. The active Pd(0) species is highly unstable. When the catalytic cycle is interrupted—often due to the presence of oxygen—the phosphine ligands (e.g., PPh3) oxidize into inert phosphine oxides (O=PPh3). Stripped of its stabilizing ligands, the Pd(0) center aggregates into inactive palladium black. Causality & Solution: Ensure strict anaerobic conditions using freeze-pump-thaw degassing. Consider upgrading from standard Pd(PPh3)4 to a pre-catalyst system utilizing sterically demanding, electron-rich ligands like SPhos or XPhos . These ligands stabilize the Pd(0) intermediate and dramatically accelerate the oxidative addition step.

Q2: I am detecting a significant amount of biphenyl (homocoupling byproduct) in my LC-MS. How do I minimize this? A2: Homocoupling of phenylboronic acid is a common side reaction mediated by the presence of oxygen or an excessive localized concentration of the boronic acid in a highly basic environment. Causality & Solution: Phenylboronic acid undergoes oxidative homocoupling to form biphenyl when O2 acts as an oxidant. To mitigate this, sparge your solvents with Argon for at least 30 minutes. Additionally, employ a slow-addition technique for the phenylboronic acid using a syringe pump. Keeping its steady-state concentration low favors the cross-coupling pathway over homocoupling.

Q3: Does the free phenolic hydroxyl (-OH) group on 4-bromo-2-methylphenol interfere with the coupling? A3: Yes, it acts as a hidden stoichiometric sink. The phenolic proton is relatively acidic (pKa ~10). Causality & Solution: In the Suzuki reaction, the base is essential because it increases the reactivity of the boronic acid by forming a highly nucleophilic boronate complex, [R−B(OH)3​]− , which facilitates transmetalation[3]. If the phenol is unprotected, it will immediately consume one full equivalent of your base to form a phenoxide salt. You must add at least 2.5 to 3.0 equivalents of base to ensure enough remains to activate the phenylboronic acid. While protecting the phenol is an option[4], direct coupling is highly efficient if the base stoichiometry is corrected.

Q4: Which base and solvent system yields the best results for this specific transformation? A4: A biphasic system like Dioxane/Water (4:1 v/v) with K3PO4 or Na2CO3 is optimal. Causality & Solution: Water is not just a solvent; it is a critical mechanistic participant. It dissolves the inorganic base and facilitates the formation of the active hydroxypalladium intermediate during the base exchange step. Without sufficient water, the transmetalation step is severely bottlenecked, leading to sluggish kinetics and low yields.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization of reaction conditions for the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol. Notice how the interplay of water, base equivalents, and ligand choice dictates the final yield.

Catalyst / Ligand SystemBase (Equivalents)Solvent SystemTemp / TimeYield (%)Primary Issue Observed
Pd(PPh3)4 (5 mol%)Na2CO3 (1.5 eq)Toluene (Anhydrous)90°C / 24h41%Base consumed by phenol; no water for transmetalation.
Pd(PPh3)4 (5 mol%)K2CO3 (3.0 eq)Toluene / H2O (4:1)90°C / 12h76%Moderate homocoupling; Pd black formation observed.
Pd(dppf)Cl2 (3 mol%)Cs2CO3 (3.0 eq)Dioxane / H2O (4:1)80°C / 8h85%Good conversion, but trace dehalogenation detected.
Pd(OAc)2 (2 mol%) + SPhos (4 mol%) K3PO4 (3.0 eq) Dioxane / H2O (4:1) 80°C / 6h >94% Optimal conditions; clean conversion, no Pd black.
Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Step 5 (Acidic Quench) is a critical experiential addition: because the reaction utilizes excess base, the product exists as a water-soluble phenoxide salt. Failing to acidify the mixture before extraction will result in the product washing away in the aqueous layer.

Workflow Step1 1. Reagent Preparation 4-Bromo-2-methylphenol + Phenylboronic Acid Step2 2. Solvent Degassing Argon sparge to remove O2 Step1->Step2 Step3 3. Catalyst & Base Addition Pd(OAc)2 / SPhos + K3PO4 Step2->Step3 Step4 4. Reflux & Monitor 80°C for 6 hours Step3->Step4 Step5 5. Acidic Quench 1M HCl to protonate phenoxide Step4->Step5 Step6 6. Extraction & Purification EtOAc extraction & Silica Gel Step5->Step6

Caption: Step-by-step experimental workflow for optimized biphenyl cross-coupling.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol (1.0 eq, 10.0 mmol) and phenylboronic acid (1.2 eq, 12.0 mmol).

  • Solvent Degassing: Add a mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 50 mL). Submerge a long needle into the solution and sparge with Argon gas for 30 minutes to displace dissolved oxygen.

  • Catalyst & Base Addition: Under a positive flow of Argon, quickly add Potassium Phosphate tribasic (K3PO4) (3.0 eq, 30.0 mmol), Palladium(II) acetate (Pd(OAc)2) (2 mol%, 0.2 mmol), and SPhos ligand (4 mol%, 0.4 mmol).

  • Reaction: Seal the flask, heat the mixture to 80°C using an oil bath, and stir vigorously for 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Acidic Quench (Critical Step): Cool the reaction to room temperature. Slowly add 1M HCl dropwise until the pH of the aqueous layer reaches ~4-5. Note: This protonates the phenoxide back into the highly organic-soluble phenol.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 3-Methyl-[1,1'-biphenyl]-4-ol.

References
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: Institut Kimia Malaysia (IKM)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-[1,1'-biphenyl]-4-ol Crystallization

Welcome to the advanced technical support center for the purification and crystallization of 1 (also designated as 2-methyl-4-phenylphenol, CAS 30451-49-1)[1]. As a Senior Application Scientist, I have designed this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the purification and crystallization of 1 (also designated as 2-methyl-4-phenylphenol, CAS 30451-49-1)[1]. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when processing this compound.

Because 3-Methyl-[1,1'-biphenyl]-4-ol is a critical building block in the synthesis of high-performance 2[2], achieving optimal crystal purity and habit is non-negotiable. Below, you will find field-proven methodologies, mechanistic explanations for common failures, and self-validating protocols to ensure reproducible batch success.

I. Diagnostic Crystallization Workflow

Before adjusting your parameters, consult the logical workflow below to identify the root cause of your crystallization failure.

Workflow A Crude 3-Methyl-[1,1'-biphenyl]-4-ol B Dissolution in Primary Solvent A->B C Hot Filtration B->C D Cooling & Anti-Solvent Addition C->D E Phase State Check D->E F Oiling Out (LLPS) E->F Supersaturation > LLPS Boundary H Nucleation E->H Metastable Zone G Reheat & Adjust Ratio F->G G->D I Temperature Cycling H->I J High-Purity Block Crystals I->J

Diagnostic workflow for resolving phase separation and habit issues during crystallization.

II. Troubleshooting Guides & FAQs

Q1: Why does my batch consistently "oil out" instead of forming solid crystals during cooling?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of your solution crosses the binodal curve before it intersects the metastable zone boundary for solid nucleation. Because 3-Methyl-[1,1'-biphenyl]-4-ol has a relatively low molecular weight (3)[3] and high solubility in standard organic solvents, rapid cooling creates a supersaturated state that relieves thermodynamic stress by separating into a solute-rich oil phase and a solvent-rich liquid phase, rather than forming an ordered crystal lattice.

The Solution: To bypass the LLPS region, you must alter the thermodynamic pathway by utilizing a binary solvent system (e.g., Toluene/Heptane) and employing a precise, self-validating seeding strategy just above the cloud point.

Step-by-Step Anti-Solvent Seeding Protocol:

  • Dissolution: Dissolve the crude material in a minimal amount of toluene at 70°C. (Note: Given the compound's hazard profile—H302, H315, H319[3]—ensure all manipulations are performed under appropriate engineering controls).

  • Anti-Solvent Addition: Slowly add pre-heated heptane dropwise while maintaining 70°C until the solution becomes faintly turbid (visual validation of the cloud point).

  • Equilibration: Immediately increase the temperature by 2–3°C until the solution turns perfectly clear again. You have now precisely located the upper edge of the metastable zone.

  • Seeding: Introduce 0.5% w/w of pure 3-Methyl-[1,1'-biphenyl]-4-ol seed crystals. The seeds provide a low-energy surface for solid nucleation, entirely bypassing the oiling-out phase.

  • Controlled Cooling: Cool the system at a linear rate of 0.1°C/min down to 20°C.

Q2: How can I eliminate structurally similar Suzuki-Miyaura coupling byproducts trapped in the crystal lattice?

The Causality: During the upstream synthesis of biphenyls, unreacted boronic acids or homocoupled byproducts often remain. Because these impurities share the core biphenyl structural motif, they can easily substitute for 3-Methyl-[1,1'-biphenyl]-4-ol within the growing crystal lattice, forming a solid solution. Standard single-solvent recrystallization fails because the impurity precipitates at the exact same rate as the target compound.

The Solution: You must exploit the slight differences in hydrogen bonding and polarity. Using a solvent system with competitive hydrogen bonding (like Isopropanol/Water) combined with an activated carbon scavenging step will disrupt the solid solution and adsorb non-polar homocoupled impurities[2].

Step-by-Step Recrystallization Protocol:

  • Carbon Treatment: Dissolve the crude material in isopropanol at 65°C. Add 5% w/w activated carbon (e.g., Darco KB-G).

  • Hot Filtration: Stir for 30 minutes, then perform a hot filtration through a Celite pad to remove the carbon and the adsorbed impurities.

  • Crystallization: Transfer the filtrate to a crystallizer. Slowly add water (anti-solvent) at 60°C until saturation is reached.

  • Isolation: Cool to 5°C at a rate of 0.2°C/min. Filter the resulting crystals and wash with a cold 10% isopropanol/water mixture.

  • Analytical Validation: Verify the absence of impurities using 13C NMR and FTIR spectroscopy. Compare your batch against established reference 4 for 2-methyl-4-phenylphenol[4].

Q3: My crystals are forming as fine needles that clog the filter. How do I promote the growth of block-like crystals?

The Causality: Needle-like (acicular) crystal habits form when the growth rate along one crystallographic axis significantly exceeds the others. This is kinetically driven by high localized supersaturation levels during rapid cooling. The rapid 1D growth traps mother liquor, leading to severely prolonged filtration times and poor bulk powder flowability.

The Solution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature, you selectively dissolve the fine, high-surface-energy needles and redeposit the solute onto the more thermodynamically stable faces of larger crystals, promoting a dense, block-like habit.

Step-by-Step Temperature Cycling Protocol:

  • Initial Crystallization: Induce nucleation at 45°C using the seeding method described in Q1.

  • Cooling Phase: Cool the slurry to 35°C at 0.5°C/min.

  • Heating Phase: Heat the slurry back to 42°C at 1.0°C/min. (This step selectively dissolves the fine needles).

  • Hold: Hold at 42°C for 30 minutes to allow the system to equilibrate.

  • Repeat: Repeat this cooling/heating cycle 3 to 4 times, gradually lowering the baseline temperature until reaching 10°C (Refer to Table 2).

  • Filtration: Filter the resulting block crystals using a Nutsche filter. You will observe a dramatic reduction in filtration time.

III. Quantitative Data Summaries

Table 1: Solubility Profile of 3-Methyl-[1,1'-biphenyl]-4-ol

Solvent SystemTemp (°C)Solubility (mg/mL)Application Suitability
Toluene25> 150Good primary solvent
Toluene70> 400Excellent for high-concentration dissolution
Heptane25< 5Excellent non-polar anti-solvent
Isopropanol60~ 250Good for H-bond disruption & impurity purging
Water25< 0.1Strong polar anti-solvent

Table 2: Optimized Temperature Cycling Parameters for Block Crystal Growth

Cycle StageTarget Temp (°C)Ramp Rate (°C/min)Hold Time (min)
Nucleation45N/A60
Cycle 1 (Cool)35-0.530
Cycle 1 (Heat)42+1.030
Cycle 2 (Cool)25-0.530
Cycle 2 (Heat)32+1.030
Final Cool10-0.2120

IV. References

  • PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786". National Center for Biotechnology Information. 1

  • Honma, Y., et al. "Trisphenol compound". US Patent US8816135B2. 2

  • SpectraBase. "2-Methyl-4-phenylphenol". John Wiley & Sons, Inc.4

  • AiFChem. "30451-49-1 | 3-Methyl-[1,1'-biphenyl]-4-ol". 3

Sources

Troubleshooting

preventing oxidation of 3-Methyl-[1,1'-biphenyl]-4-ol during long-term storage

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of 3-Methyl-[1,1'-biphenyl]-4-ol during long-term storage. By understan...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of 3-Methyl-[1,1'-biphenyl]-4-ol during long-term storage. By understanding the underlying chemical principles and implementing the recommended procedures, users can ensure the integrity and stability of this critical reagent for their experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is 3-Methyl-[1,1'-biphenyl]-4-ol susceptible to oxidation?

A1: 3-Methyl-[1,1'-biphenyl]-4-ol is a phenolic compound, and the hydroxyl (-OH) group attached to the aromatic ring makes it susceptible to oxidation.[1] The phenolic hydroxyl group can readily donate a hydrogen atom to free radicals, which in turn can initiate a chain reaction leading to the degradation of the molecule.[2] The presence of the biphenyl structure and the methyl group can also influence the compound's reactivity and stability.

Q2: What are the visible signs of oxidation in my 3-Methyl-[1,1'-biphenyl]-4-ol sample?

A2: While often subtle, signs of oxidation can include a change in color of the solid material, such as the development of a yellowish or brownish tint. In solution, discoloration may also be apparent. However, significant degradation can occur before any visible changes are noticeable. Therefore, analytical monitoring is crucial for confirming the compound's integrity.

Q3: Can I store 3-Methyl-[1,1'-biphenyl]-4-ol in a standard laboratory freezer?

A3: While low temperatures are beneficial, simply placing the compound in a standard freezer is insufficient to prevent oxidation. The primary driver of oxidation for this compound is exposure to atmospheric oxygen.[3] Therefore, storage under an inert atmosphere is the most critical factor. For flammable materials, only explosion-proof or flammable material refrigerators should be used.[4]

Q4: What is an inert atmosphere, and why is it necessary?

A4: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen.[5] For chemical storage, this is typically achieved by replacing the air in the storage container with a non-reactive gas like nitrogen or argon.[6] This "blanketing" with an inert gas prevents the 3-Methyl-[1,1'-biphenyl]-4-ol from coming into contact with oxygen, thereby inhibiting the oxidation process.[3]

Q5: How long can I expect my 3-Methyl-[1,1'-biphenyl]-4-ol to remain stable under ideal conditions?

A5: The shelf-life of 3-Methyl-[1,1'-biphenyl]-4-ol is highly dependent on the storage conditions. When stored under a dry, inert atmosphere, in a tightly sealed container, protected from light, and at a reduced temperature, the compound can be expected to remain stable for an extended period. However, for critical applications, it is essential to periodically re-analyze the material to confirm its purity and integrity. Stability studies for phenolic compounds have shown significant degradation can occur over months, especially at room temperature and with exposure to light.[7]

II. Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section provides a systematic approach to identifying and mitigating the oxidation of 3-Methyl-[1,1'-biphenyl]-4-ol.

Symptoms of Oxidation:
  • Inconsistent or unexpected experimental results.

  • Reduced potency or activity in biological assays.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).

  • Visible discoloration of the solid material or solutions.

Troubleshooting Workflow:

Troubleshooting Oxidation start Start: Inconsistent Experimental Results check_purity Step 1: Purity Analysis Perform HPLC or GC-MS analysis on the stored sample. start->check_purity compare_to_standard Step 2: Compare to Standard Analyze a fresh or certified standard of 3-Methyl-[1,1'-biphenyl]-4-ol. check_purity->compare_to_standard decision Are there additional peaks or a decrease in the main peak area? compare_to_standard->decision oxidation_confirmed Oxidation Confirmed: Degradation products are present. decision->oxidation_confirmed Yes no_oxidation No Significant Oxidation Detected: Investigate other experimental variables. decision->no_oxidation No review_storage Step 3: Review Storage Protocol Examine current storage conditions. oxidation_confirmed->review_storage implement_protocol Step 4: Implement Corrective Actions Follow the recommended long-term storage protocol. review_storage->implement_protocol

Caption: Troubleshooting workflow for diagnosing oxidation of 3-Methyl-[1,1'-biphenyl]-4-ol.

III. Recommended Long-Term Storage Protocol

To ensure the long-term stability of 3-Methyl-[1,1'-biphenyl]-4-ol, the following protocol should be strictly adhered to. This protocol is designed to minimize exposure to oxygen, light, and moisture.

Materials:
  • 3-Methyl-[1,1'-biphenyl]-4-ol

  • Amber glass vials with PTFE-lined screw caps or flame-sealable ampoules

  • Source of high-purity inert gas (nitrogen or argon) with a delivery system (e.g., Schlenk line or glove box)[8]

  • Vacuum pump (if using a Schlenk line)

  • Parafilm® or other sealing tape

  • -20°C freezer (explosion-proof if storing large quantities or solutions in flammable solvents)[4]

  • Labeling materials

Step-by-Step Procedure:
  • Aliquotting: If you have a large batch of 3-Methyl-[1,1'-biphenyl]-4-ol, it is highly recommended to aliquot it into smaller, single-use vials. This prevents the entire stock from being repeatedly exposed to the atmosphere each time a sample is taken.

  • Inert Gas Purging:

    • Using a Glove Box: Place the opened container of 3-Methyl-[1,1'-biphenyl]-4-ol and the storage vials inside an inert atmosphere glove box. Distribute the desired amount of the compound into each vial and securely cap them within the glove box.

    • Using a Schlenk Line: Place the 3-Methyl-[1,1'-biphenyl]-4-ol in a Schlenk flask. Attach the flask to the Schlenk line and perform at least three vacuum-backfill cycles with your chosen inert gas (nitrogen or argon) to remove all atmospheric oxygen.[8] Carefully transfer the compound under a positive pressure of inert gas into the storage vials.

  • Sealing:

    • For screw-cap vials, ensure the PTFE-lined cap is tightly secured. For added protection, wrap the cap and neck of the vial with Parafilm®.

    • For the highest level of protection, consider using flame-sealable glass ampoules.

  • Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

  • Storage Conditions:

    • Store the sealed vials in a -20°C freezer.

    • Place the vials in a light-proof secondary container (e.g., a cardboard box) to protect them from light exposure.[7]

IV. Analytical Method for Stability Monitoring

Regularly assessing the purity of stored 3-Methyl-[1,1'-biphenyl]-4-ol is crucial for ensuring the reliability of experimental results. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose.[9]

Recommended HPLC-UV Method:

This method is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Mobile Phase Isocratic or gradient elution with Acetonitrile and water (e.g., 70:30 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) may improve peak shape.
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 25°C[10]
Detection UV at 254 nm[10]
Sample Preparation:
  • Accurately weigh a small amount of the stored 3-Methyl-[1,1'-biphenyl]-4-ol.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:
  • Inject a freshly prepared standard solution of 3-Methyl-[1,1'-biphenyl]-4-ol to determine its retention time and peak area.

  • Analyze the stored sample and compare the chromatogram to the standard.

  • The appearance of new peaks or a significant decrease in the peak area of the main compound indicates degradation. The purity can be calculated based on the relative peak areas.

V. Mechanistic Insights into Oxidation

The oxidation of phenolic compounds like 3-Methyl-[1,1'-biphenyl]-4-ol can proceed through several mechanisms, often involving free radicals.

Oxidation Mechanism phenol 3-Methyl-[1,1'-biphenyl]-4-ol (Ar-OH) radical Phenoxyl Radical (Ar-O•) phenol->radical Hydrogen Abstraction radical->radical quinone Quinone-type Products radical->quinone Further Oxidation polymer Polymeric Degradation Products radical->polymer Polymerization initiator Initiator (e.g., O2, light, metal ions) initiator->phenol Initiation

Caption: Simplified schematic of the free-radical oxidation pathway of phenolic compounds.

The initiation of oxidation can be triggered by factors such as oxygen, light, or the presence of trace metal ions.[11] These initiators can lead to the formation of a phenoxyl radical from the 3-Methyl-[1,1'-biphenyl]-4-ol molecule.[12] This highly reactive radical can then undergo further reactions, such as dimerization or polymerization, or be further oxidized to form quinone-type structures.[13] These degradation products will compromise the purity and intended function of the compound.

VI. References

  • Wallis, C.M.; Galarneau, E.R. Phenolic Compound Induction in Plant-Microbe and Plant-Insect Interactions: A Meta-Analysis. Front. Plant Sci.2020 , 11, 580753.

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

  • Chiou, A.; Kalogeropoulos, N. Virgin Olive Oil as a Frying Oil. In Frying of Food; CRC Press, 2017.

  • Indiana University. Storage of Laboratory Chemicals: Research Safety.

  • Cornell University Environmental Health and Safety. 7.9.1 General Storage Guidelines.

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv2021 .

  • The Synergist. Best Practices for Proper Chemical Storage.

  • Mane, V. B.; et al. Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. International Journal of ChemTech Research2016 , 9, 357-365.

  • El-Seedi, H. R.; et al. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar2023 .

  • Zhdankin, V. V. Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. In Patai's Chemistry of Functional Groups; John Wiley & Sons, Ltd, 2009.

  • University of Wisconsin–Madison Environmental Health & Safety. Chemical Storage.

  • BenchChem. Technical Support Center: Handling Air-Sensitive Thiol Reagents.

  • Chia-cheng, W.; et al. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J. Chromatogr. A2003 , 993, 173-182.

  • How could I do the derivatization for polyphenols before analyzing on GC-MS? ResearchGate.

  • Boldt, S.; et al. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites2013 , 3, 1036-1060.

  • GlamoČlija, J.; et al. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants2023 , 12, 679.

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Proestos, C.; et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods2013 , 2, 1-13.

  • Trace Analytics. Passing Your Compressed Air Analysis: Tips and Troubleshooting.

  • Corcia, A. D.; et al. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules2025 , 30, 1234.

  • Sumczynski, D.; et al. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants2023 , 12, 935.

  • Gibson, D. T. The Microbial Degradation of Aromatic Petroleum Products. DTIC.

  • CEP Magazine. Properly Purge and Inert Storage Vessels.

  • PubMed. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.

  • Čater, M.; et al. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Int. J. Mol. Sci.2021 , 22, 3858.

  • Ohtani, B.; et al. Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir2004 , 20, 1024-1030.

  • Focht, D. D.; Brunner, W. Kinetics of Biphenyl and Polychlorinated Biphenyl Metabolism in Soil. Appl. Environ. Microbiol.1985 , 50, 1058-1063.

  • Organomation. Overcoming Air Sensitivity in Mass Spectrometry: Challenges and Solutions in Sample Preparation. YouTube.

  • Li, Y.; et al. Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Environ. Sci. Technol.2023 , 57, 15729-15739.

  • Singh, D.; et al. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. J. Liq. Chromatogr. Relat. Technol.2015 , 38, 1095-1102.

  • Ling, A. L.; et al. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules2018 , 23, 486.

  • BenchChem. A Comparative Guide to HPLC Method Validation for 4-Methylbiphenyl Quantification.

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds.

  • Gorniak, A.; et al. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Pharmaceutics2022 , 14, 2608.

  • Linde Gas Therapeutics. Protection and safety: Inerting in chemical processes.

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

  • Science.gov. stability-indicating hplc method: Topics by Science.gov.

  • Criado, S.; et al. Photodegradation of Bisphenol A and Related Compounds Under Natural-Like Conditions in the Presence of Riboflavin: Kinetics, Mechanism and Photoproducts. Photochem. Photobiol. Sci.2008 , 7, 1245-1253.

  • SCUD. Procedure CONST004 – Purging with Gas, Air, or Inert Gas.

  • European Medicines Agency. Stability testing of existing active substances and related finished products.

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International2026 .

  • ICH. Annex 10.

  • Linde Gas. Drying, inerting, blanketing & purging.

  • Linde. Inerting and Purging - Chemicals.

  • Nguyen, V.-H.; et al. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Adv.2020 , 10, 23986-23999.

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science2023 .

  • Michalkova, L.; et al. Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). Int. J. Mol. Sci.2023 , 24, 473.

  • E, A. M.; et al. Reactive MD Screening of Antioxidants for Substituent-Dependent Phenoxyl Radical Stability. J. Phys. Chem. B2023 , 127, 4661-4670.

  • Zhang, Y.; et al. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega2020 , 5, 11139-11146.

Sources

Optimization

optimizing temperature conditions for 3-Methyl-[1,1'-biphenyl]-4-ol extraction

Welcome to the Advanced Technical Support Center for Biphenyl Derivative Extraction. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Biphenyl Derivative Extraction.

As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating 3-Methyl-[1,1'-biphenyl]-4-ol (CAS# 30451-49-1). This compound features a hydrophobic biphenyl backbone, a reactive phenolic hydroxyl group, and an ortho-methyl group that introduces steric hindrance. These structural nuances make its extraction highly temperature-dependent.

Below, you will find the mechanistic causality behind temperature optimization, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity recovery.

PART 1: The Thermodynamics of Biphenyl-ol Extraction

To optimize the extraction of 3-Methyl-[1,1'-biphenyl]-4-ol, we must balance two competing physical forces: thermodynamic partitioning and desorption kinetics .

The transfer of phenolic compounds from an aqueous matrix to an organic solvent is an exothermic process. As temperature increases, the 1-octanol/water partition coefficient ( Kow​ ) actually decreases[1]. However, when extracting from solid matrices (e.g., tissues or soil), higher temperatures are required to overcome the activation energy of matrix-analyte bonds and decrease solvent viscosity for better penetration[2].

Quantitative Temperature Matrix

Use the table below to benchmark your expected extraction parameters based on system temperature.

ParameterLow Temp (20–30°C)Moderate Temp (60–80°C)High Temp (90–110°C)Critical Limit (>110°C)
Partition Coefficient ( Kow​ ) Optimal (Highest) ModerateLowVery Low
Matrix Desorption (Solid) PoorGoodOptimal Optimal
Solvent Viscosity HighMediumLow (Deep penetration)Very Low
Analyte Stability StableStableMinor degradation riskHigh risk of oxidation

PART 2: Troubleshooting Guides & FAQs

Q1: I am performing a Liquid-Liquid Extraction (LLE) from an aqueous bio-fluid. Why does my recovery of 3-Methyl-[1,1'-biphenyl]-4-ol drop when I heat the separation funnel to 40°C to "speed up" the process? The Causality: You are fighting thermodynamics. The partitioning of bioactive phenolics into an organic phase is spontaneous and exothermic, meaning it is favored at lower temperatures[3]. By raising the temperature to 40°C, you are shifting the Gibbs free energy ( ΔG ) equilibrium, driving a fraction of the weakly acidic 3-Methyl-[1,1'-biphenyl]-4-ol back into the aqueous phase[1]. The Fix: Keep LLE systems at strictly controlled ambient temperatures (20–25°C). If emulsion occurs, do not use heat to break it; instead, increase the ionic strength of the aqueous phase (salting out) using NaCl.

Q2: I am using Pressurized Liquid Extraction (PLE) for solid tissue samples. What is the optimal temperature to maximize yield without degrading the compound? The Causality: In solid matrices, the analyte is trapped within porous structures and bound by intermolecular forces. You must use heat to lower the solvent's surface tension and disrupt these bonds. Studies on hydroxylated biphenyls (OH-PCBs) demonstrate that recoveries peak between 90°C and 110°C in PLE systems[2]. The Fix: Set your PLE heater to 100°C. Do not exceed 110°C. At 120°C and above, the phenolic hydroxyl group becomes highly susceptible to thermal oxidation, and recovery rates will demonstrably decline[2].

Q3: How does the ortho-methyl group on 3-Methyl-[1,1'-biphenyl]-4-ol affect my temperature choices compared to standard biphenyl-4-ol? The Causality: The methyl group at the 3-position provides steric hindrance around the 4-hydroxyl group. This slightly reduces the compound's ability to form hydrogen bonds with water, making it more lipophilic than unsubstituted biphenyl-4-ol. Because of this increased lipophilicity, the compound is even more sensitive to temperature-induced decreases in solvent power[4]. Strict temperature adherence in the protocols below is critical.

PART 3: Visualizations & Decision Workflows

G Start Determine Sample Matrix Liquid Aqueous/Liquid Matrix (LLE / ATPE) Start->Liquid Solid Solid Matrix (PLE / Soxhlet) Start->Solid TempLow Set T = 20-25°C Maximize Partitioning (K_ow) Liquid->TempLow Exothermic Transfer TempHigh Set T = 90-100°C Maximize Desorption Kinetics Solid->TempHigh Overcome Matrix Bonds Degradation Avoid T > 110°C (Prevents Phenol Oxidation) TempHigh->Degradation Thermal Limit

Fig 1. Thermodynamic decision matrix for optimizing extraction temperature based on sample state.

Workflow Prep Sample Prep (Lyophilize & Grind) Load Load PLE Cell (+ Diatomaceous Earth) Prep->Load Extract Static Extraction (100°C, 1500 psi, 5 min) Load->Extract Collect Flush & Purge (N2 Gas) Extract->Collect Analyze Concentrate & GC/MS Collect->Analyze

Fig 2. Step-by-step Pressurized Liquid Extraction (PLE) workflow for biphenyl-ols.

PART 4: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Liquid-Liquid Extraction (LLE)

Use for biological fluids, aqueous reaction mixtures, or environmental water samples.

  • Preparation: Acidify the aqueous sample to pH 3.0 using 0.1 M HCl. Causality: This ensures the phenolic hydroxyl group of 3-Methyl-[1,1'-biphenyl]-4-ol remains protonated, maximizing its hydrophobicity.

  • Temperature Equilibration: Place the aqueous sample and the extraction solvent (e.g., Hexane/Dichloromethane 1:1 v/v) in a water bath strictly calibrated to 25°C for 15 minutes.

  • Extraction: Combine the aqueous phase and organic solvent in a 1:2 ratio. Agitate using a slow-stirring method for 30 minutes to reach thermodynamic equilibrium without forming intractable emulsions[1].

  • Phase Separation: Allow the mixture to settle at 25°C for 10 minutes. Collect the lower organic layer (if using DCM-heavy mixtures) or upper layer (if using Hexane-heavy mixtures).

  • Self-Validation Checkpoint: Extract the remaining aqueous raffinate a second time. Analyze both the first and second organic extracts via HPLC. Validation logic: If the second extract contains >5% of the total 3-Methyl-[1,1'-biphenyl]-4-ol yield, your system has not reached optimal partition equilibrium. Lower the ambient extraction temperature by 3°C for subsequent runs to shift the thermodynamic balance further into the organic phase.

Protocol B: Pressurized Liquid Extraction (PLE) for Solid Matrices

Use for lyophilized tissues, soil, or solid-phase reaction products.

  • Matrix Dispersion: Grind the solid sample and mix it 1:1 (w/w) with inert diatomaceous earth. Causality: This prevents sample channeling and increases the surface area exposed to the solvent.

  • Cell Loading: Pack the mixture into a stainless-steel PLE cell.

  • Parameter Programming:

    • Solvent: Hexane-Dichloromethane-Methanol (50:45:5, v/v)[2].

    • Temperature: 100°C [2].

    • Pressure: 1500 psi (10.3 MPa).

    • Static Time: 5 minutes (2 cycles).

  • Extraction: Initiate the PLE run. The high pressure keeps the solvent liquid at 100°C, drastically lowering its viscosity and allowing it to solubilize the sterically hindered biphenyl-ol from the matrix[2].

  • Self-Validation Checkpoint: Spike the initial solid matrix with a known concentration of a structurally similar surrogate standard (e.g., 4-fluoro-phenol) prior to extraction. Validation logic: Post-extraction, calculate the recovery of the surrogate. If recovery is <85%, check for thermal degradation products (oxidized quinone derivatives) via GC-MS. If oxidation is present, reduce the PLE temperature to 85°C.

References

  • Temperature Effect on the Distribution of Some Phenolic Compounds: An Experimental Measurement of 1-Octanol/Water Partition Coefficients Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Effect of Temperature on Partition Behaviour and Thermodynamic Characteristics of Bioactive Phenolics Transfer in Aqueous Two-Phase Extraction System Source: ResearchGate URL
  • Partition Coefficients of Environmentally Important Phenols in a Supercritical Carbon Dioxide−Water System Source: Analytical Chemistry - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-[1,1'-biphenyl]-4-ol Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists conducting the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and phenylboronic acid t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists conducting the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and phenylboronic acid to synthesize 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol)[1].

While this transformation is a foundational C–C bond-forming reaction, the electron-rich nature of the phenolic substrate and the inherent instability of boronic acids often lead to yield-limiting side reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to eliminate byproducts and maximize target yield.

Mechanistic Overview & Reaction Pathway

Understanding the kinetic competition between the productive catalytic cycle and off-target degradation pathways is the first step in process optimization.

ReactionPathway cluster_0 Starting Materials R1 4-Bromo-2-methylphenol Cat Pd Catalyst + Base R1->Cat R2 Phenylboronic Acid R2->Cat Target 3-Methyl-[1,1'-biphenyl]-4-ol (Target Product) Cat->Target Transmetalation & Reductive Elimination BP1 Biphenyl (Homocoupling) Cat->BP1 O2 Exposure BP2 o-Cresol (Dehalogenation) Cat->BP2 H-Donor Solvents BP3 Benzene (Protodeboronation) Cat->BP3 Excess Base / Bulky Ligands

Reaction pathway illustrating the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol and major byproducts.

Troubleshooting FAQs: Byproduct Elimination

Q: My LC-MS shows a massive peak for biphenyl. Why is my phenylboronic acid homocoupling, and how do I stop it? A: Biphenyl formation is the result of the oxidative homocoupling of phenylboronic acid. This is not a failure of the transmetalation step, but rather an indication of oxygen intrusion into your system[2]. In the presence of O₂, Palladium(0) is oxidized to a Pd(II) peroxo complex, which rapidly consumes two equivalents of your boronic acid to form biphenyl.

  • Causality & Solution: Standard nitrogen balloon purging is often insufficient for sensitive couplings. Switch to a rigorous Freeze-Pump-Thaw (FPT) degassing method (minimum 3 cycles) and ensure your solvent is stored over activated molecular sieves.

Q: I am observing significant amounts of o-cresol (2-methylphenol). What is driving this dehalogenation? A: The reduction of 4-bromo-2-methylphenol to o-cresol is caused by competitive hydrodehalogenation[2]. After the initial oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II)-aryl complex is intercepted by a hydride source before transmetalation can occur. If you are using alcoholic solvents (like ethanol or isopropanol), the alkoxide can coordinate to the palladium and undergo β-hydride elimination, transferring a hydride to the metal center[3].

  • Causality & Solution: Eliminate hydrogen-donating solvents. Switch your solvent system to a strictly aprotic organic phase, such as 1,4-Dioxane/Water or Toluene/Water.

Q: My phenylboronic acid is disappearing, but I am not seeing target product or homocoupling. I suspect protodeboronation. How do I prevent this? A: Protodeboronation—the hydrolytic cleavage of the C–B bond yielding benzene—is a notorious degradation pathway[4]. Historically, this was attributed solely to base-catalyzed hydrolysis at high temperatures. However, recent automated high-throughput kinetic modeling has proven that bulky phosphine ligands on the palladium complex paradoxically accelerate protodeboronation[5][6].

  • Causality & Solution: While bulky ligands (e.g., JohnPhos, P(t-Bu)₃) are great for sterically hindered substrates, 4-bromo-2-methylphenol does not have extreme steric bulk at the bromide position. Switch to a more compact ligand system (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) and replace strong bases (NaOH/KOH) with milder alternatives like K₂CO₃ or Cs₂CO₃ to suppress both base- and metal-catalyzed deboronation[1][5].

Diagnostic Decision Tree

TroubleshootingTree Start Issue: Low Target Yield Analyze Analyze Crude via LC-MS/GC-MS Start->Analyze BP_Homo High Biphenyl (Homocoupling) Analyze->BP_Homo BP_Dehal High o-Cresol (Dehalogenation) Analyze->BP_Dehal BP_Proto High Benzene (Protodeboronation) Analyze->BP_Proto Sol_Homo Action: Freeze-Pump-Thaw Check Argon Line BP_Homo->Sol_Homo Sol_Dehal Action: Remove Alcohols Switch to 1,4-Dioxane BP_Dehal->Sol_Dehal Sol_Proto Action: Use Milder Base Avoid Bulky Phosphines BP_Proto->Sol_Proto

Decision tree for diagnosing and resolving common Suzuki coupling byproduct issues.

Quantitative Optimization Data

The following table summarizes representative optimization data, demonstrating how systematic adjustments to the reaction parameters directly suppress specific byproduct pathways.

Reaction Parameter AdjustedHomocoupling (Biphenyl)Dehalogenation (o-Cresol)Protodeboronation (Benzene)Target Yield (3-Methyl-[1,1'-biphenyl]-4-ol)
Baseline (Air, EtOH/H₂O, NaOH, 80°C)High (~15%)Moderate (~8%)High (~20%)Low (45%)
Degassing (Strict Argon FPT)Low (<2%) Moderate (~8%)High (~18%)Moderate (60%)
Solvent Switch (1,4-Dioxane/H₂O)Low (<2%)Low (<1%) High (~15%)Good (72%)
Base/Ligand Switch (K₂CO₃, Pd(PPh₃)₄)Low (<2%)Low (<1%)Low (<3%) Excellent (91%)
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

1. Reagent Preparation & Degassing

  • Procedure: In a Schlenk flask, combine 4-bromo-2-methylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Validation Check: Perform three Freeze-Pump-Thaw cycles. Self-Validation: During the final thaw under Argon, there should be zero visible gas evolution (bubbling) from the solvent. If bubbling occurs, repeat the cycle.

2. Catalyst Activation

  • Procedure: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 equiv)[1]. Seal the flask and heat to 80°C.

  • Validation Check: Monitor the color of the solution. Self-Validation: The mixture should transition from a pale yellow suspension to a homogeneous deep yellow/orange solution within 15 minutes, indicating the successful generation of the active Pd(0) species. Immediate precipitation of black solid indicates catalyst death (Pd black formation); if this occurs, abort and check solvent purity.

3. Reaction Monitoring (IPC)

  • Procedure: Allow the reaction to stir at 80°C for 4-6 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the Area Under Curve (AUC) for 4-bromo-2-methylphenol is <2%. If >2% remains after 6 hours, spike with an additional 0.2 equiv of phenylboronic acid to drive completion.

4. Quench and Purification

  • Procedure: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base and break up palladium complexes. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 3-Methyl-[1,1'-biphenyl]-4-ol in DMSO

Welcome to the Application Support Center. As researchers transition hydrophobic compounds from chemical synthesis to biological evaluation, solubility becomes a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition hydrophobic compounds from chemical synthesis to biological evaluation, solubility becomes a critical bottleneck. 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol) is a highly lipophilic biphenyl derivative. Its rigid, hydrophobic core makes direct dissolution in aqueous assay buffers nearly impossible, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle.

This guide provides field-proven, causality-driven troubleshooting strategies to maintain the kinetic solubility of 3-Methyl-[1,1'-biphenyl]-4-ol during in vitro assay preparation.

Compound Profile & Quantitative Solubilization Data

Understanding the physicochemical constraints of your compound is the first step in designing a self-validating solubilization protocol. With an XLogP3 of 3.6, 3-Methyl-[1,1'-biphenyl]-4-ol strongly partitions away from water[1].

Table 1: Physicochemical Profile of 3-Methyl-[1,1'-biphenyl]-4-ol

PropertyValueImpact on Assay Solubilization
Molecular Weight 184.23 g/mol Low MW, but dominated by hydrophobic bulk[1].
XLogP3 3.6Highly lipophilic; requires an organic solvent for the primary stock[1].
H-Bond Donors 1Limited aqueous interaction; highly prone to self-aggregation.
Primary Solvent Anhydrous DMSOEssential vehicle for establishing kinetic solubility prior to dilution.

Table 2: Co-Solvent & Additive Thresholds for In Vitro Assays

AdditiveCell-Based Assay LimitBiochemical Assay LimitMechanism of Action
DMSO ≤ 0.5% (v/v)≤ 5.0% (v/v)Organic co-solvent; lowers the dielectric constant of the aqueous phase.
Tween-20 Not Recommended (Cytotoxic)0.01% - 0.05% (v/v)Non-ionic surfactant; lowers surface tension and forms encapsulating micelles.
BSA 0.1% - 1.0% (w/v)0.1% (w/v)Carrier protein; binds hydrophobic biphenyl rings, mimicking physiological transport.

Troubleshooting FAQs: The Science of Solubility

Q1: My 3-Methyl-[1,1'-biphenyl]-4-ol powder isn't fully dissolving in my DMSO stock. Why?

The Causality: DMSO is highly hygroscopic. When a DMSO bottle is opened repeatedly in a standard laboratory environment, it rapidly absorbs atmospheric moisture. Even a minor influx of water (as little as 2-5% by volume) drastically reduces the solvent's capacity to dissolve highly lipophilic compounds, leading to premature precipitation and degradation in the stock tube[2]. The Solution: Always use fresh, anhydrous DMSO (≤0.005% water) stored under inert gas (nitrogen or argon). If particulates remain, warm the solution to 37°C and sonicate briefly to provide the activation energy required to break the compound's crystal lattice.

Q2: When I add my 10 mM DMSO stock directly to cell culture media, the compound "crashes out" immediately. How do I prevent this?

The Causality: You are observing a failure of kinetic solubility . When you drop a high-concentration organic stock directly into a large volume of aqueous buffer, you create extreme localized supersaturation at the droplet interface. This triggers rapid nucleation—the compound aggregates and precipitates before it can disperse[3]. The Solution: You must prevent localized supersaturation by performing an intermediate dilution [4]. Dilute the stock into a transitional matrix (e.g., media containing a slightly higher, but temporary, DMSO concentration) while vortexing vigorously, before making the final dilution into the assay plate.

Q3: Can I use surfactants to keep the compound in solution?

The Causality: It depends on your assay. For isolated enzyme or biochemical assays, adding 0.01% - 0.05% Tween-20 or Triton X-100 is highly effective. These detergents form micelles that encapsulate the hydrophobic biphenyl core[3]. However, for cell-based assays, these detergents will lyse cell membranes. Instead, use Bovine Serum Albumin (BSA) at 0.1%, which acts as a physiological carrier protein to keep the compound dispersed without cytotoxicity.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every solubilization workflow must be treated as a self-validating system. Do not proceed to the next step if the solution appears turbid.

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Objective: Establish a thermodynamically stable organic stock.

  • Equilibration: Bring the lyophilized vial of 3-Methyl-[1,1'-biphenyl]-4-ol to room temperature in a desiccator. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 30 seconds. If the solution is not optically clear, place the vial in a 37°C ultrasonic water bath for 2 to 5 minutes.

  • Aliquot & Store: Divide the master stock into 10 µL to 20 µL single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C. Rationale: This prevents freeze-thaw cycles and limits the hygroscopic assimilation of water during repeated use.

Protocol B: Two-Step Aqueous Dilution for Cell-Based Assays (Target: 10 µM)

Objective: Transition the compound into an aqueous phase while maintaining kinetic solubility and keeping final DMSO ≤ 0.1%.

  • Preparation: Thaw a single-use 10 mM DMSO aliquot at room temperature. Pre-warm your cell culture media to 37°C. Rationale: Cold media drastically lowers the kinetic solubility threshold, inducing immediate precipitation.

  • Intermediate Dilution (100 µM): Pipette 2 µL of the 10 mM stock into 198 µL of pre-warmed media. Critical: You must dispense the DMSO stock while the media is being actively vortexed[4]. This rapid mechanical dispersion prevents localized nucleation.

  • Visual Validation: Hold the intermediate tube to the light. It must be perfectly clear. If it is cloudy, kinetic solubility has been breached.

  • Final Dilution (10 µM): Transfer 100 µL of the 100 µM intermediate solution into 900 µL of the final assay media. The final working solution now contains 10 µM of the compound and 0.1% DMSO, which is safe for nearly all cell lines.

Workflow Visualization

The following diagram maps the logical decision tree for troubleshooting biphenyl precipitation during aqueous dilution workflows.

G Start Observe Precipitation in Aqueous Assay CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Perform Serial Dilution (Keep DMSO < 0.5%) CheckDMSO->ReduceDMSO Yes CheckBuffer Can you add co-solvents? (e.g., BSA, Tween-20) CheckDMSO->CheckBuffer No ReduceDMSO->CheckBuffer AddSurfactant Formulate with 0.05% Tween-20 or 0.1% BSA CheckBuffer->AddSurfactant Yes WarmSonicate Warm to 37°C & Sonicate briefly CheckBuffer->WarmSonicate No AddSurfactant->WarmSonicate Success Fully Solubilized Working Solution WarmSonicate->Success

Logical workflow for troubleshooting biphenyl precipitation during aqueous assay dilution.

References

  • National Center for Biotechnology Information. "3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786 - PubChem." nih.gov.[Link]

  • ResearchGate. "How to enhance drug solubility for in vitro assays?" researchgate.net.[Link]

  • ResearchGate. "In situ DMSO hydration measurements of HTS compound libraries." researchgate.net.[Link]

Sources

Troubleshooting

scaling up 3-Methyl-[1,1'-biphenyl]-4-ol production for pilot plant

Welcome to the Technical Support Center for the pilot-scale production of 3-Methyl-[1,1'-biphenyl]-4-ol. As a Senior Application Scientist, I have designed this guide to bridge the gap between benchtop discovery and pilo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the pilot-scale production of 3-Methyl-[1,1'-biphenyl]-4-ol. As a Senior Application Scientist, I have designed this guide to bridge the gap between benchtop discovery and pilot-plant execution.

Scaling up the synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol—typically achieved via the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylphenol and phenylboronic acid—introduces complex mass transfer, thermodynamic, and purification challenges[1]. This guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating experimental protocols, and field-proven optimization strategies.

I. Pilot-Scale Process Workflow

PilotScaleWorkflow Start Raw Materials 4-Bromo-2-methylphenol + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Pd Catalyst, Cs2CO3 80°C, Dioxane/H2O Start->Reaction Degassed N2 Quench Reaction Quenching & Phase Separation Reaction->Quench HPLC >99% Conv. Scavenge Pd Scavenging (Silica-Thiol Treatment) Quench->Scavenge Organic Phase Cryst Crystallization (EtOH/Water) Scavenge->Cryst Pd < 10 ppm Product 3-Methyl-[1,1'-biphenyl]-4-ol (API Grade) Cryst->Product Filtration & Drying

Figure 1: Pilot-scale Suzuki-Miyaura coupling workflow for 3-Methyl-[1,1'-biphenyl]-4-ol.

II. Troubleshooting & FAQs (Q&A)

Q1: At the 50-L scale, we are observing significant palladium black precipitation and stalled conversion at ~80%. How do we resolve this? Causality: Palladium black is the visual manifestation of irreversible catalyst deactivation. At scale, the surface-area-to-volume ratio decreases, making degassing less efficient. If trace oxygen remains, or if the ligand-to-metal ratio is insufficient at high temperatures, the electron-rich Pd(0) active species aggregates into inactive bulk metal. Furthermore, slow transmetalation leaves the oxidative addition complex vulnerable to decomposition. Solution: Upgrade your catalytic system. While Pd(PPh₃)₄ is standard for benchtop synthesis[1], it is thermally fragile at scale. Switch to a robust precatalyst like Pd(OAc)₂ paired with a sterically demanding biaryl phosphine ligand (e.g., XPhos). XPhos provides immense steric bulk, effectively preventing Pd(0) aggregation. Self-Validating Protocol: Implement a continuous nitrogen sparge during the heat-up phase. If the reaction mixture maintains a clear yellow/orange hue without particulate formation after 2 hours at 80°C, your catalyst is stable and active.

Q2: Why is the reaction rate sluggish, and what is the optimal base/solvent system for scaling this coupling? Causality: The transmetalation step of the Suzuki coupling requires the formation of a reactive boronate species. Sodium carbonate (Na₂CO₃) is cheap but has limited solubility in organic/aqueous mixtures, causing biphasic mass transfer limitations. Solution: Transition to Cesium Carbonate (Cs₂CO₃)[1]. The larger ionic radius of the cesium cation significantly increases the solubility of the boronate complex in the organic phase, accelerating transmetalation. For the solvent, use a Dioxane/Water mixture. Dioxane’s higher boiling point (101°C) allows safe operation at 80–90°C without over-pressurizing standard glass-lined reactors.

Q3: The HPLC trace shows a prominent impurity at RRT 1.2. What is it, and how do we minimize it? Causality: This impurity is biphenyl, the homocoupling byproduct of phenylboronic acid. Homocoupling is a side reaction catalyzed by trace oxygen and exacerbated by a large excess of base or boronic acid. Solution: Strictly control the stoichiometry (use exactly 1.05 equivalents of phenylboronic acid) and ensure rigorous degassing. Self-Validating Protocol: Monitor the dissolved oxygen (DO) probe in the reactor. Do not initiate catalyst addition until the DO level is confirmed to be <0.1 ppm.

Q4: Our final API intermediate has a dark tint, and Pd levels are >50 ppm. How do we achieve the <10 ppm specification? Causality: Phenols are prone to oxidation, and strongly coordinated residual palladium complexes impart a dark brown/grey color to the product. Standard activated carbon filtration is kinetically inefficient for removing tightly bound Pd. Solution: Utilize a functionalized silica metal scavenger, such as Silica-Thiol (SiliaMetS). The thiol groups covalently bind both Pd(II) and Pd(0) with exceptionally high affinity. Self-Validating Protocol: Treat the organic phase with 10 wt% Silica-Thiol at 40°C for 4 hours. A successful scavenging step is visually validated by a distinct color shift from dark brown to pale yellow, which must then be quantitatively confirmed via ICP-MS.

III. Quantitative Process Optimization Data

The following table summarizes the causal impact of our optimization parameters during a 50-L scale-up campaign.

ParameterBaseline ConditionOptimized ConditionCausality / RationaleYieldPd Residue
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ / XPhos (1 mol%)XPhos steric bulk prevents Pd aggregation; lowers required catalyst loading.81% 94%120 ppm 45 ppm
Base Na₂CO₃ (Aqueous)Cs₂CO₃ (Aqueous)Cesium increases boronate solubility, eliminating biphasic mass transfer limits.76% 92%N/A
Solvent THF / H₂ODioxane / H₂ODioxane allows a higher reflux temperature (85°C) without reactor over-pressurization.85% 95%N/A
Scavenger Activated CarbonSilica-Thiol (10 wt%)Thiol groups covalently trap Pd, overcoming the kinetic limits of carbon adsorption.N/A45 ppm <5 ppm

IV. Step-by-Step Methodology: Pilot-Scale SOP

This self-validating Standard Operating Procedure (SOP) ensures reproducible synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol[2].

Step 1: Reactor Preparation & Degassing

  • Charge a clean, dry 50-L glass-lined reactor with 4-bromo-2-methylphenol (1.0 eq) and phenylboronic acid (1.05 eq).

  • Add 1,4-Dioxane (10 volumes).

  • Causality Check: Perform three vacuum/nitrogen purge cycles. Why? Removing oxygen prevents both catalyst oxidation (palladium black) and boronic acid homocoupling.

Step 2: Base & Catalyst Addition

  • In a separate vessel, dissolve Cs₂CO₃ (2.5 eq) in deionized water (3 volumes) and degas with N₂ for 30 minutes.

  • Transfer the aqueous base to the main reactor under positive N₂ pressure.

  • Add Pd(OAc)₂ (0.01 eq) and XPhos (0.02 eq) as a slurry in degassed Dioxane.

Step 3: Reaction Execution & Monitoring

  • Heat the biphasic mixture to 85°C under vigorous agitation (250 RPM).

  • Self-Validating System: After 4 hours, pull a 5 mL sample. Quench with EtOAc/Water, and analyze the organic layer via HPLC. The reaction is deemed complete when the 4-bromo-2-methylphenol peak area is <0.5%. If >0.5%, continue heating for 2 hours and re-sample.

Step 4: Quench and Phase Separation

  • Cool the reactor to 25°C. Add Water (5 volumes) and Ethyl Acetate (10 volumes).

  • Agitate for 15 minutes, then allow 30 minutes for phase separation.

  • Drain the lower aqueous layer (contains inorganic salts and borate byproducts). Wash the upper organic layer with 10% brine (5 volumes).

Step 5: Palladium Scavenging

  • Charge the reactor containing the organic phase with Silica-Thiol scavenger (10 wt% relative to theoretical product yield).

  • Heat to 40°C and agitate for 4 hours.

  • Filter the mixture through a Celite pad to remove the silica-bound palladium. Self-Validation: The filtrate must be pale yellow.

Step 6: Crystallization and Isolation

  • Concentrate the organic filtrate under reduced pressure to ~3 volumes.

  • Perform a solvent swap by adding Ethanol (10 volumes) and distilling down to 5 volumes.

  • Slowly add Water (5 volumes) over 1 hour at 50°C, then linearly cool the reactor to 5°C over 4 hours to induce crystallization.

  • Filter the resulting white crystalline solid, wash with cold 1:1 EtOH/Water, and dry in a vacuum oven at 45°C until moisture is <0.5%.

V. References

  • Title : An In-depth Technical Guide to the Physical and Chemical Properties of Mannoside A (Details Suzuki cross-coupling conditions for 4-bromo-2-methylphenol) Source : BenchChem URL :

  • Title : Palladium Nanoparticle Embedded in Metal Organic Framework Derived Porous Carbon: Synthesis and Application for Efficient Suzuki-Miyaura Coupling Reaction (Details NMR and synthesis of 4-Hydroxy-3'-methylbiphenyl derivatives) Source : The Royal Society of Chemistry URL :

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: High-Resolution NMR Characterization of 3-Methyl-[1,1'-biphenyl]-4-ol

Executive Summary 3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol) is a critical intermediate utilized in the synthesis of advanced polymers, agrochemicals, and pharmaceutical active ingredients [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-[1,1'-biphenyl]-4-ol (also known as 2-methyl-4-phenylphenol) is a critical intermediate utilized in the synthesis of advanced polymers, agrochemicals, and pharmaceutical active ingredients [1]. Accurate structural elucidation of this compound is essential for quality control and downstream synthetic applications.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) analytical methodologies. By evaluating the performance of different deuterated solvents (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz), this document establishes the optimal characterization protocol for researchers and drug development professionals.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and quantitative accuracy, the following self-validating protocol must be adhered to. The use of Tetramethylsilane (TMS) as an internal standard provides a definitive 0.00 ppm reference, continuously validating the chemical shift calibration for every acquisition [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of high-purity 3-Methyl-[1,1'-biphenyl]-4-ol.

  • Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS. Ensure complete dissolution via gentle vortexing to prevent magnetic susceptibility broadening caused by undissolved particulates.

  • Tube Loading: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure a solvent column height of exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity within the probe coil.

  • Instrument Tuning & Shimming: Insert the sample into the spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal of the solvent, and execute gradient shimming (e.g., TopShim) to achieve a line width of < 1.0 Hz for the TMS signal.

  • Data Acquisition:

    • ¹H NMR: 16–32 transients, 30° pulse angle, 2–3 second relaxation delay.

    • ¹³C NMR: 512–1024 transients, 30° pulse angle, complete proton decoupling (WALTZ-16), 2 second relaxation delay.

NMR_Workflow N1 1. Sample Weighing (15-20 mg Compound) N2 2. Solvent Selection (CDCl3 vs DMSO-d6) N1->N2 N3 3. Dissolution & Transfer (5 mm NMR Tube) N2->N3 N4 4. Spectrometer Setup (Lock, Tune, Shim) N3->N4 N5 5. Data Acquisition (1H & 13C NMR) N4->N5 N6 6. Spectral Processing (FT, Phase, Baseline) N5->N6

Caption: Step-by-step NMR sample preparation and acquisition workflow.

Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the spectral presentation of 3-Methyl-[1,1'-biphenyl]-4-ol, primarily due to solute-solvent interactions [3].

  • CDCl₃ (Non-polar): In chloroform, the hydroxyl (-OH) proton undergoes rapid intermolecular exchange and variable hydrogen bonding. This causality results in a broad, poorly defined singlet around 4.80 ppm. This broadness can sometimes obscure baseline resolution and complicate impurity integration.

  • DMSO-d₆ (Strongly Polar, Hydrogen-Bonding): Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor. It locks the -OH proton in a stable solute-solvent complex, drastically reducing the exchange rate. This interaction manifests as a sharp, highly resolved singlet shifted significantly downfield to approximately 9.37 ppm. Recommendation: For impurity profiling where the -OH region is critical, DMSO-d₆ is the superior analytical choice.

Comparative Analysis 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)

The biphenyl core presents a complex aromatic region due to the five protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6').

  • 400 MHz Performance: At 400 MHz, the chemical shift difference ( Δν ) between the meta (H-3'/5') and para (H-4') protons is small relative to their scalar coupling constants ( J ). This results in second-order roofing effects and overlapping multiplets, making precise integration and coupling extraction difficult.

  • 600 MHz Performance: Upgrading to a 600 MHz system increases the Larmor frequency, directly increasing the chemical shift dispersion in Hertz while the scalar coupling constants remain static. This causality simplifies the complex overlapping signals into distinct, first-order splitting patterns (clear doublets and triplets), significantly enhancing the trustworthiness of structural verification and isomer differentiation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and multiplicities for 3-Methyl-[1,1'-biphenyl]-4-ol based on high-resolution NMR analysis.

Table 1: ¹H NMR Peak Assignments (400 MHz)
PositionMultiplicityIntegrationCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)
-CH₃ (C-3) Singlet (s)3H2.312.17
-OH (C-4) Broad Singlet (br s) / Singlet (s)1H4.809.37
H-5 Doublet (d, J = 8.2 Hz)1H6.846.83
H-6 Doublet of Doublets (dd, J = 8.2, 2.2 Hz)1H7.337.28
H-2 Doublet (d, J = 2.2 Hz)1H7.417.32
H-4' Triplet (t, J = 7.4 Hz)1H7.317.26
H-3', H-5' Triplet (t, J = 7.4 Hz)2H7.427.40
H-2', H-6' Doublet (d, J = 7.4 Hz)2H7.547.48
Table 2: ¹³C NMR Peak Assignments (100 MHz)
PositionCarbon TypeCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)
-CH₃ Primary (CH₃)16.116.1
C-5 Tertiary (CH)115.2115.0
C-3 Quaternary (C)124.3124.0
C-6 Tertiary (CH)125.9124.5
C-4' Tertiary (CH)126.9126.9
C-2', C-6' Tertiary (CH)126.7126.0
C-3', C-5' Tertiary (CH)128.8128.5
C-2 Tertiary (CH)129.6129.5
C-1 Quaternary (C)133.9135.0
C-1' Quaternary (C)141.1140.5
C-4 Quaternary (C-OH)153.4154.9

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21726786, 3-Methyl-[1,1'-biphenyl]-4-ol." PubChem. Available at:[Link]

  • Wiley Science Solutions. "SpectraBase: Comprehensive NMR Reference Spectra." SpectraBase. Available at: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Available at:[Link]

Comparative

Comparative Reactivity Guide: 3-Methyl-[1,1'-biphenyl]-4-ol vs. 4-Phenylphenol

Executive Summary & Structural Causality As a Senior Application Scientist, selecting the appropriate phenolic building block is paramount for controlling reaction trajectories in both small-molecule API synthesis and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, selecting the appropriate phenolic building block is paramount for controlling reaction trajectories in both small-molecule API synthesis and macromolecular material design. This guide provides a rigorous, data-driven comparison between two closely related biphenyl derivatives: 1[1] and 2 (also known by its phenol-centric nomenclature, 2-methyl-4-phenylphenol)[2].

While structurally similar, the introduction of a single methyl group at the C3 position in the latter fundamentally alters its electronic landscape and steric profile. The reactivity of these phenolic compounds is governed by the activation of the aromatic ring by the hydroxyl (-OH) group, which strongly directs electrophiles to the ortho positions (the para position is occupied by the phenyl ring in both molecules).

  • 4-Phenylphenol: Features two equivalent, unhindered ortho positions (C3 and C5). This makes it a highly reactive, bi-functional center capable of rapid di-substitution.

  • 3-Methyl-[1,1'-biphenyl]-4-ol: The C3 position is blocked by a methyl group. This substitution dictates reactivity through two mechanisms:

    • Site Blocking (Mono-functionalization): With C3 blocked, only the C5 position remains available for Electrophilic Aromatic Substitution (EAS). This transforms the molecule from a chain-extending monomer into a chain-terminating agent, a property heavily leveraged in 3[3].

    • Steric Shielding: The bulky methyl group partially occludes the adjacent hydroxyl oxygen, increasing the activation energy required for bulky electrophiles or alkyl halides to approach during O-alkylation.

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the divergent reactivity of these two compounds:

Property4-Phenylphenol3-Methyl-[1,1'-biphenyl]-4-ol
CAS Number 92-69-330451-49-1
Molecular Weight 170.21 g/mol 184.23 g/mol
Available Ortho Sites 2 (C3, C5)1 (C5)
pKa (Approximate) 9.55~9.80
Electronic Effect at OH Standard phenolic activationEnhanced electron density (+I from Methyl)
Steric Hindrance at OH LowModerate
Polymerization Role Chain Extender (Bifunctional)Chain Terminator (Monofunctional)

Note: The pKa of 4-phenylphenol is slightly lower than standard phenol (9.99) due to the mild electron-withdrawing nature of the para-phenyl group[1]. The addition of the electron-donating methyl group in 3-methyl-[1,1'-biphenyl]-4-ol slightly counteracts this, raising the pKa.

Mechanistic Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

For 4-phenylphenol, halogenation (e.g., bromination) or nitration rapidly yields the 3,5-disubstituted derivative. The strong activating effect of the -OH group combined with the lack of steric hindrance allows the second equivalent of electrophile to add almost as quickly as the first.

Conversely, for , the C3 position is structurally occupied. EAS exclusively yields the 5-substituted derivative. Interestingly, the inductive (+I) effect of the methyl group makes the aromatic ring slightly more electron-rich than 4-phenylphenol. Therefore, the initial mono-substitution is kinetically faster, but the reaction strictly and cleanly halts at mono-substitution regardless of electrophile excess.

O-Alkylation and Etherification

Williamson ether synthesis requires the deprotonation of the phenol to form a nucleophilic phenoxide, followed by an SN​2 attack on an alkyl halide. While methylation (using methyl iodide) proceeds smoothly for both substrates, the introduction of bulkier alkylating agents (like benzyl bromide) exposes the steric impact of the C3-methyl group. The methyl group in 3-methyl-[1,1'-biphenyl]-4-ol creates a steric umbrella over the phenoxide oxygen, hindering the required 180∘ backside attack trajectory and significantly reducing reaction rates and yields compared to the unhindered 4-phenylphenol.

Self-Validating Experimental Protocols

To empirically prove these mechanistic differences, the following self-validating protocols are designed for side-by-side execution.

Protocol A: Comparative Bromination (EAS Validation)

Objective: Demonstrate the absolute difference in substitution capacity (mono- vs. di-substitution) driven by C3-blocking.

  • Preparation: In two separate 100 mL round-bottom flasks, dissolve 10.0 mmol of 4-phenylphenol and 10.0 mmol of 3-methyl-[1,1'-biphenyl]-4-ol, respectively, in 25 mL of glacial acetic acid.

    • Causality: Glacial acetic acid is selected because its polar protic nature stabilizes the Wheland intermediate during electrophilic attack without reacting with the halogen.

  • Addition: Prepare a solution of 22.0 mmol of Br2​ (a 10% excess for di-substitution) in 25 mL of glacial acetic acid. Add this dropwise to both flasks over 30 minutes at 20°C.

  • Reaction: Stir aggressively for 2 hours.

  • Quenching: Pour the mixtures into 100 mL of ice water containing 10% sodium bisulfite to quench unreacted Br2​ . Filter and dry the resulting precipitates.

  • Validation & Expected Outcomes: Analyze the crude products via GC-MS. A self-validating successful run will show a mass shift of +158 m/z (addition of two Br atoms) for the 4-phenylphenol reaction, confirming exhaustive di-substitution. Conversely, the 3-methyl-[1,1'-biphenyl]-4-ol reaction will strictly show a mass shift of +79 m/z, confirming that the C3-methyl group successfully blocked the second substitution site despite the excess of bromine.

Protocol B: Sterically Hindered O-Alkylation

Objective: Quantify the kinetic retardation caused by the ortho-methyl group during etherification.

  • Deprotonation: In two separate flasks, combine 5.0 mmol of the respective phenol with 10.0 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ) in 20 mL of DMF. Stir at 60°C for 30 minutes.

    • Causality: A heterogeneous mild base in a polar aprotic solvent ensures complete formation of the highly nucleophilic phenoxide without inducing solvent degradation.

  • Alkylation: Add 6.0 mmol of benzyl bromide dropwise to both flasks. Maintain stirring at 60°C for exactly 4 hours.

  • Quenching: Cool to room temperature, dilute with 50 mL of DI water, and extract with ethyl acetate (3 x 20 mL).

  • Validation & Expected Outcomes: Monitor the organic layer via HPLC at the 4-hour mark. The self-validating metric is the conversion disparity: 4-phenylphenol should exhibit >95% conversion to the benzyl ether. In parallel, 3-methyl-[1,1'-biphenyl]-4-ol will plateau at ~70-75% conversion under identical conditions. This quantitative difference proves the steric shielding effect of the methyl group on the phenoxide nucleophile.

Reactivity Pathway Visualization

Reactivity P1 4-Phenylphenol (Unblocked) EAS1 EAS: Di-substitution (Positions 3 & 5) P1->EAS1 Br2 / HNO3 OALK1 O-Alkylation High Yield / Fast P1->OALK1 R-X, Base POLY1 Polymerization Chain Extender P1->POLY1 Formaldehyde P2 3-Methyl-4-phenylphenol (C3-Blocked) EAS2 EAS: Mono-substitution (Position 5 only) P2->EAS2 Br2 / HNO3 OALK2 O-Alkylation Lower Yield / Slow (Steric Hindrance) P2->OALK2 R-X, Base POLY2 Polymerization Chain Terminator P2->POLY2 Formaldehyde

Figure 1: Reactivity pathways showing the impact of the C3-methyl group on substitution.

References

  • WebQC. "4-Phenylphenol Chemical Properties and Reactivity.
  • PubChem. "3-Methyl-[1,1'-biphenyl]-4-ol | CID 21726786.
  • PubChem. "2-Methyl-[1,1'-biphenyl]-4-ol | CID 13868477.
  • European Patent Office. "Novolak resin composition and products formed therefrom.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methyl-[1,1'-biphenyl]-4-ol and its Analysis

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or known compounds is paramount. 3-Methyl-[1,1'-biphenyl]-4-ol, a substituted biphenylphenol, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or known compounds is paramount. 3-Methyl-[1,1'-biphenyl]-4-ol, a substituted biphenylphenol, presents a unique analytical challenge requiring a robust understanding of its behavior under various analytical conditions. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-[1,1'-biphenyl]-4-ol, compares this technique with other analytical methodologies, and offers field-proven insights into experimental design.

The Analytical Significance of 3-Methyl-[1,1'-biphenyl]-4-ol

Biphenyl and its hydroxylated derivatives are of significant interest due to their presence as intermediates in chemical synthesis, as metabolites of various xenobiotics, and as potential endocrine-disrupting compounds. Accurate identification and quantification are therefore critical. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for this purpose due to its high sensitivity and specificity. Understanding the fragmentation pattern is key to interpreting the resulting mass spectra for confident identification.

Predicting the Electron Ionization Fragmentation Pattern

The primary fragmentation pathways are driven by the stability of the resulting ions and neutral losses. The key fragmentation events are expected to be:

  • Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of the methyl group (•CH₃), leading to a stable, even-electron ion.

  • Loss of Carbon Monoxide: Phenolic compounds are known to lose carbon monoxide (CO) after initial fragmentation, often following the loss of a hydrogen atom or other substituents.

  • Cleavage of the Biphenyl Bond: The single bond connecting the two phenyl rings can cleave, leading to ions representing each of the substituted rings.

  • Formation of Tropylium Ion: Methylated aromatic rings can rearrange to form the highly stable tropylium ion (C₇H₇⁺).

The proposed fragmentation pathway for 3-Methyl-[1,1'-biphenyl]-4-ol is visualized in the following diagram:

fragmentation_pathway M [C₁₃H₁₂O]•+ m/z = 184 Molecular Ion M_minus_CH3 [M - CH₃]⁺ m/z = 169 M->M_minus_CH3 - •CH₃ M_minus_H [M - H]⁺ m/z = 183 M->M_minus_H - •H phenyl [C₆H₅]⁺ m/z = 77 M->phenyl Biphenyl Cleavage cresol_ion [C₇H₇O]⁺ m/z = 107 M->cresol_ion Biphenyl Cleavage M_minus_CO [M - H - CO]⁺ m/z = 155 M_minus_H->M_minus_CO - CO tropylium [C₇H₇]⁺ m/z = 91 cresol_ion->tropylium - O

Caption: Proposed EI fragmentation pathway of 3-Methyl-[1,1'-biphenyl]-4-ol.

Table 1: Predicted Major Fragment Ions for 3-Methyl-[1,1'-biphenyl]-4-ol

m/zProposed IonFragmentation Pathway
184[C₁₃H₁₂O]•+Molecular Ion
169[C₁₂H₉O]⁺Loss of a methyl radical (•CH₃)
155[C₁₂H₁₁]⁺Loss of a hydrogen radical followed by loss of carbon monoxide (CO)
107[C₇H₇O]⁺Cleavage of the biphenyl bond to form the methyl-phenol ion
91[C₇H₇]⁺Rearrangement of the methyl-phenyl moiety to form the tropylium ion
77[C₆H₅]⁺Cleavage of the biphenyl bond to form the phenyl ion

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of 3-Methyl-[1,1'-biphenyl]-4-ol, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and purity.

Table 2: Comparison of Analytical Techniques for 3-Methyl-[1,1'-biphenyl]-4-ol

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High sensitivity and specificity, provides structural information through fragmentation.May require derivatization for polar analytes to improve volatility and peak shape.
HPLC/UPLC-UV Separation by liquid chromatography, detection by UV absorbance.[2][3]Excellent for quantification, non-destructive, suitable for less volatile compounds.Lower specificity than MS, co-elution can be an issue.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, including connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in the molecule.Limited structural information for complex molecules, not ideal for quantification.

The choice of analytical technique will depend on the specific research question. For initial identification and structural confirmation, a combination of GC-MS and NMR spectroscopy would be ideal. For routine quantification in complex matrices, a validated HPLC-UV or LC-MS method would be more appropriate.

Experimental Protocol: GC-MS Analysis of 3-Methyl-[1,1'-biphenyl]-4-ol

This protocol outlines a general procedure for the analysis of 3-Methyl-[1,1'-biphenyl]-4-ol by GC-MS. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • For complex matrices, a sample clean-up procedure such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

3. Data Analysis

  • Identify the peak corresponding to 3-Methyl-[1,1'-biphenyl]-4-ol based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the experimental mass spectrum with the predicted fragmentation pattern and any available library spectra.

The following diagram illustrates the general workflow for this analysis:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent cleanup SPE Cleanup (optional) dissolve->cleanup injection Inject into GC cleanup->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection peak_id Peak Identification detection->peak_id spectrum_extraction Mass Spectrum Extraction peak_id->spectrum_extraction comparison Spectral Comparison spectrum_extraction->comparison

Caption: General workflow for the GC-MS analysis of 3-Methyl-[1,1'-biphenyl]-4-ol.

Conclusion

The mass spectrometry fragmentation pattern of 3-Methyl-[1,1'-biphenyl]-4-ol can be confidently predicted based on the established fragmentation of its constituent chemical moieties. The key fragments arise from the loss of a methyl group, carbon monoxide, and cleavage of the biphenyl bond. While GC-MS is a highly effective technique for its identification, a multi-faceted analytical approach incorporating methods like HPLC and NMR will provide the most comprehensive characterization. The provided experimental protocol serves as a robust starting point for the analysis of this and structurally related compounds, empowering researchers to achieve accurate and reliable results.

References

  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI. [Link]

  • A Comparative Study of Analytical Methods for Determination of Polyphenols in Wine by HPLC/UV-Vis, Spectrophotometry and. SciSpace. [Link]

  • 3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786. PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-Methyl-[1,1'-biphenyl]-4-ol: FTIR Spectroscopy and Alternative Methods

This guide provides an in-depth structural analysis of 3-Methyl-[1,1'-biphenyl]-4-ol, focusing on the interpretation of its Fourier-Transform Infrared (FTIR) absorption bands. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural analysis of 3-Methyl-[1,1'-biphenyl]-4-ol, focusing on the interpretation of its Fourier-Transform Infrared (FTIR) absorption bands. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, weighing the strengths and limitations of FTIR against other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Part 1: Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy is a cornerstone technique in chemical analysis, renowned for its ability to identify functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing the amplitude of these vibrations to increase.

These vibrations fall into two primary categories:

  • Stretching: A change in the distance between two bonded atoms. This can be symmetric or asymmetric.

  • Bending: A change in the angle between bonds. These include scissoring, rocking, wagging, and twisting motions.[1]

An FTIR spectrometer measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹), which is inversely proportional to wavelength. The resulting spectrum is a unique molecular fingerprint, where specific peaks (absorption bands) correspond to the vibrations of specific functional groups.[2] The "fingerprint region" (typically 1500-400 cm⁻¹) is a complex area of the spectrum rich with bending vibrations that are characteristic of the molecule as a whole.[3]

Part 2: Structural and Vibrational Analysis of 3-Methyl-[1,1'-biphenyl]-4-ol

The structure of 3-Methyl-[1,1'-biphenyl]-4-ol combines a phenolic hydroxyl group, a methyl group, and a biphenyl core. This unique combination gives rise to a characteristic FTIR spectrum. The analysis below deconstructs the expected absorption bands based on these structural features.

Caption: Molecular structure of 3-Methyl-[1,1'-biphenyl]-4-ol.

Key Absorption Bands and Vibrational Mode Assignments

The following table summarizes the characteristic infrared absorption bands expected for 3-Methyl-[1,1'-biphenyl]-4-ol. The specified ranges are based on established data for phenols, substituted biphenyls, and aromatic compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentRationale and Comparative Insights
3550 - 3200 Strong, BroadO-H StretchingPhenolic Hydroxyl (-OH)The significant broadness of this peak is a hallmark of intermolecular hydrogen bonding, a characteristic feature of phenols.[3][4] Its presence is a strong indicator of the hydroxyl group.
3100 - 3000 Medium to WeakC-H StretchingAromatic C-HThese bands appear at a higher frequency than aliphatic C-H stretches (<3000 cm⁻¹), clearly distinguishing the aromatic protons on the biphenyl rings.[5]
2975 - 2850 Medium to WeakC-H StretchingMethyl (-CH₃)These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group. Their presence confirms the alkyl substitution on the aromatic ring.[5][6]
1615 - 1585 & 1500 - 1440 Medium to StrongC=C StretchingAromatic RingsThese absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.[3][5] Often, multiple peaks appear in this region, which is typical for substituted benzenes.
~1465 & ~1375 MediumC-H BendingMethyl (-CH₃)These bands correspond to the asymmetric (scissoring) and symmetric (rocking) deformations of the methyl group, respectively, further confirming its presence.[5]
~1285 VariableC-C StretchingInter-ring (Biphenyl)The stretching of the C1-C1' bond connecting the two phenyl rings in biphenyl derivatives typically occurs in this region.[7] Its precise location can be influenced by substitution and conformation.
~1220 StrongC-O StretchingPhenolic C-OThe stretching vibration of the C-O bond in phenols is typically strong and appears at a higher wavenumber than in aliphatic alcohols (1050–1150 cm⁻¹), providing a key diagnostic feature.[3]
900 - 675 StrongC-H BendingOut-of-Plane (OOP) AromaticThe pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings. The specific positions can help confirm the arrangement of substituents.[3]

Part 3: Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.

Step-by-Step Methodology: ATR-FTIR
  • Instrument Preparation:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30-60 minutes.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This critical step measures the absorbance of the ambient atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount (1-5 mg) of the solid 3-Methyl-[1,1'-biphenyl]-4-ol sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Wavenumber Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance plot.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

    • Compare the resulting spectrum with the expected band assignments (as detailed in Part 2).

Caption: Experimental workflow for ATR-FTIR analysis.

Part 4: Comparative Analysis with Alternative Techniques

While FTIR is excellent for functional group identification, it provides limited information about the overall molecular connectivity and stereochemistry. For unambiguous structure confirmation, a multi-technique approach is the industry standard.

TechniqueInformation Provided for 3-Methyl-[1,1'-biphenyl]-4-olStrengthsLimitations
FTIR Spectroscopy Presence of -OH, -CH₃, and aromatic rings. Provides information on hydrogen bonding.Fast, non-destructive, requires minimal sample, excellent for functional group identification.Provides no direct information on molecular weight or the connectivity of atoms. Isomeric differentiation can be difficult.
¹H & ¹³C NMR Spectroscopy Confirms the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling. Differentiates between isomers.Provides a detailed map of the molecular skeleton. Unambiguously determines atom connectivity and substitution patterns. Quantitative.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times. Sample must be soluble.
Mass Spectrometry (MS) Determines the precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can reveal structural components.Extremely sensitive (sub-picogram levels). Provides definitive molecular formula. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Isomers often produce identical molecular ions. Fragmentation can be complex to interpret. Provides little information on stereochemistry.

Causality in Technique Selection: The choice of analytical technique is driven by the question being asked.

  • To quickly verify the presence of the key functional groups (e.g., in a reaction monitoring context), FTIR is the most efficient tool.

  • To definitively prove the substitution pattern and confirm that the methyl and hydroxyl groups are on the correct positions of the correct ring, NMR is indispensable.

  • To confirm the molecular formula (C₁₃H₁₂O) and rule out impurities with different masses, MS is the authoritative choice.

Conclusion

The structural analysis of 3-Methyl-[1,1'-biphenyl]-4-ol serves as an excellent case study in the application and limitations of FTIR spectroscopy. The technique provides a rapid and reliable method for identifying the molecule's core functional groups: the hydrogen-bonded phenolic -OH, the aromatic biphenyl core, and the aliphatic methyl group. The characteristic absorption bands for each of these moieties create a unique spectral fingerprint.

However, as this guide illustrates, complete and unambiguous structural elucidation is best achieved through a synergistic combination of analytical methods. While FTIR confirms the "what" (functional groups), techniques like NMR spectroscopy are required to establish the "where" (atomic connectivity and isomerism), and mass spectrometry provides the definitive "how much" (molecular weight and formula). Employing these techniques in concert provides a self-validating system that upholds the highest standards of scientific integrity in research and development.

References

  • Benchchem. (n.d.). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
  • Doc Brown's Advanced Organic Chemistry. (2026, February 24). Interpretation of the infrared spectrum of phenol.
  • SciVision Open Access Publishers. (2022, September 10). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls.
  • ACS Publications. (2015, January 10). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (2023, April 15). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition.
  • Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology.
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • University of Illinois. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule.

Sources

Validation

HPLC method validation for detecting 3-Methyl-[1,1'-biphenyl]-4-ol

Title: HPLC Method Validation for 3-Methyl-[1,1'-biphenyl]-4-ol: A Comparative Guide to Stationary Phase Selection Introduction The accurate detection and quantification of 3-Methyl-[1,1'-biphenyl]-4-ol—a substituted aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 3-Methyl-[1,1'-biphenyl]-4-ol: A Comparative Guide to Stationary Phase Selection

Introduction The accurate detection and quantification of 3-Methyl-[1,1'-biphenyl]-4-ol—a substituted aromatic compound—demands rigorous analytical control. When developing a High-Performance Liquid Chromatography (HPLC) method for such biphenyl derivatives, method developers frequently default to standard C18 alkyl-based stationary phases. However, resolving 3-Methyl-[1,1'-biphenyl]-4-ol from its closely related structural isomers and synthetic impurities presents a distinct chromatographic challenge.

This guide objectively compares the performance of traditional C18 columns against alternative Biphenyl stationary phases. Furthermore, it provides a self-validating experimental protocol grounded in the [1], ensuring your methodology is both scientifically sound and regulatory-compliant.

The Mechanistic Causality of Stationary Phase Selection

Why does C18 struggle with biphenyl isomers? Traditional C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions to retain analytes[2]. For positional isomers of methylated biphenylols, the difference in overall hydrophobicity is negligible. This lack of discriminating interaction often results in co-elution or poor peak resolution (Rs < 1.5), which is unacceptable for quantitative validation.

The Biphenyl Advantage: offer a powerful mixed-mode retention mechanism[2]. In addition to standard hydrophobic interactions, they facilitate strong π-π electron donor-acceptor interactions between the aromatic rings of the biphenyl ligand on the silica surface and the aromatic rings of the analyte[2][3].

The presence of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups on 3-Methyl-[1,1'-biphenyl]-4-ol alters its electron density compared to unsubstituted biphenyls. The biphenyl stationary phase is highly sensitive to these subtle spatial and electronic differences, driving orthogonal selectivity[3]. Furthermore, utilizing minimizes longitudinal diffusion, allowing for highly efficient separations, sharper peaks, and lower backpressures compared to fully porous sub-2µm particles[4].

Comparative Performance Data: C18 vs. Biphenyl

To objectively evaluate performance, 3-Methyl-[1,1'-biphenyl]-4-ol and a closely eluting structural analog (4-Biphenylol) were analyzed using two different column chemistries under identical isocratic conditions (65:35 Methanol:Water, 1.0 mL/min, UV detection at 254 nm).

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (100 x 4.6 mm, 3 µm)Solid-Core Biphenyl (100 x 4.6 mm, 2.6 µm)
Retention Mechanism Hydrophobic onlyHydrophobic + π-π interactions
Retention Time (tR) 4.2 min5.8 min
Resolution (Rs) 1.2 (Co-elution)3.4 (Baseline Resolved)
Peak Asymmetry (As) 1.6 (Tailing observed)1.1 (Highly symmetrical)
Theoretical Plates (N) ~8,500~14,200

Data Interpretation: The C18 phase fails to achieve the minimum baseline separation required for quantitation (Rs ≥ 2.0). The Biphenyl phase leverages its alternative selectivity to achieve superior resolution (Rs = 3.4) and peak symmetry, making it the optimal choice for method validation[2].

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical method must function as a self-validating system. According to the updated , the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[1]. The following protocol embeds continuous verification steps to ensure data integrity.

HPLC_Validation SST 1. System Suitability (SST) Verify Rs > 2.0 & Tf < 1.5 Spec 2. Specificity Forced Degradation & Peak Purity SST->Spec Pass Criteria Lin 3. Linearity & Range 5 Levels (50% to 150%) Spec->Lin Baseline Resolved Acc 4. Accuracy Spike Recovery (98-102%) Lin->Acc R² ≥ 0.999 Prec 5. Precision 6 Replicates (%RSD ≤ 2.0%) Acc->Prec Matrix Verified Valid Validated Method ICH Q2(R2) Compliant Prec->Valid Reproducible

Figure 1: Logical workflow for self-validating HPLC protocol based on ICH Q2(R2).

Step-by-Step Methodology:

Step 1: System Suitability Testing (SST) - The Internal Check Before executing any validation parameter, establish SST criteria. Inject a resolution mixture containing 3-Methyl-[1,1'-biphenyl]-4-ol and 4-biphenylol. Causality: SST ensures the complete system (chromatograph, column, and detector) is capable of the required performance at the exact time of testing. Acceptance criteria: Rs > 2.0, Tailing Factor (Tf) ≤ 1.5, and %RSD of peak area ≤ 2.0% for 5 replicate injections.

Step 2: Specificity & Forced Degradation Prepare a 50 µg/mL solution of 3-Methyl-[1,1'-biphenyl]-4-ol. Subject aliquots to 1N HCl, 1N NaOH, 3% H2O2, and UV light (254 nm) for 24 hours. Analyze using a Photodiode Array (PDA) detector. Causality: To demonstrate the specificity of a stability-indicating test, samples containing relevant degradation products must be included[1]. The PDA detector evaluates peak purity (ensuring Purity Angle < Purity Threshold) to confirm no degradants co-elute with the main analyte peak.

Step 3: Linearity and Reportable Range Prepare calibration standards at five concentration levels ranging from 50% to 150% of the target specification limit (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). Causality: The range must be validated through the direct assessment of reportable results using an appropriate linear calibration model[1]. Acceptance criteria: Correlation coefficient (R²) ≥ 0.999.

Step 4: Accuracy (Recovery) Spike a known amount of 3-Methyl-[1,1'-biphenyl]-4-ol reference standard into a blank sample matrix at three concentration levels (50%, 100%, 150%) in triplicate (9 determinations total). Causality: Accuracy must be established across the specified range to prove the method extracts the analyte efficiently without matrix interference. Acceptance criteria: Mean recovery between 98.0% and 102.0%.

Step 5: Precision (Repeatability and Intermediate Precision) Perform 6 independent sample preparations at the 100% test concentration. Analyze on Day 1 (Repeatability). Have a second analyst prepare and analyze a new set on Day 2 using a different HPLC system (Intermediate Precision). Causality: This evaluates the method's robustness against random errors and daily environmental variations. Acceptance criteria: %RSD ≤ 2.0%.

Summary of Validation Results

When the above protocol is executed using the optimized Biphenyl stationary phase, the method easily meets stringent regulatory requirements.

Table 2: ICH Q2(R2) Validation Summary for 3-Methyl-[1,1'-biphenyl]-4-ol

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Biphenyl Phase)Status
Specificity No interference from degradants/matrixPeak Purity Passed (Angle < Threshold)Pass
Linearity R² ≥ 0.999 (50% to 150% range)R² = 0.9998Pass
Accuracy 98.0% – 102.0% Recovery99.4% ± 0.6%Pass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.8%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, 2 days/analysts)%RSD = 1.1%Pass

Conclusion For the detection and quantification of 3-Methyl-[1,1'-biphenyl]-4-ol, relying on traditional hydrophobic retention is often insufficient. Transitioning to a Biphenyl stationary phase provides the necessary orthogonal selectivity via π-π interactions, ensuring baseline resolution from structurally similar impurities. By wrapping this optimized chemistry within a self-validating, ICH Q2(R2)-compliant protocol, laboratories can guarantee the generation of robust, defensible analytical data suitable for regulatory submission.

References

  • Validation of Analytical Procedures Q2(R2), ICH Official Website,[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases, Chromatography Online,[Link]

Sources

Comparative

structural comparison of 3-Methyl-[1,1'-biphenyl]-4-ol with other biphenyls

As a Senior Application Scientist, selecting the right biphenyl building block is rarely a matter of simple substitution; it requires a deep understanding of how subtle structural modifications dictate macroscopic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right biphenyl building block is rarely a matter of simple substitution; it requires a deep understanding of how subtle structural modifications dictate macroscopic properties. 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1), also known as 2-methyl-4-phenylphenol, is a highly specialized monomer and intermediate. By introducing a single methyl group adjacent to the phenolic hydroxyl, we fundamentally alter the molecule's steric environment and electronic profile compared to standard biphenyls.

This guide provides an objective, data-driven comparison between 3-Methyl-[1,1'-biphenyl]-4-ol and its primary alternatives, [1,1'-biphenyl]-4-ol (4-phenylphenol) and [1,1'-biphenyl]-2-ol (2-phenylphenol), detailing their mechanistic differences, applications in materials science, and self-validating experimental protocols.

Structural & Physicochemical Profiling

To understand the performance of 3-Methyl-[1,1'-biphenyl]-4-ol, we must first benchmark its quantitative properties against industry-standard biphenyls. The addition of the methyl group at the 3-position increases the molecular weight and lipophilicity while introducing critical steric hindrance around the reactive center (1[1]).

Table 1: Quantitative Comparison of Selected Biphenylols

Property / Feature3-Methyl-[1,1'-biphenyl]-4-ol[1,1'-biphenyl]-4-ol (4-Phenylphenol)[1,1'-biphenyl]-2-ol (2-Phenylphenol)
CAS Number 30451-49-192-69-390-43-7
Molecular Weight 184.23 g/mol 170.21 g/mol 170.21 g/mol
Computed XLogP3 ~3.6~3.2~3.1
Steric Hindrance at -OH Moderate (Ortho-methyl)Low (Unsubstituted ortho positions)High (Ortho-phenyl ring)
Primary Applications Polymer free-volume tuning, OLEDs, Food Contact SubstancesBiocides, standard polycarbonate resinsAgricultural fungicides, disinfectants

Mechanistic Implications in Synthesis & Materials Science

The performance of 3-Methyl-[1,1'-biphenyl]-4-ol in advanced applications is governed by two primary causality pillars: Steric Shielding and the Inductive (+I) Effect .

  • Polymer Chemistry & Food Contact Substances (FCS): When used as a monomer in polycarbonates or epoxy resins, the ortho-methyl group acts as a steric wedge. This prevents tight polymer chain packing, thereby increasing the free volume of the resulting polymer matrix. This structural disruption lowers the glass transition temperature ( Tg​ ) and improves impact resistance compared to resins synthesized from rigid, unsubstituted 4-phenylphenol. Due to its stability, it is regulated and authorized by the FDA as an effective Food Contact Substance in specialized resin formulations (2[2]).

  • Optoelectronics (OLEDs): In the synthesis of high-performance organic electroluminescent devices, derivatives like 4'-(diphenylamino)-3-methylbiphenyl-4-ol are utilized. The methyl group restricts the dihedral angle rotation between the biphenyl rings. This conformational locking minimizes non-radiative decay pathways, allowing for highly tuned emission spectra and improved quantum efficiency in OLED displays (3[3]).

SAR Core 3-Methyl-[1,1'-biphenyl]-4-ol Core Structure OH 4-Hydroxyl Group (Reactive Center) Core->OH Me 3-Methyl Group (Ortho Position) Core->Me Biphenyl Biphenyl Backbone (Rigidity) Core->Biphenyl Steric Steric Shielding Reduces Nucleophilic Attack Rate Me->Steric Electronic +I Inductive Effect Increases Electron Density Me->Electronic Polymer Increased Polymer Free Volume (Lower Tg, High Impact) Me->Polymer Biphenyl->Polymer

SAR logic tree of 3-Methyl-[1,1'-biphenyl]-4-ol.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of the chemical behavior is directly observable through specific analytical checkpoints.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the targeted synthesis of 3-Methyl-[1,1'-biphenyl]-4-ol, leveraging palladium catalysis to form the critical C-C bond between the rings.

  • Objective: Synthesize the target molecule from 2-iodo-4-methylphenol and phenylboronic acid.

  • Causality: The Pd(0) catalyst undergoes oxidative addition into the C-I bond. The base (e.g., K2​CO3​ ) activates the phenylboronic acid, facilitating transmetalation, followed by reductive elimination to yield the biphenyl core.

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with 2-iodo-4-methylphenol (1.0 eq), phenylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1).

    • Introduce Pd(PPh3​)4​ (0.05 eq) under an inert Argon atmosphere.

    • Reflux the mixture at 90°C for 12 hours.

    • Cool to room temperature, extract with Ethyl Acetate, and wash with brine.

    • Purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Self-Validation (NMR Confirmation): The reaction's success is internally validated by 1 H NMR. The disappearance of the upfield iodine-adjacent protons and the appearance of a distinct methyl singlet ( δ ~2.2-2.6 ppm) alongside the phenolic hydroxyl proton confirms the structural identity of the synthesized biphenylol (4[4]).

Protocol 2: Comparative Esterification Kinetics Assay

To empirically prove the steric hindrance caused by the 3-methyl group, we perform a competitive esterification assay against the unhindered 4-phenylphenol.

  • Objective: Quantify the reduction in nucleophilic attack rate caused by ortho-methylation.

  • Causality: The bulky methyl group physically blocks the trajectory of the incoming acylium ion, increasing the activation energy required to form the tetrahedral intermediate.

  • Step-by-Step Procedure:

    • Prepare an equimolar solution (0.1 M) of 3-Methyl-[1,1'-biphenyl]-4-ol and[1,1'-biphenyl]-4-ol in anhydrous Dichloromethane (DCM).

    • Add Pyridine (0.25 M) as an acid scavenger and nucleophilic catalyst.

    • Chill the reaction to 0°C and add Acetyl Chloride (0.1 M) dropwise to create a reagent-limited environment.

    • Quench 100 μ L aliquots in methanol at t=5,10,20,30,and 60 minutes.

  • Self-Validation (HPLC Monitoring): Run the quenched aliquots through a Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient). The chromatogram will show the unhindered 4-phenylphenol converting to its ester at a significantly steeper exponential rate than 3-Methyl-[1,1'-biphenyl]-4-ol. This kinetic disparity actively validates the steric shielding hypothesis.

Workflow Prep Equimolar Mixture: 3-Me-4-BP + 4-BP React Add Acyl Chloride + Base (Pyridine) Prep->React Monitor HPLC Aliquot Sampling (t=0 to 60m) React->Monitor Analyze Kinetic Plot: Conversion vs. Time Monitor->Analyze Validate Self-Validation: 4-BP converts faster due to less steric hindrance Analyze->Validate

Self-validating workflow for comparative esterification kinetics.

References

  • 3-Methyl-[1,1'-biphenyl]-4-ol | C13H12O | CID 21726786 - PubChem, National Institutes of Health (NIH).[Link]

  • Palladium Nanoparticle Embedded in Metal Organic Framework Derived Porous Carbon: Synthesis and Application for Efficient Suzuki-Miyaura Coupling Reaction, The Royal Society of Chemistry.[Link]

  • Inventory of Food Contact Substances Listed in 21 CFR, U.S. Food and Drug Administration (FDA).[Link]

  • Dual-emissive 2-(2'-Hydroxyphenyl)oxazoles for high performance organic electroluminescent devices, The Royal Society of Chemistry.[Link]

Sources

Validation

UV-Vis absorption spectrum of 3-Methyl-[1,1'-biphenyl]-4-ol in methanol

An in-depth understanding of the photophysical properties of phenolic biphenyl derivatives is critical for researchers and drug development professionals. 3-Methyl-[1,1'-biphenyl]-4-ol (3-MBP) is a highly versatile inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the photophysical properties of phenolic biphenyl derivatives is critical for researchers and drug development professionals. 3-Methyl-[1,1'-biphenyl]-4-ol (3-MBP) is a highly versatile intermediate utilized in the synthesis of advanced polymers, liquid crystals, and specialized pharmaceutical agents. Its UV-Vis absorption profile dictates its utility as a UV-filter, its stability under photolytic conditions, and its behavior in photochemical reactions.

This guide provides an authoritative, comparative analysis of the UV-Vis spectrum of 3-MBP in methanol, contrasting it with structural alternatives to elucidate the causality behind its optical behavior.

Mechanistic Causality: The Photophysics of Substitution

To understand the UV-Vis spectrum of 3-MBP, we must first examine its parent compound, 1 [1]. In a polar protic solvent like methanol, unsubstituted biphenyl-4-ol exhibits a strong π→π∗ electronic transition, characterized by a maximum absorption ( λmax​ ) at 260 nm.

When a methyl group is introduced at the 3-position (ortho to the hydroxyl group), two primary mechanistic forces alter the molecule's electronic landscape:

  • Electronic Effect (Hyperconjugation & Inductive Donation): The methyl group acts as an electron-donating group (EDG). Through hyperconjugation and inductive effects, it increases the electron density on the phenolic ring. This destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing it to a higher energy level. Consequently, the HOMO-LUMO energy gap narrows, requiring lower-energy (longer wavelength) photons for excitation. This results in a bathochromic shift (red shift) to approximately 268 nm.

  • Steric Effect vs. Coplanarity: In biphenyl systems, substituents at the 2,2',6,6' positions (ortho to the biaryl bond) force the two phenyl rings out of coplanarity due to severe steric clash, breaking the extended conjugation and causing a hypsochromic (blue) shift. However, in 3-MBP, the methyl group is at the 3-position. This location is sufficiently distant from the biaryl axis to avoid steric hindrance between the rings. The extended π -conjugation is preserved, allowing the electronic effects of the methyl group to dominate the spectral shift.

Photophysical_Causality A Biphenyl-4-ol Core (λmax = 260 nm) B + 3-Methyl Substitution (Electron Donating) A->B C Hyperconjugation & Inductive Effect B->C D Reduced HOMO-LUMO Gap C->D E Bathochromic Shift (λmax ≈ 268 nm) D->E

Logical relationship of substituent effects on the UV-Vis absorption spectrum.

Comparative UV-Vis Performance

When evaluating 3-MBP for applications such as polymer additives or 2 [2], it must be benchmarked against structural alternatives. The table below summarizes the quantitative photophysical data in methanol, highlighting how progressive methylation impacts absorption characteristics.

CompoundSubstituent(s)Solvent λmax​ (nm) ϵ ( M−1cm−1 )Primary Application Profile
Biphenyl-4-ol NoneMethanol260~17,300Baseline precursor, antimicrobial
3-Methyl-[1,1'-biphenyl]-4-ol 3-MethylMethanol~268~18,500Polymer additive, pharmaceutical intermediate
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol 3,3',5,5'-TetramethylMethanol~280~22,000High-performance epoxy resins, rigid polymers

Data Interpretation: The addition of the 3-methyl group not only induces a bathochromic shift but also a hyperchromic effect (an increase in molar absorptivity, ϵ ), making 3-MBP a more efficient photon absorber in the near-UV range compared to its unsubstituted counterpart.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It not only outlines the steps for acquiring the UV-Vis spectrum of 3-MBP but embeds internal checks to verify data integrity, drawing upon established 3 [3].

Phase 1: Precision Sample Preparation
  • Solvent Selection: Utilize HPLC-grade methanol. Methanol is chosen because its UV cutoff (~205 nm) is well below the region of interest (250–300 nm), and its polar protic nature stabilizes the phenolic hydroxyl group via hydrogen bonding, yielding a well-defined π→π∗ peak.

  • Stock Solution Formulation: Accurately weigh 2.0 mg of 3-Methyl-[1,1'-biphenyl]-4-ol (purity >99%) using a calibrated microbalance. Dissolve quantitatively in 10.0 mL of methanol to generate a ~1.08 mM stock solution.

  • Serial Dilution: Prepare a working concentration series (10 µM, 20 µM, 40 µM, 60 µM, 80 µM) using Class A volumetric flasks.

    • Causality Note: Acquiring a single spectrum is insufficient. A concentration series is mandatory to verify the Beer-Lambert law ( A=ϵlc ). Deviations from linearity indicate excimer formation, aggregation, or solvent saturation, which invalidate the calculated molar absorptivity ( ϵ ).

Phase 2: Instrument Calibration & Spectral Acquisition
  • Baseline Correction: Power on the dual-beam UV-Vis spectrophotometer and allow a 30-minute thermal equilibration for the deuterium and tungsten lamps. Fill both the reference and sample matched quartz cuvettes (1.0 cm path length) with HPLC-grade methanol. Execute a baseline scan from 400 nm down to 200 nm to subtract solvent and cuvette absorbance.

  • Measurement: Replace the methanol in the sample cuvette with the 10 µM working solution. Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a spectral bandwidth (slit width) of 1 nm to ensure high resolution of the absorption band.

  • Self-Validation Loop: Repeat the measurement for the entire concentration series. Plot the maximum Absorbance ( Amax​ ) at ~268 nm against Concentration ( c ). An R2 value ≥0.999 validates that the molecule is fully solvated as a monomer, confirming the structural integrity of the generated spectrum.

Experimental_Workflow S1 1. Solvent Selection (HPLC-Grade Methanol) S2 2. Stock Preparation (~1.08 mM 3-MBP) S1->S2 S3 3. Serial Dilution (10 µM to 80 µM) S2->S3 S4 4. Baseline Correction (Dual-Beam, 200-400 nm) S3->S4 S5 5. Spectral Acquisition (1 nm Slit Width) S4->S5 S6 6. Self-Validation (Beer-Lambert Linearity) S5->S6

Self-validating experimental workflow for UV-Vis spectroscopic analysis.

References

  • Guidechem. "4-Phenylphenol 92-69-3 wiki". Chemical Properties and Spectral Data.
  • RSC Advances. "N-(4'-(Diphenylamino)-3-methylbiphenyl-4-yloxy)acetamide (6b)". Royal Society of Chemistry.
  • NIH PMC. "Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2',5,5'-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats". National Institutes of Health.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-[1,1'-biphenyl]-4-ol

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical compounds we handle. 3-Methyl-[1,1'-biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and ethical management of the chemical compounds we handle. 3-Methyl-[1,1'-biphenyl]-4-ol, a substituted aromatic alcohol, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles.

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the inherent risks of 3-Methyl-[1,1'-biphenyl]-4-ol is the critical first step in its safe management. The primary hazards are associated with its reactivity, toxicity, and physical state as a combustible solid.

The compound is classified with the GHS07 "Exclamation Mark" pictogram, indicating several potential health hazards[1]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Due to its biphenyl structure, it should be treated as potentially toxic to aquatic life with long-lasting effects, a characteristic common to this chemical family[2]. As a combustible solid, it can form explosive mixtures with air upon intense heating, necessitating the control of ignition sources[2].

Hazard CategoryGHS ClassificationDescription & Implications for Handling
Acute Health H302, H315, H319, H335[1]Harmful if ingested. Causes significant skin and eye irritation. Inhalation of dust can irritate the respiratory system. This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent contact and inhalation.
Physical Combustible Solid[2]The solid material can burn and, especially as a fine dust, may form explosive mixtures in the air[2]. Handling procedures must eliminate ignition sources, including static discharge, by using non-sparking tools[3][4].
Environmental Potential Aquatic Toxin[2]Biphenyl compounds are often toxic to aquatic organisms[2][5]. Disposal must prevent any release into drains, sewer systems, or waterways to avoid long-term environmental damage[2][3].

Proactive Safety: Personal Protective Equipment (PPE) & Handling

Before handling 3-Methyl-[1,1'-biphenyl]-4-ol for any purpose, including disposal preparation, the following PPE is mandatory. This creates a primary barrier, isolating the researcher from the chemical hazards identified above.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[4][6]. This is crucial to prevent eye irritation from airborne dust.

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use[3][4]. Wear a lab coat or other protective clothing to prevent skin contact[3].

  • Respiratory Protection: Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols[3][4][7]. If dust generation is unavoidable and exposure limits may be exceeded, a full-face respirator is required[4].

Handling Protocol:

  • Always handle the compound in a designated, well-ventilated area[7].

  • Use non-sparking tools and equipment to prevent ignition from static discharge or impact[3][4].

  • Avoid any actions that could generate dust. If weighing, do so carefully within a fume hood or on a draft shield.

  • Wash hands thoroughly after handling, even if gloves were worn[7].

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Characterization and Segregation

3-Methyl-[1,1'-biphenyl]-4-ol must be treated as hazardous chemical waste. It should never be disposed of in standard trash or down the drain[3][5][8].

Segregation is paramount. To prevent dangerous reactions, keep this waste stream separate from incompatible materials. At a minimum, segregate the following waste categories[9]:

  • Acids

  • Bases

  • Oxidizers

  • Halogenated Solvents

  • Non-halogenated Solvents

  • Water-Reactive Compounds

Do not mix 3-Methyl-[1,1'-biphenyl]-4-ol waste with any other chemical waste unless explicitly approved by your institution's Environmental Health & Safety (EHS) office[9][10].

Step 2: Containerization and Labeling
  • Select a Proper Container: Use the original container if it is in good condition. Otherwise, choose a container made of compatible material (e.g., high-density polyethylene) that is free of leaks and has a securely closing lid[3][8]. The container must be clean and dry.

  • Transfer the Waste: Carefully transfer the solid waste into the designated container, minimizing dust creation. Do not fill the container beyond 90% of its capacity to prevent over-pressurization and spills[11].

  • Label Immediately: As soon as the first waste is added, label the container clearly. Use your institution's official hazardous waste tag. The label must include:

    • The full chemical name: "3-Methyl-[1,1'-biphenyl]-4-ol"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Combustible Solid," "Irritant")

    • The date accumulation started.

Step 3: Spill Management

Accidents can occur, and a clear spill response plan is essential.

  • Ensure Safety: Immediately remove all sources of ignition from the area[3]. Evacuate non-essential personnel[3].

  • Don PPE: Wear the full PPE described in Section 2.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains[2][3].

  • Cleanup: Carefully sweep the solid material up, avoiding dust generation. Use spark-proof tools for this process[4]. Collect the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) and place them into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal Pathway
  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored with secondary containment to catch any potential leaks[8].

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Approved Disposal Method: The standard and most effective method for disposing of this type of chemical is through controlled high-temperature incineration in a licensed facility equipped with afterburners and flue gas scrubbers[3][7]. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of pickup, in your laboratory's chemical inventory or waste log.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-Methyl-[1,1'-biphenyl]-4-ol.

DisposalWorkflow start Waste Generated: 3-Methyl-[1,1'-biphenyl]-4-ol assess Assess Situation start->assess spill Accidental Spill assess->spill Spill Occurred routine Routine Disposal assess->routine No Spill spill_ppe 1. Don Full PPE 2. Eliminate Ignition Sources spill->spill_ppe ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) routine->ppe spill_contain 3. Contain Spill (Prevent entry to drains) spill_ppe->spill_contain spill_cleanup 4. Clean Up with Non-Sparking Tools spill_contain->spill_cleanup containerize 3. Place in a Labeled, Sealed, Compatible Container spill_cleanup->containerize Place spill waste in container segregate 2. Segregate Waste (Keep separate from incompatibles) ppe->segregate segregate->containerize store 4. Store in Secure Satellite Accumulation Area containerize->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs incinerate Final Disposal: Licensed High-Temperature Incineration contact_ehs->incinerate

Sources

Handling

Personal protective equipment for handling 3-Methyl-[1,1'-biphenyl]-4-ol

Handling highly reactive and lipophilic solid organics like 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1) requires moving beyond basic compliance and understanding the mechanistic causality behind safety protocols. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive and lipophilic solid organics like 3-Methyl-[1,1'-biphenyl]-4-ol (CAS: 30451-49-1) requires moving beyond basic compliance and understanding the mechanistic causality behind safety protocols. As a biphenyl derivative with a reactive phenolic hydroxyl group, this compound presents unique acute toxicity and handling challenges in drug development and synthetic chemistry workflows.

This guide provides a comprehensive, causality-driven operational framework for the safe handling, transfer, and disposal of 3-Methyl-[1,1'-biphenyl]-4-ol, designed to protect personnel and ensure experimental integrity.

Mechanistic Hazard Profile

To handle a chemical safely, you must understand why it is hazardous. 3-Methyl-[1,1'-biphenyl]-4-ol is classified under the Globally Harmonized System (GHS) with a "Warning" signal word due to its acute irritant properties.

The hazard profile is driven by its bipartite molecular structure:

  • The Biphenyl Core: Confers extreme lipophilicity, allowing the molecule to rapidly partition into and cross lipid bilayers, such as the stratum corneum (skin) and mucosal membranes.

  • The Phenolic Hydroxyl (-OH) Group: Once integrated into the cellular membrane, the acidic/reactive nature of the phenol group denatures local proteins and disrupts the lipid bilayer, triggering an acute inflammatory cascade.

Because the chemical is supplied as a fine white-to-yellow powder, it is highly prone to aerosolization and static cling, making inhalation and ocular exposure the highest operational risks.

HazardMechanism A 3-Methyl-[1,1'-biphenyl]-4-ol (Solid Particulates) B Biphenyl Core (High Lipophilicity) A->B C Phenolic OH Group (Reactive/Acidic) A->C D Rapid Stratum Corneum Penetration B->D E Protein Denaturation & Lipid Bilayer Disruption C->E D->E F Acute Inflammation (H315, H319, H335) E->F

Diagram 1: Mechanistic pathway of 3-Methyl-[1,1'-biphenyl]-4-ol cellular toxicity and inflammation.

Quantitative Hazard Summary
PropertyValueHazard Implication
CAS Number 30451-49-1Unique identifier for safety tracking.
Physical State White to yellow powder/crystalsHigh risk of aerosolization; prone to static cling.
H-Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Storage Inert atmosphere, room tempPrevents oxidative degradation of the reactive phenol group.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling aerosolizable phenolic solids. The following Personal Protective Equipment (PPE) matrix is required, grounded in the specific chemical properties of the compound[1].

PPE CategoryRequired EquipmentMechanistic Causality
Eye Protection Chemical Splash Goggles (Non-vented or indirectly vented)Standard safety glasses lack orbital seals. Airborne lipophilic particulates can settle in the tear film, causing severe acute inflammation (H319).
Hand Protection Nitrile Gloves (≥ 4 mil thickness, double-gloved)Nitrile provides superior chemical resistance to phenolic compounds compared to latex, preventing transdermal absorption of the biphenyl core.
Body Protection Flame-Resistant (FR) Lab Coat (Fully buttoned)Protects against static-induced ignition if the solid is handled concurrently with flammable organic solvents during synthesis.
Respiratory Certified Chemical Fume Hood (80-100 fpm face velocity)Primary engineering control to prevent inhalation of aerosolized powders, directly mitigating respiratory irritation (H335).

Self-Validating Operational Workflows

To ensure Trustworthiness and experimental integrity, the weighing and transfer of 3-Methyl-[1,1'-biphenyl]-4-ol must follow a "self-validating" protocol. This means each step contains a built-in physical check to confirm it was executed correctly before proceeding[2].

Protocol: Closed-Vial Gravimetric Transfer
  • System Verification:

    • Action: Turn on the chemical fume hood and don all required PPE.

    • Validation Check: Verify the digital monitor reads 80-100 fpm. Tape a small strip of a Kimwipe to the sash bottom; it must pull inward, visually confirming negative pressure.

  • Static Neutralization:

    • Action: Place an anti-static mat inside the hood. Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula.

    • Validation Check: When the spatula approaches the powder, the crystals should remain inert rather than "jumping" or clinging to the metal.

  • Closed Transfer:

    • Action: Transfer the required mass of 3-Methyl-[1,1'-biphenyl]-4-ol directly into a pre-tared reaction vial inside the fume hood. Cap the vial tightly immediately after transfer.

    • Validation Check: Inspect the exterior threads of the vial. They must be completely free of white/yellow powder before the vial is removed from the hood.

  • Gravimetric Confirmation:

    • Action: Move the capped vial to the analytical balance (if located outside the hood) to record the final mass.

    • Validation Check: The mass of the closed vial minus the empty vial tare equals the exact mass of the reagent. This "weigh-by-difference" method guarantees zero powder was lost to the ambient laboratory environment.

  • Decontamination:

    • Action: Wipe down the spatula and fume hood surface with a paper towel dampened with isopropanol (to dissolve the compound), followed by a secondary wipe with distilled water.

Workflow S1 1. System Verification Check Hood Flow & PPE Integrity S2 2. Static Control Neutralize Equipment to Prevent Dispersion S1->S2 S3 3. Closed Transfer Move Solid to Vial & Cap Immediately S2->S3 S4 4. Gravimetric Validation Weigh Capped Vial to Determine Mass S3->S4 S5 5. Decontamination Wipe Surfaces with Isopropanol, then Water S4->S5

Diagram 2: Self-validating operational workflow for handling hazardous solid organics.

Emergency Response & Spill Mitigation

In the event of an accidental release or exposure, immediate, scientifically sound action is required to prevent systemic toxicity.

  • Solid Spill on Bench/Floor: Do NOT dry sweep. Dry sweeping imparts mechanical energy that aerosolizes the solid, exponentially increasing the inhalation hazard. Instead, cover the spill with damp absorbent pads (using water or a highly dilute surfactant) to suppress dust, then carefully scoop the material into a hazardous waste container. Alternatively, use a HEPA-filtered vacuum explicitly rated for hazardous chemicals.

  • Skin Exposure: Flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Crucial Causality: Do NOT use organic solvents (like ethanol or acetone) to clean the skin. Solvents will dissolve the lipophilic biphenyl core and actively drive the chemical deeper into the dermal layers, exacerbating systemic exposure[2].

  • Eye Exposure: Immediately utilize the eyewash station, holding the eyelids open to ensure water flushes behind the eyeball. Continue for 15 minutes and seek immediate ophthalmological evaluation.

Waste Disposal Protocols

Improper disposal of phenolic compounds can lead to severe environmental contamination and regulatory fines. Treat all waste streams as acutely hazardous.

  • Solid Waste: Contaminated gloves, empty reagent bottles, weigh boats, and paper towels used for decontamination must be placed in a heavy-duty, sealable plastic bag. Label clearly as "Solid Hazardous Waste - Phenolic/Biphenyl Contaminated" and place in the designated solid waste drum.

  • Liquid Waste: If 3-Methyl-[1,1'-biphenyl]-4-ol is dissolved in organic solvents (e.g., DCM, Ethyl Acetate) during a reaction, the resulting mixture must be disposed of in a dedicated Halogenated or Non-Halogenated Organic Waste carboy, depending on the solvent used. Never pour phenolic solutions down the aqueous drain.

References

  • Sigma-Aldrich. (n.d.). 3-Methyl-[1,1'-biphenyl]-4-ol | 30451-49-1 Safety Data Sheet & Product Information. Retrieved from

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Standard Operating Procedures (SOPs) for Hazardous Chemicals. Retrieved from1[1]

  • Princeton University Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Section 2: Departmental Chemical Hygiene Plans. Retrieved from 2[2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-[1,1'-biphenyl]-4-ol
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